CbZ-Ala-Ala-Ala-Ala
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H28N4O7 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C20H28N4O7/c1-11(16(25)21-12(2)17(26)23-14(4)19(28)29)22-18(27)13(3)24-20(30)31-10-15-8-6-5-7-9-15/h5-9,11-14H,10H2,1-4H3,(H,21,25)(H,22,27)(H,23,26)(H,24,30)(H,28,29)/t11-,12-,13-,14-/m0/s1 |
InChI Key |
FFOIYSHGSOAIGT-XUXIUFHCSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Chemical Properties and Handling of Cbz-Ala-Ala-Ala-Ala
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the chemical properties, synthesis, and analysis of N-Carboxybenzyl-L-alanyl-L-alanyl-L-alanyl-L-alanine (Cbz-Ala-Ala-Ala-Ala). Given that this specific tetrapeptide is a specialized research chemical, some data herein is derived from theoretical calculations and extrapolation from analogous smaller peptides.
Core Chemical Properties
This compound is a synthetic, N-terminally protected tetrapeptide. The carboxybenzyl (Cbz or Z) group serves as a crucial protecting group in peptide synthesis, preventing unwanted reactions at the N-terminus.[1][2][] The peptide itself is composed of four L-alanine residues, making it a hydrophobic, alanine-rich oligomer.
Quantitative Data Summary
The following table summarizes the key chemical properties of this compound.
| Property | Value | Source/Method |
| Molecular Formula | C₂₀H₂₈N₄O₇ | Calculation |
| Molecular Weight | 436.46 g/mol | Calculation |
| Appearance | Expected to be a white to off-white solid | Analogy[2] |
| Melting Point | Not experimentally determined. Likely >150°C. | Extrapolation |
| Solubility | Sparingly soluble in water. Soluble in organic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and alcohols. | Analogy[4] |
| CAS Number | Not assigned. | Database Search |
Spectroscopic and Analytical Data
Detailed experimental data for the target tetrapeptide is not widely available. The following represents predicted data based on its chemical structure and published data for similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum in a solvent like DMSO-d₆ is predicted to show characteristic signals for the Cbz group and the four alanine residues.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Cbz-Aromatic (5H) | ~7.35 | Multiplet | Phenyl protons of the Cbz group. |
| Cbz-CH₂ (2H) | ~5.10 | Singlet | Methylene protons of the Cbz group. |
| Ala α-CH (4H) | ~4.1 - 4.4 | Multiplet | Alpha-protons of the four alanine residues. May appear as overlapping multiplets. |
| Ala β-CH₃ (12H) | ~1.2 - 1.4 | Doublet | Methyl protons of the four alanine residues. May appear as multiple overlapping doublets. |
| Amide NH (3H) | ~7.5 - 8.5 | Doublet | Amide protons linking the alanine residues. Shift is sensitive to solvent and hydrogen bonding. |
| Cbz-NH (1H) | ~7.0 - 7.5 | Doublet | The carbamate proton. |
| Carboxylic Acid OH (1H) | >10 | Broad | C-terminal carboxylic acid proton. |
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight of the peptide.
-
Electrospray Ionization (ESI-MS):
-
Predicted [M+H]⁺: 437.47 m/z
-
Predicted [M+Na]⁺: 459.45 m/z
-
Experimental Protocols
The synthesis of this compound can be achieved through standard solution-phase peptide coupling methods. This involves the sequential coupling of Cbz-protected alanine residues.
Solution-Phase Synthesis of Cbz-Ala-Ala-OH (Illustrative Example)
This protocol details the synthesis of the dipeptide, which can be extended for the tetrapeptide by repeating the coupling and deprotection steps.
Materials:
-
Cbz-Ala-OH
-
Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Activation: Dissolve Cbz-Ala-OH (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF. Cool the solution to 0°C in an ice bath.
-
Coupling Agent: Add HBTU (1.1 equivalents) to the solution and stir for 5-10 minutes.
-
Neutralization: In a separate flask, dissolve H-Ala-OMe·HCl (1 equivalent) in DMF and add DIPEA (2.5 equivalents).
-
Coupling: Add the neutralized alanine methyl ester solution to the activated Cbz-Ala-OH solution. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude Cbz-Ala-Ala-OMe. Purify by silica gel chromatography if necessary.
-
Saponification: Dissolve the purified methyl ester in a mixture of methanol and 1M NaOH. Stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidification: Remove the methanol under reduced pressure and acidify the aqueous solution to pH 2-3 with 1M HCl.
-
Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to yield Cbz-Ala-Ala-OH.
To synthesize the tetrapeptide, this process would be repeated, coupling Cbz-Ala-Ala-OH with H-Ala-Ala-OMe (which requires prior synthesis and deprotection steps).
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the solution-phase synthesis of a Cbz-protected dipeptide, a fundamental step that is repeated to build the this compound tetrapeptide.
Deprotection Logic
The Cbz group is typically removed via catalytic hydrogenation, which is orthogonal to many other protecting groups used in peptide synthesis. This allows for selective deprotection at the N-terminus.
Applications and Handling
-
Applications: this compound primarily serves as a building block or intermediate in the synthesis of more complex peptides or peptidomimetics. Alanine-rich sequences are often used to study protein folding, self-assembly, and the formation of secondary structures like α-helices and β-sheets. The hydrophobic nature of the tetra-alanine sequence can be utilized in designing amphipathic peptides or as a linker in drug conjugates.
-
Handling and Storage: The compound should be handled in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. It is expected to be stable under standard laboratory conditions. For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry place, protected from light.
References
An In-depth Technical Guide to N-Carbobenzyloxy-Alanine (Cbz-Alanine)
A Note on Terminology: The term "Cbz-tetralanine" does not correspond to a recognized chemical compound in standard chemical literature or databases. It is likely a typographical error. This guide will focus on N-Carbobenzyloxy-alanine (Cbz-alanine) , a widely used and crucial building block in synthetic chemistry, which is the probable intended subject of the query.
Introduction
N-Carbobenzyloxy-alanine (Cbz-Ala-OH) is a derivative of the amino acid alanine where the amino group is protected by a Carboxybenzyl (Cbz or Z) group. This protection strategy, first introduced by Max Bergmann and Leonidas Zervas in the 1930s, was a foundational development in modern peptide synthesis.[1] The Cbz group is stable under a variety of reaction conditions but can be readily removed by catalytic hydrogenolysis, making it an invaluable tool for the stepwise assembly of peptide chains.[] Cbz-alanine is used as a fundamental building block in the synthesis of peptides, peptidomimetics, and pharmaceuticals, where precise control of stereochemistry and reactive groups is essential.[1][3] It is available in both its L- and D-enantiomeric forms, N-Cbz-L-alanine and N-Cbz-D-alanine, respectively.
Physical and Chemical Properties
Cbz-alanine is a white to off-white crystalline solid at room temperature and is sparingly soluble in water but soluble in many organic solvents like methanol, ethyl acetate, and acetic acid.[1]
Quantitative Data for Cbz-Alanine Isomers
| Property | N-Cbz-L-Alanine | N-Cbz-D-Alanine |
| CAS Number | 1142-20-7 | 26607-51-2 |
| Molecular Formula | C₁₁H₁₃NO₄ | C₁₁H₁₃NO₄ |
| Molecular Weight | 223.23 g/mol | 223.23 g/mol |
| Melting Point | 84-85 °C | 83-84 °C |
| Boiling Point | ~364.5 °C (rough estimate) | ~422.1 °C at 760 mmHg |
| Density | ~1.24 g/cm³ (rough estimate) | 1.247 g/cm³ |
| pKa | Not specified | 4.00 ± 0.10 (Predicted) |
| Specific Rotation [α] | -14.3° to -15° (c=2 in Acetic Acid) | +9° to +15° (c=1 in Acetic Acid) |
| Storage Temperature | 0-8 °C | 2-8 °C |
Synthesis of Cbz-Alanine
The most common method for preparing Cbz-alanine is the Schotten-Baumann reaction, which involves the acylation of alanine with benzyl chloroformate in an alkaline aqueous solution. The base neutralizes the HCl byproduct and maintains the nucleophilicity of the amino group.
General Synthesis Workflow
Caption: Workflow for the synthesis of Cbz-L-Alanine.
Detailed Experimental Protocol: Synthesis of Cbz-L-Alanine
This protocol is adapted from a literature procedure.
-
Dissolution: Dissolve L-alanine (54.0 g) in 2N NaOH solution (305 mL) in a 2 L three-necked flask. Cool the solution to 0 °C using an ice bath.
-
Reaction: Add benzyl chloroformate (90 mL) and 2N NaOH solution (305 mL) simultaneously and dropwise to the alanine solution. Maintain the internal reaction temperature below 5 °C throughout the addition.
-
Stirring: After the addition is complete, remove the ice bath and stir the reaction mixture for 2 hours at room temperature.
-
Aqueous Workup:
-
Add diethyl ether (100 mL) to the mixture, transfer to a separatory funnel, and separate the layers. Discard the organic (ether) phase.
-
Wash the aqueous phase once more with diethyl ether (100 mL) and discard the organic phase.
-
Acidify the aqueous phase to pH 1 by slowly adding 2N HCl.
-
-
Extraction:
-
Add ethyl acetate (150 mL) to the acidified solution and separate the layers. Keep the organic (ethyl acetate) phase.
-
Extract the aqueous phase three more times with ethyl acetate (3 x 150 mL).
-
Combine all organic phases.
-
-
Purification:
-
Wash the combined organic phases with water (3 x 100 mL).
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).
-
Remove the solvent under reduced pressure (20 Torr at 30 °C). The product will initially be a colorless oil that crystallizes upon standing.
-
-
Recrystallization: Recrystallize the crude solid from ethyl acetate/hexane to yield pure benzyloxycarbonyl-L-alanine (Typical yield: ~73%).
Application in Peptide Synthesis
Cbz-alanine is a cornerstone of peptide chemistry, serving as a protected amino acid that can be introduced into a growing peptide chain. The Cbz group prevents the amine from participating in unwanted side reactions during the activation and coupling of the carboxylic acid group.
Dipeptide Formation Workflow
Caption: General workflow for dipeptide synthesis using Cbz-Alanine.
A common method for forming a peptide bond involves activating the carboxylic acid of Cbz-alanine with a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). This activated species then reacts with the free amino group of another amino acid ester (e.g., alanine methyl ester) to form the dipeptide.
Deprotection of the Cbz Group
A key advantage of the Cbz group is its selective removal under mild conditions that typically do not affect other protecting groups or the peptide backbone. The standard method is catalytic hydrogenolysis.
Deprotection (Hydrogenolysis) Workflow
Caption: Removal of the Cbz protecting group via catalytic hydrogenolysis.
In this process, the Cbz-protected peptide is dissolved in a suitable solvent like methanol and stirred under a hydrogen atmosphere in the presence of a palladium on carbon (Pd/C) catalyst. The Cbz group is cleaved to yield the free amine, with toluene and carbon dioxide as the only byproducts.
Biological Context
While Cbz-L-alanine is primarily a synthetic intermediate, its enantiomer, Cbz-D-alanine, is used to synthesize peptides containing D-alanine. D-Alanine is a crucial component of the peptidoglycan cell walls of many bacteria. Therefore, peptides and molecules synthesized using Cbz-D-alanine can be valuable tools for studying bacterial cell wall biosynthesis or for developing novel antibiotics.
Safety and Handling
-
Toxicity: N-Cbz-alanine is generally considered to have low acute toxicity. However, some reports classify it as harmful if swallowed or inhaled and a cause of skin and eye irritation.
-
Handling: Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling the compound. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage temperatures are typically between 2-8 °C.
References
An In-depth Technical Guide to the Structure and Synthesis of Carbobenzyloxy-tetra-L-alanine
This technical guide provides a comprehensive overview of Carbobenzyloxy-tetra-L-alanine (Cbz-Ala-Ala-Ala-Ala-OH), a protected tetrapeptide. The document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry, detailing its structure, physicochemical properties, a plausible synthetic route, and a generalized characterization workflow.
Core Structure and Physicochemical Properties
Carbobenzyloxy-tetra-L-alanine is a peptide consisting of four L-alanine amino acid residues linked by peptide bonds. The N-terminus is protected by a carbobenzyloxy (Cbz or Z) group, and the C-terminus is a free carboxylic acid. The Cbz group is a common amine protecting group in peptide synthesis, removable by catalytic hydrogenation.
Chemical Structure
The chemical structure of Carbobenzyloxy-tetra-L-alanine is depicted below:
Systematic Name: (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid
Physicochemical Data
| Property | Value |
| Molecular Formula | C23H34N4O7 |
| Molecular Weight | 478.54 g/mol |
| Monoisotopic Mass | 478.242750 Da |
| Topological Polar Surface Area | 167.8 Ų |
| Hydrogen Bond Donors | 5 |
| Hydrogen Bond Acceptors | 7 |
| Rotatable Bonds | 12 |
Synthesis of Carbobenzyloxy-tetra-L-alanine
The synthesis of Carbobenzyloxy-tetra-L-alanine can be achieved through a stepwise solution-phase peptide coupling strategy. This involves the sequential addition of L-alanine residues to an N-terminally protected Cbz-L-alanine. A common approach utilizes a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and an activator like N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds. The C-terminal of each incoming alanine residue is typically protected as a methyl or ethyl ester and deprotected prior to the subsequent coupling step.
Experimental Protocol: Solution-Phase Synthesis
This protocol describes a plausible four-step synthesis starting from Cbz-L-alanine.
Materials:
-
Cbz-L-alanine (Cbz-Ala-OH)
-
L-alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Triethylamine (TEA) or N-methylmorpholine (NMM)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M Sodium Hydroxide (NaOH)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Methanol (MeOH) or Ethanol (EtOH)
Step 1: Synthesis of Cbz-L-alanyl-L-alanine methyl ester (Cbz-Ala-Ala-OMe)
-
Dissolve Cbz-L-alanine (1.0 eq) and NHS (1.05 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.05 eq) dissolved in DCM dropwise to the solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
In a separate flask, suspend L-alanine methyl ester hydrochloride (1.0 eq) in DCM and neutralize with TEA (1.1 eq) at 0 °C.
-
Filter the DCU from the first mixture and add the filtrate containing the activated Cbz-L-alanine-NHS ester to the neutralized L-alanine methyl ester solution.
-
Stir the reaction mixture overnight at room temperature.
-
Filter off any further DCU precipitate.
-
Wash the organic phase sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and evaporate the solvent under reduced pressure to yield Cbz-Ala-Ala-OMe.
Step 2: Saponification of Cbz-Ala-Ala-OMe to Cbz-L-alanyl-L-alanine (Cbz-Ala-Ala-OH)
-
Dissolve the Cbz-Ala-Ala-OMe in methanol or ethanol.
-
Add 1 M NaOH (1.1 eq) dropwise while stirring at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Remove the organic solvent under reduced pressure.
-
Dissolve the residue in water and wash with ethyl acetate to remove any unreacted ester.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and evaporate the solvent to yield Cbz-Ala-Ala-OH.
Step 3: Synthesis of Cbz-L-alanyl-L-alanyl-L-alanine methyl ester (Cbz-Ala-Ala-Ala-OMe)
-
Repeat the coupling procedure described in Step 1, using Cbz-Ala-Ala-OH (1.0 eq) and H-Ala-OMe·HCl (1.0 eq) as the starting materials.
Step 4: Saponification of Cbz-Ala-Ala-Ala-OMe to Cbz-L-alanyl-L-alanyl-L-alanine (Cbz-Ala-Ala-Ala-OH)
-
Repeat the saponification procedure described in Step 2 with Cbz-Ala-Ala-Ala-OMe.
Step 5: Synthesis of Carbobenzyloxy-tetra-L-alanine methyl ester (this compound-OMe)
-
Repeat the coupling procedure from Step 1, using Cbz-Ala-Ala-Ala-OH (1.0 eq) and H-Ala-OMe·HCl (1.0 eq).
Step 6: Final Saponification to Carbobenzyloxy-tetra-L-alanine (this compound-OH)
-
Repeat the saponification procedure from Step 2 with this compound-OMe to yield the final product.
-
The final product can be purified by recrystallization or column chromatography.
Synthesis Workflow Diagram
The following diagram illustrates the stepwise synthesis of Carbobenzyloxy-tetra-L-alanine.
Caption: Solution-phase synthesis of Carbobenzyloxy-tetra-L-alanine.
Characterization
After synthesis and purification, the identity and purity of Carbobenzyloxy-tetra-L-alanine would be confirmed using standard analytical techniques.
Characterization Methods
| Technique | Expected Observations |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight (e.g., [M+H]+ at m/z 479.25) should be observed. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra would show characteristic signals for the Cbz protecting group (aromatic protons and benzylic CH2) and the four alanine residues (alpha-protons, beta-methyl groups, and amide protons). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the amide C=O stretch (around 1650 cm⁻¹), N-H stretch (around 3300 cm⁻¹), and the urethane and carboxylic acid C=O stretches would be present. |
| High-Performance Liquid Chromatography (HPLC) | Purity would be assessed by reverse-phase HPLC, ideally showing a single major peak. |
Biological Context and Applications
While specific biological signaling pathways involving Carbobenzyloxy-tetra-L-alanine are not documented, protected amino acids and peptides are fundamental tools in medicinal chemistry and drug discovery. They are used as building blocks for the synthesis of larger, biologically active peptides and peptidomimetics. The study of short alanine peptides can also provide insights into protein folding and secondary structure formation, such as alpha-helices and beta-sheets.
General Peptide Research Workflow
The following diagram outlines a general workflow for the utilization of a synthesized peptide in biological research.
Caption: General workflow for peptide synthesis and biological evaluation.
Technical Guide: Physicochemical Properties of Cbz-(Ala)4
This document provides a detailed analysis of the molecular formula and weight for Carboxybenzyl-tetra-L-alanine (Cbz-(Ala)4), a commonly used protected peptide in biochemical research and synthetic chemistry.
Core Molecular Data
The fundamental physicochemical properties of Cbz-(Ala)4 are derived from its constituent components: a Carboxybenzyl (Cbz) N-terminal protecting group and a tetrapeptide chain of four L-alanine residues. The calculated properties are summarized below.
| Property | Value |
| Chemical Formula | C₂₀H₂₈N₄O₇ |
| Molecular Weight | 436.46 g/mol |
| Monoisotopic Mass | 436.19580 g/mol |
Note: These values are calculated based on the elemental composition and standard atomic weights. The molecular weight represents the average mass, while the monoisotopic mass is calculated using the mass of the most abundant isotopes of the constituent elements.
Derivation of Molecular Formula and Weight
The final molecular formula and weight are determined by the summation of its components, accounting for the loss of water molecules during peptide bond formation.
-
Carboxybenzyl (Cbz) Group (C₈H₇O₂): The Cbz group (C₆H₅CH₂OCO-) is attached to the N-terminus of the peptide.
-
Four Alanine Residues (4 x C₃H₇NO₂): Each alanine monomer contributes to the peptide backbone.
-
Peptide Bond Formation: The linkage of the four alanine residues results in the formation of three peptide bonds. Each bond formation is a condensation reaction that eliminates one molecule of water (H₂O).
The overall calculation is as follows:
-
Formula: (Formula of Cbz) + 4 x (Formula of Alanine) - 3 x (Formula of Water) - 1 x (Formula of Hydrogen for N-terminal linkage)
-
C₈H₇O₂ + 4(C₃H₇NO₂) - 3(H₂O) - H = C₂₀H₂₈N₄O₇
-
-
Molecular Weight: (MW of Cbz) + 4 x (MW of Alanine) - 3 x (MW of Water)
-
135.14 g/mol + 4(89.09 g/mol ) - 3(18.02 g/mol ) = 437.48 g/mol . Correction: A more precise calculation based on the final formula C₂₀H₂₈N₄O₇ yields 436.46 g/mol .
-
Structural Representation
The logical relationship between the constituent parts of the Cbz-(Ala)4 molecule is illustrated below.
Spectroscopic and Synthetic Profile of Cbz-Ala-Ala-Ala-Ala: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed technical overview of the tetrapeptide N-Carbobenzyloxy-L-alanyl-L-alanyl-L-alanyl-L-alanine (Cbz-Ala-Ala-Ala-Ala). As direct experimental spectroscopic data for this specific molecule is not extensively available in public databases, this guide synthesizes information from closely related analogues—namely Cbz-L-alanine and Cbz-L-alanyl-L-alanine—to project the expected spectroscopic characteristics. This guide also outlines a comprehensive, representative protocol for the solid-phase synthesis of the title compound, offering a complete theoretical and practical framework for researchers in peptide chemistry and drug development.
Predicted Spectroscopic Data
The following tables summarize the predicted and known spectroscopic data for this compound and its shorter analogues. The predictions for the tetrapeptide are derived from the experimental data of Cbz-L-alanine and Cbz-L-alanyl-L-alanine, and general principles of peptide spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
Solvent: CDCl₃. Predicted shifts are based on data for Cbz-D-Alanine and general peptide chemical shift ranges.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Cbz-CH₂ | ~5.15 | Singlet | Benzylic protons of the Cbz protecting group. |
| Cbz-Ar-H | ~7.35 | Multiplet | Aromatic protons of the Cbz group. |
| Ala¹-NH | ~5.50 | Doublet | Amide proton of the first alanine residue. |
| Ala¹-α-CH | ~4.30 | Multiplet | Alpha-proton of the first alanine residue. |
| Ala¹-β-CH₃ | ~1.44 | Doublet | Methyl protons of the first alanine residue. |
| Ala²⁻⁴-NH | 6.5 - 8.5 | Doublet | Amide protons of the internal and C-terminal residues. |
| Ala²⁻⁴-α-CH | 4.1 - 4.5 | Multiplet | Alpha-protons of the internal and C-terminal residues. |
| Ala²⁻⁴-β-CH₃ | 1.3 - 1.5 | Doublet | Methyl protons of the internal and C-terminal residues. |
| COOH | >10.0 | Broad Singlet | Carboxylic acid proton, may be subject to exchange. |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
Solvent: CDCl₃. Predicted shifts are based on data for Cbz-D-Alanine and Cbz-Ala-Ala-OH.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| Ala-β-CH₃ | 17 - 20 | Methyl carbons of the four alanine residues. |
| Ala-α-CH | 49 - 52 | Alpha-carbons of the four alanine residues. |
| Cbz-CH₂ | ~67 | Benzylic carbon of the Cbz protecting group. |
| Cbz-Ar-C | 127 - 129 | Aromatic carbons of the Cbz group. |
| Cbz-Ar-C (ipso) | ~136 | Aromatic carbon attached to the oxygen. |
| Cbz-C=O | ~156 | Carbonyl carbon of the carbamate. |
| Ala-C=O | 172 - 176 | Carbonyl carbons of the peptide bonds and C-terminus. |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |
| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Stretching |
| N-H (Amide) | 3350 - 3250 | Stretching |
| C-H (Aromatic) | 3100 - 3000 | Stretching |
| C-H (Aliphatic) | 3000 - 2850 | Stretching |
| C=O (Carboxylic Acid) | ~1710 | Stretching |
| C=O (Urethane) | ~1690 | Stretching |
| C=O (Amide I) | ~1650 | Stretching |
| N-H (Amide II) | ~1540 | Bending |
| C-N | 1250 - 1020 | Stretching |
Mass Spectrometry (MS)
For a peptide like this compound, electrospray ionization (ESI) would be a suitable analysis method. The expected molecular ion and fragmentation patterns are outlined below.
Table 4: Predicted Mass Spectrometry Data for this compound
| Parameter | Value | Notes |
| Molecular Formula | C₂₀H₂₈N₄O₇ | |
| Molecular Weight | 436.46 g/mol | |
| [M+H]⁺ | 437.20 | Expected parent ion in positive ion mode ESI-MS. |
| [M+Na]⁺ | 459.18 | Possible sodium adduct. |
| Key Fragmentation | b- and y-ions | Collision-induced dissociation (CID) would likely produce a series of b- and y-ions from the cleavage of the peptide bonds, allowing for sequence confirmation. For example, loss of the C-terminal alanine would result in a prominent y₃ ion. |
Experimental Protocol: Solid-Phase Peptide Synthesis
The following is a representative protocol for the synthesis of this compound using Fmoc-based solid-phase peptide synthesis (SPPS), followed by N-terminal Cbz protection.
Materials and Reagents
-
Fmoc-Ala-Wang resin
-
Fmoc-Ala-OH
-
Piperidine solution (20% in DMF)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
Benzyl chloroformate (Cbz-Cl)
-
TFA (Trifluoroacetic acid)
-
TIS (Triisopropylsilane)
-
Deionized water
-
Diethyl ether
Synthesis Workflow
The synthesis involves sequential coupling of Fmoc-protected alanine residues to a solid support, followed by N-terminal modification and cleavage from the resin.
An In-depth Technical Guide to N-α-Carbobenzyloxy-L-alanine (Cbz-L-alanine)
A Note on Terminology: The query for "Cbz-tetralanine" did not yield a standard chemical entity. It is presumed that this was a typographical error and the intended compound of interest is the widely used amino acid derivative, N-α-Carbobenzyloxy-L-alanine, commonly abbreviated as Cbz-L-alanine or Z-L-alanine. This guide will focus on this well-documented compound.
N-α-Carbobenzyloxy-L-alanine is a cornerstone of peptide synthesis and a vital building block in the development of peptidomimetics and other pharmaceuticals. The carbobenzyloxy (Cbz or Z) group, introduced by Max Bergmann and Leonidas Zervas, serves as a crucial amine-protecting group that is stable under a variety of conditions yet readily removable by catalytic hydrogenation. This unique property allows for the controlled, stepwise elongation of peptide chains, a fundamental process in drug discovery and development.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of Cbz-L-alanine is essential for its effective use in synthesis and formulation.
| Property | Value | Reference |
| CAS Number | 1142-20-7 | [1][2][3] |
| Molecular Formula | C₁₁H₁₃NO₄ | [1][2] |
| Molecular Weight | 223.23 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 84-87 °C | |
| Optical Rotation | -14.5° (c=2 in acetic acid) | |
| Solubility | Sparingly soluble in water. Soluble in ethanol, acetic acid, and other organic solvents. |
Experimental Protocols
Detailed methodologies are critical for the successful application of Cbz-L-alanine in research and development.
This protocol outlines the synthesis of Cbz-L-alanine from L-alanine and benzyl chloroformate (also known as carbobenzoxy chloride).
Materials:
-
L-alanine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Dioxane
-
Water
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve L-alanine in a 2M NaOH solution and cool the mixture to 0-5 °C in an ice bath.
-
While maintaining the temperature, add benzyl chloroformate and a 4M NaOH solution dropwise and concurrently, ensuring the pH remains alkaline (pH 9-10).
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours.
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidify the aqueous layer to pH 2-3 with 6M HCl while cooling in an ice bath. A white precipitate of Cbz-L-alanine will form.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system, such as ethyl acetate/hexane, to obtain pure N-α-Carbobenzyloxy-L-alanine.
-
Dry the final product under vacuum.
The removal of the Cbz protecting group is a critical step in peptide synthesis. The most common method is catalytic hydrogenation.
Materials:
-
Cbz-protected peptide or amino acid
-
Palladium on carbon (Pd/C) catalyst (5-10 mol%)
-
Methanol or ethanol as solvent
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the Cbz-protected compound in methanol or ethanol in a reaction vessel.
-
Add the Pd/C catalyst to the solution.
-
Flush the reaction vessel with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas (typically at atmospheric pressure or slightly above, using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure to obtain the deprotected product.
Signaling Pathways and Biological Relevance
While Cbz-L-alanine itself is primarily a synthetic intermediate, the peptides and peptidomimetics synthesized using this building block are often designed to interact with specific biological signaling pathways. For instance, Cbz-L-alanine can be a component of synthesized inhibitors of enzymes such as proteases or kinases, which are pivotal in numerous signaling cascades implicated in diseases like cancer, inflammation, and neurodegenerative disorders.
The logical workflow for utilizing Cbz-L-alanine in the development of a hypothetical enzyme inhibitor is depicted below.
Caption: A logical workflow illustrating the role of Cbz-L-alanine from initial synthesis to the selection of a drug candidate.
Applications in Drug Development
Cbz-L-alanine and its derivatives are instrumental in the synthesis of a wide array of therapeutic agents. Its applications span various domains of drug development:
-
Peptide-based Drugs: It is a fundamental component in the solid-phase and solution-phase synthesis of therapeutic peptides.
-
Peptidomimetics: Cbz-L-alanine is used to create modified peptides with improved stability, bioavailability, and efficacy.
-
Chiral Synthesis: As a chiral building block, it is employed in the asymmetric synthesis of complex small molecule drugs.
References
An In-depth Technical Guide to the Custom Synthesis of Cbz-Ala-Ala-Ala-Ala
For Researchers, Scientists, and Drug Development Professionals
Introduction: The tetrapeptide Cbz-Ala-Ala-Ala-Ala, with its N-terminus protected by a carboxybenzyl (Cbz) group, is a specific peptide sequence that is not typically available as a stock item from chemical suppliers. Instead, it requires custom synthesis. This guide provides a comprehensive overview of the process for procuring and handling custom-synthesized this compound, including a list of potential suppliers, expected technical data, and detailed experimental protocols relevant to its synthesis, characterization, and use.
Commercial Suppliers for Custom Peptide Synthesis
Numerous companies specialize in custom peptide synthesis and can manufacture this compound to desired specifications. These suppliers offer a range of scales, purities, and modifications. Below is a list of potential vendors for custom peptide synthesis:
-
GenScript
-
Bachem
-
CPC Scientific
-
rPeptide
-
Sarchem Labs
-
Innovagen
-
LifeTein
-
MedChemExpress
-
NovoPro Bioscience Inc.
-
AAPPTec
It is recommended to request quotes from multiple suppliers to compare pricing, turnaround times, and available quality control documentation.
Data Presentation: Expected Technical Specifications
Upon custom synthesis of this compound, the supplier will typically provide a comprehensive data package. The following table summarizes the quantitative data and documentation that researchers should expect to receive.
| Parameter | Typical Specification | Analytical Method | Purpose |
| Sequence | This compound | Mass Spectrometry (MS) | Confirms the correct amino acid sequence and the presence of the N-terminal Cbz group. |
| Molecular Weight | Theoretical: 492.5 g/mol | Mass Spectrometry (MS) | Verifies the identity of the synthesized peptide by matching the experimental mass to the theoretical mass. |
| Purity | >95% or >98% (user-defined) | High-Performance Liquid Chromatography (HPLC) | Determines the percentage of the target peptide in the final product, identifying any impurities.[1][2] |
| Appearance | White lyophilized powder | Visual Inspection | Confirms the physical state of the peptide. |
| Quantity | mg to g scale (user-defined) | Gravimetric Analysis | Specifies the amount of peptide delivered. |
| Solubility | To be determined by the user; preliminary testing may be offered. | Solubility Testing | Provides guidance on appropriate solvents for reconstitution.[3][4][5] |
| Certificate of Analysis (CoA) | Provided | N/A | A formal document summarizing all quality control results. |
Experimental Protocols
This section details the methodologies for the synthesis, purification, and characterization of this compound, as well as guidelines for its handling and storage.
Solid-Phase Peptide Synthesis (SPPS) is the standard method for producing custom peptides. The synthesis of this compound would typically follow the Fmoc/tBu strategy.
Protocol for SPPS of this compound:
-
Resin Preparation: A suitable solid support, such as a Rink Amide or Wang resin, is chosen and swelled in a solvent like dimethylformamide (DMF).
-
First Amino Acid Coupling: The C-terminal alanine (Fmoc-Ala-OH) is coupled to the resin.
-
Deprotection: The Fmoc protecting group from the first alanine is removed using a piperidine solution in DMF.
-
Sequential Coupling: The subsequent Fmoc-Ala-OH residues are coupled one by one, with a deprotection step after each coupling, until the tripeptide (Ala-Ala-Ala) is assembled on the resin.
-
N-terminal Cbz Protection: After the final Fmoc deprotection, the N-terminal amine is protected with the Cbz group. This can be achieved by reacting the N-terminus with benzyl chloroformate (Cbz-Cl).
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Precipitation and Lyophilization: The cleaved peptide is precipitated in cold diethyl ether, collected, and lyophilized to obtain a dry powder.
The crude peptide obtained after synthesis contains impurities. RP-HPLC is used to purify the target peptide to the desired level.
Protocol for RP-HPLC Purification:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient: A linear gradient of increasing concentration of Mobile Phase B is used to elute the peptide. The specific gradient will be optimized for the best separation.
-
Detection: The peptide is detected by UV absorbance at 214 nm and 280 nm.
-
Fraction Collection: Fractions containing the purified peptide are collected.
-
Lyophilization: The collected fractions are pooled and lyophilized to obtain the final purified peptide.
The identity and purity of the final product are confirmed using mass spectrometry and analytical HPLC.
-
Mass Spectrometry (MS): The molecular weight of the synthesized peptide is determined and compared to the theoretical mass of this compound (492.5 g/mol ).
-
Analytical HPLC: The purity of the peptide is assessed by injecting a small sample onto an analytical HPLC column and analyzing the resulting chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Proper handling and storage are crucial for maintaining the integrity of the peptide.
Handling and Storage:
-
Storage of Lyophilized Peptide: Store at -20°C or colder in a desiccated environment, protected from light. Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Storage of Peptide in Solution: It is recommended to prepare fresh solutions for each experiment. If storage in solution is necessary, use sterile buffers at pH 5-6, aliquot the solution into single-use vials, and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Solubility Testing Protocol:
-
Initial Solvent Selection: Based on the amino acid composition (in this case, alanine), the peptide is hydrophobic. Start with a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or DMF to dissolve the peptide.
-
Aqueous Dilution: Once dissolved in the organic solvent, the solution can be slowly added to an aqueous buffer with vortexing to reach the desired final concentration.
-
Solubility in Aqueous Solutions: To test direct solubility in aqueous solutions, start with deionized water. If the peptide is insoluble, try acidic (e.g., 10% acetic acid) or basic (e.g., 10% ammonium bicarbonate) solutions, depending on the isoelectric point of the peptide.
-
Sonication: If the peptide is difficult to dissolve, gentle sonication may help.
Mandatory Visualization
The following diagrams illustrate the key workflows involved in the custom synthesis and quality control of this compound.
Caption: Workflow for the solid-phase synthesis of this compound.
Caption: Standard quality control process for custom synthesized peptides.
References
A Technical Guide to the Purity Standards of Synthetic N-Carbobenzyloxy-L-2-aminotetralin-2-carboxylic acid (Cbz-L-tetralanine)
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines the critical purity and quality attributes for synthetic N-Carbobenzyloxy-L-2-aminotetralin-2-carboxylic acid (Cbz-L-tetralanine), a specialized protected amino acid analog. Due to the limited availability of specific public data for this exact molecule, this document establishes a comprehensive framework based on established principles for N-protected amino acids used in pharmaceutical research and development.[1][2] The standards and methodologies presented herein are designed to ensure the identity, purity, and safety of Cbz-L-tetralanine for its intended applications.
Introduction
Cbz-L-tetralanine is a non-proteinogenic amino acid derivative featuring a rigid tetralin core and an amine protected by a carbobenzyloxy (Cbz) group. The Cbz group is a widely used protecting group in peptide synthesis, valued for its stability and ease of introduction and removal.[3][4] The purity of such starting materials is a critical quality attribute, as impurities can lead to undesired side products, affect the pharmacological and toxicological profile of the final therapeutic peptide or molecule, and complicate process control.[5] This guide details a multi-faceted analytical approach to define and verify the purity of synthetic Cbz-L-tetralanine.
Purity Specifications
A robust quality control strategy for Cbz-L-tetralanine involves a set of specifications that define the acceptable limits for purity and various impurities. The following table summarizes the recommended tests and acceptance criteria for a high-purity grade material suitable for drug development applications.
| Test Parameter | Analytical Method | Acceptance Criteria | Rationale |
| Appearance | Visual Inspection | White to off-white solid | Ensures basic material consistency and absence of gross contamination. |
| Identity | ¹H NMR, ¹³C NMR, FT-IR, MS | Conforms to the reference structure of Cbz-L-tetralanine | Confirms the chemical structure and identity of the material. |
| Assay (Purity) | HPLC-UV (214 nm, 254 nm) | ≥ 98.5% | Quantifies the main component relative to all detected impurities. |
| Chiral Purity | Chiral HPLC | ≥ 99.5% L-enantiomer (≤ 0.5% D-enantiomer) | Ensures stereochemical integrity, which is critical for biological activity and safety. |
| Related Substances | HPLC-UV | Individual Impurity: ≤ 0.15%Total Impurities: ≤ 1.0% | Controls process-related impurities from synthesis and degradation products. |
| Residual Solvents | GC-HS or ¹H NMR | Per ICH Q3C Guidelines | Limits organic volatile impurities from the manufacturing process. |
| Water Content | Karl Fischer Titration | ≤ 0.5% | Quantifies water content, which can affect stability and accurate weighing. |
| Residue on Ignition | USP <281> | ≤ 0.1% | Measures the amount of residual inorganic impurities. |
Potential Impurities
Impurities in synthetic Cbz-L-tetralanine can originate from starting materials, side reactions during the Cbz-protection step, or degradation during storage. A thorough understanding of the synthetic route is essential for identifying and controlling these impurities.
-
Process-Related Impurities:
-
Starting Materials: Unreacted L-2-aminotetralin-2-carboxylic acid.
-
Reagent-Related: Benzyl alcohol, benzyl chloride (from the decomposition of benzyl chloroformate).
-
Side-Products: Di-Cbz protected species or by-products from incomplete reactions.
-
-
Stereoisomers:
-
D-enantiomer (epimer): Racemization can occur during the Cbz protection reaction if the pH is not carefully controlled (typically maintained between 8 and 10). The presence of the D-enantiomer is a critical impurity that must be strictly controlled.
-
-
Degradation Products:
-
Impurities formed due to exposure to heat, light, or incompatible storage conditions. For Cbz-protected compounds, this could involve cleavage of the protecting group.
-
Experimental Protocols
The following sections provide detailed methodologies for the key analytical tests required to assess the purity of Cbz-L-tetralanine.
High-Performance Liquid Chromatography (HPLC) with UV detection is the primary method for determining the purity and quantifying related substances.
-
Principle: The sample is dissolved and injected into a reversed-phase HPLC system. The separation is based on the differential partitioning of the analyte and its impurities between the stationary phase (e.g., C18) and the mobile phase. Quantification is achieved by comparing the peak area of the main component to the total area of all peaks.
-
Methodology:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 30% B
-
31-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 214 nm and 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 1.0 mg/mL.
-
Calculation: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Determining the enantiomeric excess is crucial for amino acid derivatives used in pharmaceuticals. This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for separating enantiomers of protected amino acids.
-
Principle: The enantiomers of Cbz-tetralanine are separated on a chiral column that has a stereoselective stationary phase. The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification.
-
Methodology:
-
Column: Chiralpak IA or similar amylose-based CSP.
-
Mobile Phase: Isocratic mixture of Hexane and Ethanol (e.g., 90:10 v/v) with 0.1% TFA. The exact ratio should be optimized for best resolution.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Calculation: % D-enantiomer = (Area of D-peak / (Area of L-peak + Area of D-peak)) x 100.
-
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for confirming the chemical structure and identity of the compound. Quantitative NMR (qNMR) can also be used as a primary method for purity assessment.
-
Principle: The sample is dissolved in a deuterated solvent and placed in a strong magnetic field. The nuclei (e.g., ¹H, ¹³C) absorb and re-emit electromagnetic radiation at specific frequencies, which are characteristic of their chemical environment.
-
Methodology for ¹H NMR:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard (for qNMR): A certified reference material with non-overlapping peaks (e.g., maleic acid, dimethyl sulfone).
-
Procedure: Dissolve a precisely weighed amount of the sample and the internal standard in the deuterated solvent. Acquire the spectrum with appropriate relaxation delays (e.g., 5 times the longest T₁) to ensure accurate integration.
-
Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum should be consistent with the structure of Cbz-L-tetralanine. For qNMR, the purity is calculated by comparing the integral of a characteristic analyte proton signal to that of the internal standard.
-
MS is used to confirm the molecular weight of the target compound and to help identify unknown impurities.
-
Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Methodology:
-
Technique: Electrospray Ionization (ESI) is typically suitable.
-
Sample Preparation: Dilute the sample in an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of 1-10 µM.
-
Analysis: The resulting mass spectrum should show a prominent peak corresponding to the molecular ion of Cbz-L-tetralanine (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).
-
Visualization of Workflows
The following diagram illustrates a general workflow for the synthesis and purification of Cbz-L-tetralanine, which is crucial for understanding the origin of potential impurities.
Caption: General synthesis and purification workflow for Cbz-protected amino acids.
This diagram outlines the logical flow of analytical testing to ensure a batch of Cbz-L-tetralanine meets the required purity standards.
Caption: Analytical workflow for the quality control of Cbz-L-tetralanine.
Conclusion
Ensuring the high purity of synthetic Cbz-L-tetralanine is paramount for its successful application in research and drug development. The implementation of a comprehensive analytical control strategy, utilizing orthogonal methods such as HPLC, Chiral HPLC, NMR, and MS, is essential. This guide provides a robust framework for establishing purity standards, identifying potential impurities, and detailing the necessary experimental protocols to verify the quality of this specialized amino acid derivative. Adherence to these principles will ensure lot-to-lot consistency and provide confidence in the material's identity, purity, and stereochemical integrity.
References
- 1. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. polypeptide.com [polypeptide.com]
- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Solubility of Cbz-Ala-Ala-Ala-Ala
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The tetrapeptide N-Carbobenzoxy-L-alanyl-L-alanyl-L-alanyl-L-alanine (Cbz-Ala-Ala-Ala-Ala) is a model hydrophobic, protected peptide. Its physicochemical properties are dominated by the nonpolar alanine residues and the lipophilic N-terminal carbobenzoxy (Cbz) protecting group. This guide provides a comprehensive overview of the predicted solubility of this compound across a range of common laboratory solvents, based on established principles of peptide chemistry. Furthermore, it outlines a detailed experimental protocol for the systematic determination of its solubility, ensuring reproducible and accurate results for research and development applications.
Physicochemical Properties and Solubility Prediction
The solubility of a peptide is governed by its amino acid composition, length, and any modifying groups.[1][2] this compound possesses two key features that dictate its solubility profile:
-
Hydrophobic Peptide Backbone: The core of the molecule consists of four alanine residues. Alanine is a nonpolar, hydrophobic amino acid. Peptides with a high percentage (≥50%) of hydrophobic residues are generally poorly soluble in aqueous solutions.[3][4][5]
-
Lipophilic Protecting Group: The N-terminal Cbz group significantly increases the molecule's overall lipophilicity and hydrophobicity, further decreasing its affinity for polar solvents like water. For instance, the single protected amino acid, Cbz-L-Alanine, is known to be soluble in organic solvents like chloroform, acetone, and ethanol but insoluble in water.
Based on these characteristics, this compound is predicted to be a neutral, highly hydrophobic peptide with limited to no solubility in aqueous buffers and high solubility in polar aprotic and some nonpolar organic solvents.
Predicted Solubility Data
While specific quantitative data for this compound is not extensively published, a predictive solubility profile can be established based on its structure and the known behavior of similar protected peptides. The following table summarizes the expected solubility in various common laboratory solvents.
| Solvent Class | Solvent | Predicted Solubility | Rationale & Remarks |
| Polar Protic | Water | Insoluble | The high hydrophobicity of the four alanine residues and the Cbz group prevents interaction with water molecules. |
| Methanol (MeOH) | Sparingly Soluble to Soluble | The alkyl nature of methanol can interact with the peptide backbone, but solubility may be limited by the peptide's tendency to aggregate via hydrogen bonding. | |
| Ethanol (EtOH) | Soluble | Offers a better balance of polarity and nonpolar character for solvating the peptide compared to methanol. | |
| Acetic Acid (AcOH) | Soluble | Can disrupt intermolecular hydrogen bonds and solvate the peptide backbone. Often used to dissolve basic peptides, but can also be effective for neutral, hydrophobic ones. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Highly Soluble | Excellent solvent for hydrophobic peptides due to its high polarity and ability to act as both a hydrogen bond donor and acceptor. Low toxicity makes it suitable for biological assays. |
| Dimethylformamide (DMF) | Highly Soluble | Similar to DMSO, DMF is a strong solvent for hydrophobic peptides and is commonly used in peptide synthesis and solubilization. | |
| Acetonitrile (ACN) | Soluble | A common solvent in reverse-phase chromatography that can effectively dissolve many hydrophobic peptides. | |
| Nonpolar / Weakly Polar | Dichloromethane (DCM) | Soluble | The Cbz group and peptide backbone are well-solvated by chlorinated solvents. |
| Tetrahydrofuran (THF) | Soluble | A less polar ether that can effectively dissolve protected peptides. | |
| Trifluoroacetic Acid (TFA) | Highly Soluble | A very strong, acidic solvent capable of disrupting all secondary structures and hydrogen bonds. Often used as a solvent of last resort for highly insoluble peptides. |
Experimental Protocol for Solubility Determination
A systematic approach is crucial for accurately determining peptide solubility. The Turbidity Solubility Assay (TSA) is a straightforward and effective method.
Materials and Equipment
-
Lyophilized this compound peptide
-
Calibrated analytical balance
-
Set of test solvents (e.g., DMSO, DMF, ACN, Ethanol, Water)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Bath sonicator
-
Microcentrifuge (capable of >10,000 x g)
-
Pipettes
Methodology
-
Aliquot Preparation: Begin by testing a small, accurately weighed amount of the peptide (e.g., 1-2 mg) to avoid wasting the entire sample. Place the aliquot into a clean microcentrifuge tube.
-
Initial Solvent Addition: Add a calculated volume of the first test solvent (e.g., 100 µL of DMSO) to the tube to achieve a high target concentration (e.g., 10 mg/mL).
-
Mechanical Agitation: Vortex the tube vigorously for 30-60 seconds to facilitate dissolution.
-
Sonication: If the peptide is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes. This uses ultrasonic waves to break up aggregates and enhance solubility. Avoid excessive heating of the sample.
-
Visual Inspection: After agitation and sonication, visually inspect the solution against a dark background. A completely dissolved peptide will result in a clear, particle-free solution.
-
Centrifugation: If cloudiness or suspended particles remain, centrifuge the tube at high speed (e.g., 14,000 rpm for 5 minutes). This will pellet any undissolved material.
-
Solubility Assessment:
-
Soluble: If the supernatant is clear and no pellet is visible, the peptide is soluble at that concentration.
-
Partially Soluble: If a pellet is present, the peptide is not fully soluble. The concentration of the dissolved peptide in the supernatant can be determined via UV-Vis spectroscopy or HPLC if quantitative data is required.
-
Insoluble: If the majority of the peptide forms a pellet, it is considered insoluble.
-
-
Titration for Aqueous Solubility (if applicable): For peptides dissolved in an organic solvent like DMSO, their solubility limit in a final aqueous buffer can be determined. This is done by adding the concentrated organic stock solution dropwise into a stirring aqueous buffer. The point at which the solution becomes persistently turbid is the limit of solubility.
-
Documentation: Record the solvent used, the final concentration achieved, and the qualitative result (soluble, partially soluble, insoluble) for each test.
Visualizations
Experimental Workflow for Solubility Testing
The following diagram outlines the logical steps for the experimental determination of peptide solubility.
Caption: Workflow for determining peptide solubility.
Factors Influencing Peptide Solubility
This diagram illustrates the key molecular properties of the solute (peptide) and solvent that govern the outcome of solubility.
Caption: Relationship between peptide and solvent properties.
References
A Technical Guide to the Potential Research Applications of Cbz-Tetralanine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The compound "Cbz-tetralanine" represents a hypothetical, non-standard amino acid derivative. Its name suggests a core structure of "tetralanine"—an unnatural amino acid bearing a tetralin moiety—with its amino group protected by a carboxybenzyl (Cbz) group. While no direct research on "Cbz-tetralanine" exists, its constituent parts are well-characterized in organic synthesis and medicinal chemistry. The Cbz group is a classic protecting group in peptide chemistry, and the tetralin scaffold is a key structural element in numerous biologically active compounds.[1][]
This technical guide explores the potential research applications of Cbz-tetralanine by dissecting its components. We will provide a foundation for its synthesis and utility as a novel building block in peptide science and as a scaffold for drug discovery.
Core Component Analysis
The potential of Cbz-tetralanine stems from the combined properties of the Cbz protecting group and the tetralin scaffold. A summary of their individual characteristics and applications provides a framework for predicting the utility of the combined molecule.
| Component | Structure | Key Properties | Common Research Applications |
| Carboxybenzyl (Cbz) Group | Benzyl Chloroformate | - Stable under neutral and mildly acidic/basic conditions.- Easy to introduce using benzyl chloroformate (Cbz-Cl).[3]- Removable via catalytic hydrogenolysis or strong acids.[4]- Often enhances crystallizability of the protected product.[3] | - Amine protection in multi-step organic synthesis.- Widely used in solution-phase and solid-phase peptide synthesis (SPPS).- Allows for the precise assembly of peptides while preventing unwanted side reactions at the N-terminus. |
| Tetralin (1,2,3,4-Tetrahydronaphthalene) | Tetralin | - Bicyclic hydrocarbon with a fused benzene and cyclohexane ring.- Provides a rigid, bulky, and hydrophobic scaffold.- Can be readily functionalized at various positions. | - Structural motif in clinically used drugs (e.g., Sertraline, Rotigotine).- Core of anthracycline anticancer agents that intercalate DNA.- Scaffold for developing modulators of dopamine and serotonin receptors.- Basis for novel antifungal, anti-inflammatory, and antinicotinic agents. |
Potential Research Applications
Unnatural Amino Acid for Peptide Synthesis and Peptidomimetics
The primary application of Cbz-tetralanine would be as a protected building block for creating novel peptides and peptidomimetics. Unnatural amino acids are crucial for developing peptides with improved therapeutic properties.
-
Enhanced Stability and Bioavailability: The bulky and hydrophobic tetralin side chain could shield the peptide backbone from proteolytic degradation, thereby increasing its in vivo half-life.
-
Conformational Constraint: Incorporating Cbz-tetralanine into a peptide sequence would introduce significant steric bulk, restricting conformational flexibility. This can lock the peptide into a bioactive conformation, leading to higher receptor affinity and selectivity.
-
Modulation of Physicochemical Properties: The lipophilic nature of the tetralin group can be exploited to enhance membrane permeability, a key factor in the bioavailability of peptide-based drugs.
-
Novel Antimicrobial Peptides (AMPs): Rational incorporation of unnatural amino acids is a promising strategy to develop AMPs with strong, long-lasting activity and reduced toxicity. The hydrophobicity imparted by the tetralanine moiety could be optimized for potent antimicrobial action.
Scaffold for Small Molecule Drug Discovery
The tetralin core of Cbz-tetralanine makes it a valuable starting material for medicinal chemistry campaigns. The amino acid functionality provides a convenient handle for further chemical modifications.
-
Neurological Disorders: 2-Aminotetralin derivatives are known to act as dopamine receptor agonists and modulators of serotonin receptors. Cbz-tetralanine could serve as a precursor for novel ligands targeting these receptors for applications in depression, Parkinson's disease, and other CNS disorders.
-
Anticancer Agents: The tetralin ring is a core component of anthracycline antibiotics like doxorubicin, which function as DNA intercalators in cancer chemotherapy. Cbz-tetralanine could be a starting point for developing new tetralin-based anticancer agents that target DNA or other cellular pathways, such as apoptosis.
-
Antifungal Agents: Novel 2-aminotetralin derivatives have been synthesized and shown to possess potent antifungal activity, in some cases exceeding that of established drugs like fluconazole.
-
Other Therapeutic Areas: The versatility of the aminotetralin scaffold has been demonstrated in the development of narcotic antagonists, antinicotinic agents, and σ receptor ligands, highlighting the broad potential of Cbz-tetralanine as a foundational structure.
Experimental Protocols and Methodologies
Hypothetical Synthesis of Cbz-Tetralanine
The synthesis would logically proceed in two stages: first, the creation of the unnatural amino acid "tetralanine," followed by the protection of its amino group with the Cbz moiety.
References
Cbz-Ala-Ala-Ala-Ala: A Technical Guide for Researchers
An In-depth Whitepaper on the Synthesis, Properties, and Applications of a Model Oligoalanine Peptide
This technical guide provides a comprehensive overview of the tetrapeptide N-Carbobenzyloxy-L-alanyl-L-alanyl-L-alanyl-L-alanine (Cbz-Ala-Ala-Ala-Ala). It is intended for researchers, scientists, and drug development professionals interested in the use of model peptides for studying enzyme kinetics, peptide self-assembly, and as a building block in more complex supramolecular structures. This document details the physicochemical properties, a detailed synthesis protocol, and potential applications of this compound, supported by experimental methodologies and conceptual workflows.
Physicochemical Properties
While specific experimental data for this compound is not extensively reported in the literature, its properties can be extrapolated from data on similar compounds, such as Cbz-L-alanine and Cbz-L-alanyl-L-alanine. The presence of the hydrophobic Cbz protecting group and the oligoalanine chain significantly influences its characteristics.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Cbz-L-Alanine | Cbz-L-Alanyl-L-Alanine | This compound (Predicted/Estimated) |
| Molecular Formula | C₁₁H₁₃NO₄[1][2][3] | C₁₄H₁₈N₂O₅[4][5] | C₂₀H₂₈N₄O₇ |
| Molecular Weight | 223.23 g/mol | 294.30 g/mol | 436.46 g/mol |
| Melting Point | 84-87 °C | Not available | Expected to be higher than Cbz-Ala-Ala, likely a white to off-white solid. |
| Solubility | Soluble in chloroform, acetone, ethanol, ethyl acetate; insoluble in water and petroleum ether. | Soluble in organic solvents like dichloromethane and dimethylformamide; limited solubility in water. | Expected to have low solubility in water and good solubility in polar organic solvents like DMF and DMSO. |
| Appearance | White crystalline powder. | White solid. | Expected to be a white to off-white powder. |
Spectroscopic Data (Expected):
-
¹H NMR: The proton NMR spectrum is expected to show characteristic peaks for the alanine methyl groups (doublets), the alpha-protons (quartets), the amide protons (doublets), and the aromatic and methylene protons of the Cbz group.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons of the peptide bonds and the Cbz group, the aromatic carbons, the alpha-carbons, and the methyl carbons of the alanine residues.
-
FTIR: The infrared spectrum will exhibit characteristic absorption bands for N-H stretching of the amide groups, C=O stretching of the amide and carbamate groups, and aromatic C-H and C=C stretching from the Cbz group.
-
Mass Spectrometry: The mass spectrum should show a prominent peak for the molecular ion [M+H]⁺ at approximately 437.47 m/z.
Synthesis of this compound
The synthesis of this compound can be achieved through standard peptide coupling methodologies, either in solution-phase or, more conveniently, via Solid-Phase Peptide Synthesis (SPPS). Below is a detailed protocol for SPPS using Fmoc/tBu strategy followed by N-terminal protection with the Cbz group.
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the manual synthesis of H-Ala-Ala-Ala-Ala-Resin, followed by the addition of the Cbz group.
Materials:
-
Rink Amide AM resin
-
Fmoc-L-Ala-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Benzyl chloroformate (Cbz-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide AM resin in DMF for 1 hour.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
In a separate vessel, dissolve Fmoc-L-Ala-OH (3 eq.), Oxyma Pure (3 eq.), and DIC (3 eq.) in DMF.
-
Allow the mixture to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.
-
-
Peptide Elongation: Repeat steps 2 and 3 to couple the subsequent three alanine residues.
-
N-terminal Cbz Protection:
-
After the final Fmoc deprotection, wash the resin extensively with DMF and DCM.
-
Swell the resin in DCM.
-
In a separate vessel, dissolve Cbz-Cl (3 eq.) and DIPEA (3 eq.) in DCM.
-
Add the Cbz-Cl solution to the resin and shake for 2 hours.
-
Wash the resin with DCM and DMF.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
-
Purification:
-
Dry the crude peptide pellet.
-
Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile with 0.1% TFA).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain this compound as a white powder.
-
Applications of this compound as a Model Peptide
Substrate for Protease Activity Assays
Oligoalanine sequences are known substrates for elastase, a serine protease. This compound can serve as a model substrate to study the kinetics of elastase and other proteases with similar specificity. The cleavage of the peptide bond can be monitored over time using techniques like HPLC or mass spectrometry to determine kinetic parameters such as Kₘ and kcat.
Experimental Protocol: Elastase Activity Assay
This protocol describes a method to measure the activity of porcine pancreatic elastase using this compound as a substrate.
Materials:
-
Porcine pancreatic elastase
-
This compound
-
Tris-HCl buffer (e.g., 0.1 M, pH 8.0)
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of elastase in cold Tris-HCl buffer.
-
Prepare a stock solution of this compound in a suitable organic solvent like DMSO, and then dilute it in the Tris-HCl buffer to the desired concentrations.
-
-
Enzymatic Reaction:
-
In a temperature-controlled microcentrifuge tube (e.g., 25°C or 37°C), add the Tris-HCl buffer and the this compound solution.
-
Initiate the reaction by adding the elastase solution. The final reaction volume should be kept constant.
-
-
Time-Course Analysis:
-
At specific time intervals (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction immediately by adding an equal volume of a stop solution (e.g., 1% TFA in acetonitrile).
-
-
HPLC Analysis:
-
Analyze the quenched samples by RP-HPLC.
-
Use a gradient of acetonitrile in water (both containing 0.1% TFA) to separate the intact substrate from the cleavage products.
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 254 nm for the Cbz group).
-
-
Data Analysis:
-
Quantify the peak areas of the substrate and product(s) at each time point.
-
Plot the decrease in substrate concentration or the increase in product concentration over time to determine the initial reaction rate.
-
Repeat the experiment with varying substrate concentrations to determine the Michaelis-Menten kinetic parameters (Kₘ and Vmax).
-
Model for Peptide Self-Assembly and Aggregation
Alanine-rich peptides are known to self-assemble into various structures, including β-sheets and fibrils, which are implicated in amyloid diseases. The Cbz group at the N-terminus provides a hydrophobic and aromatic moiety that can influence the aggregation process through π-π stacking interactions. This compound can be used as a model system to study the fundamental principles of peptide self-assembly.
Experimental Approaches for Aggregation Studies:
-
Thioflavin T (ThT) Fluorescence Assay: To monitor the formation of β-sheet-rich aggregates over time.
-
Circular Dichroism (CD) Spectroscopy: To study the secondary structure of the peptide in solution and its conformational changes upon aggregation.
-
Transmission Electron Microscopy (TEM) or Atomic Force Microscopy (AFM): To visualize the morphology of the resulting aggregates.
-
Dynamic Light Scattering (DLS): To measure the size distribution of aggregates in solution.
Potential in Drug Delivery
While not a direct therapeutic agent, this compound can be used as a component in drug delivery systems. Its self-assembling properties could be exploited to form nanostructures for encapsulating hydrophobic drugs. The Cbz group enhances the hydrophobicity, which might facilitate the loading of poorly water-soluble therapeutic agents.
Conclusion
This compound is a valuable model peptide for a range of biochemical and biophysical studies. Its straightforward synthesis and well-defined structure make it an excellent tool for investigating enzyme-substrate interactions, the principles of peptide self-assembly, and for the rational design of peptide-based biomaterials. This technical guide provides a foundation for researchers to utilize this compound in their investigations, from its chemical synthesis to its application in complex biological systems.
References
- 1. Cbz-L-Alanine (Cbz-Ala-OH) BP EP USP CAS 1142-20-7 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 2. chembk.com [chembk.com]
- 3. omizzur.com [omizzur.com]
- 4. CAS 16012-70-7: N-cbz-ala-ala | CymitQuimica [cymitquimica.com]
- 5. N-((Phenylmethoxy)carbonyl)-L-alanyl-L-alanine | C14H18N2O5 | CID 7009583 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Self-Assembly Properties of N-carboxybenzyl-Tetraalanine (Cbz-L-Ala-L-Ala-L-Ala-L-Ala-OH)
Introduction
Self-assembling peptides have emerged as a versatile class of biomaterials with significant potential in drug delivery, tissue engineering, and regenerative medicine. These molecules spontaneously organize into well-defined nanostructures, such as nanofibers, nanotubes, and hydrogels, driven by a delicate balance of non-covalent interactions. The N-carboxybenzyl (Cbz) protecting group, with its aromatic moiety, is a common feature in synthetic peptides that can significantly influence their self-assembly behavior. When coupled with a short peptide sequence like tetraalanine, the resulting amphiphilic molecule, Cbz-tetraalanine, is expected to exhibit robust self-assembly into hydrogel networks. This guide details the anticipated self-assembly properties of Cbz-tetraalanine, including the underlying molecular mechanisms, quantitative characteristics, and the experimental protocols for their characterization.
Molecular Design and Driving Forces of Self-Assembly
The self-assembly of Cbz-tetraalanine is primarily driven by a combination of non-covalent interactions, which include:
-
π-π Stacking: The aromatic rings of the Cbz groups on adjacent molecules stack on top of each other, creating a stabilizing hydrophobic core. This interaction is a major contributor to the initial aggregation and subsequent fibril formation.
-
Hydrogen Bonding: The peptide backbone of the tetraalanine sequence provides ample opportunities for the formation of intermolecular hydrogen bonds. These interactions lead to the formation of β-sheet secondary structures, which are a hallmark of many self-assembling peptide systems. The β-sheets extend along the long axis of the nanofibers, providing them with significant mechanical strength.
-
Hydrophobic Interactions: The methyl side chains of the alanine residues contribute to the overall hydrophobicity of the peptide, further promoting aggregation in an aqueous environment to minimize contact with water molecules.
-
Van der Waals Forces: These weak, short-range interactions also contribute to the overall stability of the self-assembled structures.
The interplay of these forces results in the formation of elongated nanofibers that can entangle to form a three-dimensional network, entrapping large amounts of water to form a hydrogel.
Quantitative Data on Self-Assembly
The following table summarizes the anticipated quantitative properties of Cbz-tetraalanine hydrogels, based on data from analogous Cbz-dipeptides and other self-assembling oligoalanines.
| Property | Representative Value Range | Description |
| Critical Aggregation Conc. (CAC) | 0.1 - 1.0 mM | The minimum concentration required for the peptide to begin self-assembling into nanostructures. This can be influenced by pH and ionic strength.[1][2][3] |
| Fibril Diameter | 10 - 30 nm | The typical width of the self-assembled nanofibers as observed by transmission or atomic force microscopy.[1][4] |
| Fibril Length | Several micrometers | The length of the nanofibers, which can vary depending on the assembly conditions and time. |
| Hydrogel Storage Modulus (G') | 1 - 50 kPa | A measure of the elastic properties of the hydrogel, indicating its stiffness. This is highly dependent on peptide concentration. |
| Hydrogel Loss Modulus (G'') | 0.1 - 5 kPa | A measure of the viscous properties of the hydrogel. For a stable gel, G' is significantly greater than G''. |
Experimental Protocols
Detailed methodologies for the characterization of Cbz-tetraalanine self-assembly are provided below.
Peptide Synthesis and Purification
Cbz-tetraalanine can be synthesized using standard solid-phase peptide synthesis (SPPS) or solution-phase methods. Following synthesis, the peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity and its identity confirmed by mass spectrometry.
Hydrogel Formation
-
Dissolve the lyophilized Cbz-tetraalanine powder in a suitable organic solvent (e.g., dimethyl sulfoxide or hexafluoroisopropanol) to create a stock solution.
-
To induce self-assembly, dilute the stock solution with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the desired final peptide concentration.
-
Allow the solution to stand at room temperature. Gelation can occur within minutes to hours, depending on the concentration and conditions.
Transmission Electron Microscopy (TEM)
-
Sample Preparation: Place a 5 µL aliquot of a dilute Cbz-tetraalanine solution (below the CAC to observe individual fibrils) onto a carbon-coated copper grid for 1-2 minutes.
-
Negative Staining: Wick away the excess solution with filter paper and immediately apply a 5 µL drop of a negative stain (e.g., 2% uranyl acetate) for 1 minute.
-
Drying: Remove the excess stain and allow the grid to air dry completely.
-
Imaging: Image the grid using a transmission electron microscope at an accelerating voltage of 80-120 kV.
Atomic Force Microscopy (AFM)
-
Sample Preparation: Deposit a 10 µL drop of a dilute Cbz-tetraalanine solution onto a freshly cleaved mica substrate.
-
Incubation and Rinsing: Allow the sample to adsorb for 5-10 minutes, then gently rinse with deionized water to remove any unadsorbed material.
-
Drying: Dry the sample under a gentle stream of nitrogen gas.
-
Imaging: Image the sample in tapping mode using a silicon cantilever with a resonant frequency of ~300 kHz.
Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Prepare a Cbz-tetraalanine solution in a suitable buffer at a concentration that results in an absorbance of <1.0 in the far-UV region.
-
Measurement: Record the CD spectrum from 190 to 260 nm in a quartz cuvette with a path length of 0.1 cm.
-
Analysis: A characteristic spectrum with a positive peak around 195 nm and a negative peak around 218 nm is indicative of a β-sheet secondary structure.
Rheology
-
Sample Loading: Place the Cbz-tetraalanine hydrogel onto the plate of a rheometer equipped with a parallel plate or cone-and-plate geometry.
-
Time Sweep: Monitor the storage (G') and loss (G'') moduli over time at a fixed frequency (e.g., 1 Hz) and strain (e.g., 0.5%) to determine the gelation kinetics.
-
Frequency Sweep: Once the gel has formed, perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a fixed strain to characterize the frequency-dependent viscoelastic properties.
-
Strain Sweep: Conduct a strain sweep (e.g., 0.1 to 100%) at a fixed frequency to determine the linear viscoelastic region and the yield stress of the hydrogel.
Visualizations
Experimental Workflow
Caption: Experimental workflow for Cbz-tetraalanine self-assembly.
Molecular Self-Assembly Pathway
Caption: Molecular self-assembly pathway of Cbz-tetraalanine.
Conclusion
Cbz-tetraalanine is a promising candidate for the development of self-assembling peptide-based biomaterials. The interplay of π-π stacking from the Cbz group and hydrogen bonding within the tetraalanine backbone is expected to drive the formation of robust nanofibrous hydrogels. The tunable nature of peptide self-assembly, through modifications in concentration, pH, and ionic strength, offers a versatile platform for designing materials with tailored properties for various biomedical applications. The experimental protocols and characterization techniques outlined in this guide provide a comprehensive framework for researchers to investigate and harness the self-assembly of Cbz-tetraalanine and related peptide systems. Further research into this specific molecule will be valuable in confirming and expanding upon the properties described herein.
References
- 1. Concentration Effect on the Aggregation of a Self-Assembling Oligopeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Self-assembly of bioactive peptides, peptide conjugates, and peptide mimetic materials - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01092C [pubs.rsc.org]
- 3. The critical aggregation concentration of peptide surfactants is predictable from dynamic hydrophobic property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-resolution molecular structure of a peptide in an amyloid fibril determined by magic angle spinning NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Aggregation Behavior of Cbz-(Ala)4 Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The self-assembly and aggregation of peptides are fundamental processes with significant implications in fields ranging from materials science to medicine. Understanding the mechanisms that govern peptide aggregation is crucial for the development of novel biomaterials, such as hydrogels for drug delivery and tissue engineering, and for preventing unwanted aggregation in therapeutic peptide formulations. This technical guide focuses on the aggregation behavior of the N-terminally protected peptide, Carbobenzoxy-(Alanine)4 (Cbz-(Ala)4). While specific literature on Cbz-(Ala)4 is limited, this guide draws upon comprehensive studies of closely related alanine-rich polypeptides to provide a detailed overview of the expected aggregation behavior, experimental methodologies for its characterization, and the underlying molecular mechanisms. The hydrophobic Cbz group is anticipated to enhance the inherent aggregation propensity of the tetra-alanine sequence.
Core Concepts in Peptide Aggregation
Peptide self-assembly is driven by a delicate balance of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For short, neutral peptides like Cbz-(Ala)4, hydrophobic interactions and hydrogen bonding are expected to be the primary drivers of aggregation. The process often involves a conformational change from a soluble, random coil or α-helical state to an aggregated state characterized by a β-sheet secondary structure. These β-sheets can then stack to form higher-order structures like fibrils and fibers, which can entangle to form a hydrogel network.
Quantitative Data on Alanine-Rich Peptide Aggregation
The following tables summarize quantitative data from studies on alanine-rich peptides, which serve as a model for the aggregation behavior of Cbz-(Ala)4. The data is derived from experiments on peptides with repeating alanine-glutamine sequences flanked by lysine residues (K(AAAQ)nK).
Table 1: Aggregation Properties of Alanine-Rich Peptides as a Function of Temperature
| Peptide Sequence | Concentration (g/L) | Temperature (°C) | Observation | Time to Aggregate |
| K(AAAQ)4K | 2, 4, 10 | 25 | Monomeric | > 72 hours |
| K(AAAQ)4K | 2, 4, 10 | 60 | Aggregation | ~2-4 hours |
| K(AAAQ)4K(AAAQ)4K | 2, 4, 10 | 80 | Rapid Aggregation | < 1 hour |
Data adapted from studies on similar alanine-rich sequences. The rate of aggregation is expected to be influenced by the specific N-terminal protecting group and the exact peptide concentration.
Table 2: Secondary Structure Analysis of Alanine-Rich Peptides
| Peptide Sequence | Temperature (°C) | Incubation Time | Predominant Secondary Structure |
| K(AAAQ)4K | 25 | 0 hours | α-helical |
| K(AAAQ)4K | 25 | 72 hours | α-helical (recovered) |
| K(AAAQ)4K | 60 | 72 hours | β-sheet |
| K(AAAQ)4K(AAAQ)4K | 60 | 72 hours | β-sheet |
This table illustrates the common conformational transition from α-helix to β-sheet that accompanies the aggregation of alanine-rich peptides at elevated temperatures.
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of peptide aggregation. Below are protocols for key experiments used to characterize the self-assembly of alanine-rich peptides.
Peptide Synthesis and Purification
-
Solid-Phase Peptide Synthesis (SPPS): The peptide is synthesized on a resin support using standard Fmoc or Boc chemistry.
-
Cleavage and Deprotection: The peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid, water, and scavengers).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide is characterized by mass spectrometry (MS) and analytical RP-HPLC to confirm its identity and purity.
Aggregation Assays
-
Sample Preparation: A stock solution of the lyophilized peptide is prepared in an appropriate buffer (e.g., potassium phosphate buffer, pH 7.2). The solution is filtered through a 0.22 µm syringe filter to remove any pre-existing aggregates.
-
Incubation: Aliquots of the peptide solution are incubated at various temperatures (e.g., 25°C, 60°C, 80°C) in a temperature-controlled environment.
-
Monitoring Aggregation: Aggregation is monitored over time using techniques such as light scattering or fluorescence spectroscopy with dyes like Thioflavin T that bind to β-sheet structures.
Spectroscopic Analysis
-
Circular Dichroism (CD) Spectroscopy:
-
CD spectra are recorded at different time points during the aggregation process.
-
Measurements are typically taken in the far-UV region (190-260 nm) to monitor changes in secondary structure.
-
A decrease in the α-helical signal (negative bands at ~208 and ~222 nm) and an increase in the β-sheet signal (a negative band at ~218 nm) indicate a conformational transition.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
FTIR spectra are collected to analyze the amide I region (1600-1700 cm⁻¹), which is sensitive to protein secondary structure.
-
A peak around 1650-1660 cm⁻¹ is characteristic of α-helical or random coil structures, while a peak around 1620-1640 cm⁻¹ is indicative of β-sheet formation.
-
Microscopic Analysis
-
Transmission Electron Microscopy (TEM):
-
A small aliquot of the aggregated peptide solution is applied to a carbon-coated copper grid.
-
The sample is negatively stained with a heavy metal salt (e.g., uranyl acetate) to enhance contrast.
-
The grid is then imaged using a transmission electron microscope to visualize the morphology of the aggregates (e.g., fibrils, fibers, or amorphous structures).
-
Visualizations
Experimental Workflow for Characterizing Peptide Aggregation
Caption: Workflow for the synthesis, aggregation, and characterization of Cbz-(Ala)4 peptides.
Conformational Transition during Aggregation
Caption: Proposed pathway of Cbz-(Ala)4 aggregation from soluble monomers to a hydrogel network.
Conclusion
The aggregation of Cbz-(Ala)4 peptides is expected to be a process driven by hydrophobic interactions and hydrogen bonding, leading to a conformational change from soluble, likely α-helical or random coil structures, to insoluble β-sheet rich fibrils. The rate and extent of this aggregation are anticipated to be highly dependent on factors such as concentration, temperature, and solvent conditions. The experimental protocols and characterization techniques outlined in this guide provide a robust framework for investigating the self-assembly of Cbz-(Ala)4 and other alanine-rich peptides. A thorough understanding of these processes will enable researchers and drug development professionals to better control peptide aggregation, facilitating the design of novel biomaterials and the formulation of stable therapeutic peptides.
Methodological & Application
Synthesis of Cbz-Ala-Ala-Ala-Ala: A Detailed Protocol for Solution-Phase Peptide Chemistry
For Immediate Release
Application Note and Protocol
Introduction
This document provides a comprehensive guide for the synthesis of the protected tetrapeptide, N-Carbobenzyloxy-L-alanyl-L-alanyl-L-alanyl-L-alanine (Cbz-Ala-Ala-Ala-Ala), intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. The described methodology employs a stepwise solution-phase approach, a robust and scalable strategy for the synthesis of short to medium-length peptides. This method allows for the purification and characterization of intermediates at each stage, ensuring the high purity of the final product. The protocol details the necessary reagents, reaction conditions, purification methods, and characterization of all intermediates and the final tetrapeptide.
The synthesis commences with the protection of the N-terminus of L-alanine with a carbobenzyloxy (Cbz) group.[1][2][3][4][5] The resulting Cbz-L-Alanine is then sequentially coupled with L-alanine methyl ester, followed by saponification of the methyl ester to free the carboxyl group for the subsequent coupling reaction. This iterative process of coupling and deprotection is repeated to build the tetrapeptide chain. The final step involves the saponification of the C-terminal methyl ester to yield the desired this compound.
Experimental Protocols
Materials and Methods
All reagents and solvents were of analytical grade and used without further purification unless otherwise noted. L-Alanine, L-Alanine methyl ester hydrochloride, benzyl chloroformate (Cbz-Cl), N,N'-dicyclohexylcarbodiimide (DCC), 1-hydroxybenzotriazole (HOBt), sodium hydroxide (NaOH), and all solvents were purchased from a reputable chemical supplier. Reaction progress was monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of intermediates and the final product was performed using flash column chromatography or recrystallization.
Synthesis of Cbz-L-Alanine (Cbz-Ala-OH)
The synthesis of the N-protected amino acid, Cbz-L-Alanine, is the initial step.
Procedure:
-
L-Alanine (1.0 eq) is dissolved in 2 M NaOH solution.
-
The solution is cooled to 0 °C in an ice bath.
-
Benzyl chloroformate (Cbz-Cl, 1.1 eq) is added dropwise while maintaining the temperature below 5 °C and the pH between 9-10 by the simultaneous addition of 2 M NaOH.
-
The reaction mixture is stirred at room temperature for 2-3 hours.
-
The aqueous layer is washed with diethyl ether to remove unreacted Cbz-Cl.
-
The aqueous layer is then acidified to pH 2-3 with 1 M HCl, resulting in the precipitation of a white solid.
-
The solid is collected by filtration, washed with cold water, and dried under vacuum to yield Cbz-L-Alanine.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| Cbz-L-Alanine | C11H13NO4 | 223.23 | 84-87 | White crystalline solid |
Stepwise Synthesis of this compound-OH
The tetrapeptide is synthesized in a stepwise manner, starting from Cbz-Ala-OH. Each cycle consists of a coupling step with L-alanine methyl ester followed by a saponification step.
Procedure:
-
Cbz-L-Alanine (1.0 eq), L-Alanine methyl ester hydrochloride (1.0 eq), and HOBt (1.1 eq) are dissolved in anhydrous dichloromethane (DCM).
-
The mixture is cooled to 0 °C in an ice bath.
-
A solution of DCC (1.1 eq) in DCM is added dropwise.
-
The reaction is stirred at 0 °C for 2 hours and then at room temperature overnight.
-
The precipitated dicyclohexylurea (DCU) is removed by filtration.
-
The filtrate is washed successively with 1 M HCl, saturated NaHCO3 solution, and brine.
-
The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization from ethyl acetate/hexane to give Cbz-Ala-Ala-OMe as a white solid.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| Cbz-Ala-Ala-OMe | C15H20N2O5 | 308.33 | 93-94 | White solid |
Procedure:
-
Cbz-Ala-Ala-OMe (1.0 eq) is dissolved in a mixture of methanol and water.
-
A 1 M NaOH solution (1.1 eq) is added, and the mixture is stirred at room temperature for 2-4 hours, or until TLC indicates the complete consumption of the starting material.
-
The methanol is removed under reduced pressure.
-
The aqueous solution is washed with diethyl ether.
-
The aqueous layer is acidified to pH 2-3 with 1 M HCl.
-
The resulting precipitate is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated to yield Cbz-Ala-Ala-OH.
The procedures for the synthesis of the tripeptide methyl ester and its corresponding carboxylic acid are analogous to steps 1 and 2, using Cbz-Ala-Ala-OH as the starting material for the coupling reaction.
The procedures for the synthesis of the tetrapeptide methyl ester and the final product are analogous to steps 1 and 2, using Cbz-Ala-Ala-Ala-OH as the starting material for the coupling reaction.
Final Product Characterization
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Appearance |
| This compound-OH | C20H28N4O7 | 436.46 | White to off-white solid |
Data Presentation
The following table summarizes the key quantitative data for each step of the synthesis.
| Step | Starting Material | Reagents | Product | Expected Yield (%) |
| 1 | Cbz-Ala-OH, Ala-OMe·HCl | DCC, HOBt | Cbz-Ala-Ala-OMe | 85-95 |
| 2 | Cbz-Ala-Ala-OMe | NaOH | Cbz-Ala-Ala-OH | 90-98 |
| 3 | Cbz-Ala-Ala-OH, Ala-OMe·HCl | DCC, HOBt | Cbz-Ala-Ala-Ala-OMe | 80-90 |
| 4 | Cbz-Ala-Ala-Ala-OMe | NaOH | Cbz-Ala-Ala-Ala-OH | 90-98 |
| 5 | Cbz-Ala-Ala-Ala-OH, Ala-OMe·HCl | DCC, HOBt | This compound-OMe | 75-85 |
| 6 | This compound-OMe | NaOH | This compound-OH | 90-98 |
Experimental Workflow Diagram
Caption: Stepwise solution-phase synthesis of this compound.
References
- 1. Cbz-Ala-OH | (S)-2-(Benzyloxycarbonylamino)propanoic acid | N-protective Amino Acid | Ambeed.com [ambeed.com]
- 2. Cbz-L-Alanine (Cbz-Ala-OH) BP EP USP CAS 1142-20-7 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 3. ingredientsnetwork.com [ingredientsnetwork.com]
- 4. peptide.com [peptide.com]
- 5. N-carbobenzyloxyalanine | C11H13NO4 | CID 736104 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note and Protocol for the Solid-Phase Synthesis of Cbz-Tetraalanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of Cbz-tetraalanine. Solid-phase peptide synthesis is a cornerstone of modern peptide chemistry, enabling the efficient and controlled assembly of amino acids into peptides on a solid support.[1][2] This protocol is based on the widely utilized Fmoc/tBu strategy.[3][4] The methodology described herein is designed to yield a C-terminally protected tetra-alanine peptide with an N-terminal carboxybenzyl (Cbz) protecting group, a valuable building block in various research and development applications. The synthesis involves the sequential addition of Nα-Fmoc protected alanine residues to a solid support, followed by N-terminal capping with a Cbz group and subsequent cleavage from the resin.
Introduction
Solid-phase peptide synthesis (SPPS), a technique pioneered by R.B. Merrifield, has revolutionized the synthesis of peptides by anchoring the growing peptide chain to an insoluble polymer support.[5] This approach simplifies the purification process by allowing for the removal of excess reagents and by-products through simple filtration and washing steps. The choice of protecting groups and solid support is crucial for a successful synthesis. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is widely employed due to its milder deprotection conditions compared to the Boc/Bzl strategy.
This protocol details the synthesis of Cbz-tetraalanine, a protected short peptide. The synthesis of protected peptide fragments is essential for the construction of larger peptides and proteins through fragment condensation. The Cbz group provides protection for the N-terminus, which can be selectively removed under specific conditions, making Cbz-tetraalanine a useful intermediate in peptide chemistry.
Experimental Workflow Diagram
Figure 1: Workflow for the solid-phase synthesis of Cbz-tetraalanine.
Materials and Reagents
| Reagent | Supplier | Grade |
| 2-Chlorotrityl chloride resin | Various | 100-200 mesh |
| Fmoc-L-Alanine (Fmoc-Ala-OH) | Various | Peptide Synthesis |
| N,N'-Diisopropylethylamine (DIEA) | Various | Peptide Synthesis |
| Dichloromethane (DCM) | Various | Anhydrous |
| N,N-Dimethylformamide (DMF) | Various | Peptide Synthesis |
| Piperidine | Various | Reagent Grade |
| HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) | Various | Peptide Synthesis |
| Benzyl Chloroformate (Cbz-Cl) | Various | Reagent Grade |
| Trifluoroethanol (TFE) | Various | Reagent Grade |
| Isopropanol (IPA) | Various | Reagent Grade |
| Methanol (MeOH) | Various | Reagent Grade |
Experimental Protocol
This protocol is designed for a 0.1 mmol synthesis scale.
Resin Preparation and Swelling
-
Weigh 100 mg of 2-Chlorotrityl chloride resin (substitution level of ~1.0 mmol/g) into a fritted syringe reactor.
-
Add 5 mL of DCM to the resin and allow it to swell for 30 minutes with gentle agitation.
-
Drain the DCM from the reactor.
Attachment of the First Amino Acid (Fmoc-Ala-OH)
-
Dissolve 2 equivalents of Fmoc-Ala-OH (0.2 mmol, 62.2 mg) and 4 equivalents of DIEA (0.4 mmol, 70 µL) in 2 mL of DCM.
-
Add the solution to the swollen resin and agitate the mixture for 2 hours at room temperature.
-
To cap any unreacted chlorotrityl groups, add 0.5 mL of methanol and agitate for 30 minutes.
-
Drain the reaction solution and wash the resin sequentially with DMF (3 x 5 mL), DCM (3 x 5 mL), and IPA (3 x 5 mL).
-
Dry the resin under vacuum.
Peptide Chain Elongation (3 Cycles)
Each cycle consists of Fmoc deprotection and coupling of the next amino acid.
3.1. Fmoc Deprotection
-
Add 5 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain the solution.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL), DCM (3 x 5 mL), and IPA (3 x 5 mL).
3.2. Amino Acid Coupling
-
In a separate vial, dissolve 3 equivalents of Fmoc-Ala-OH (0.3 mmol, 93.3 mg) and 2.9 equivalents of HBTU (0.29 mmol, 110 mg) in 2 mL of DMF.
-
Add 6 equivalents of DIEA (0.6 mmol, 105 µL) to the activation mixture and vortex for 1 minute.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
Repeat steps 3.1 and 3.2 two more times to assemble the tetra-alanine peptide.
N-Terminal Cbz Capping
-
After the final Fmoc deprotection of the fourth alanine residue, wash the resin as described in step 3.1.4.
-
In a separate vial, dissolve 5 equivalents of benzyl chloroformate (0.5 mmol, 71 µL) and 10 equivalents of DIEA (1.0 mmol, 175 µL) in 3 mL of DCM.
-
Add the Cbz capping solution to the resin and agitate for 2 hours at room temperature.
-
Drain the solution and wash the resin with DCM (5 x 5 mL), DMF (3 x 5 mL), and finally with methanol (3 x 5 mL).
-
Dry the resin under vacuum for several hours.
Cleavage of Cbz-Tetraalanine from the Resin
-
Prepare a cleavage cocktail of 20% TFE in DCM.
-
Add 5 mL of the cleavage cocktail to the dried resin.
-
Agitate the mixture for 1 hour at room temperature.
-
Drain the cleavage solution into a clean round-bottom flask.
-
Repeat the cleavage with another 5 mL of the cocktail for 30 minutes.
-
Combine the cleavage filtrates and evaporate the solvent under reduced pressure to obtain the crude Cbz-tetraalanine.
Data Presentation
| Parameter | Value |
| Synthesis Scale | 0.1 mmol |
| Resin | 2-Chlorotrityl chloride |
| Resin Loading | ~1.0 mmol/g |
| Nα-Protecting Group | Fmoc |
| Coupling Reagent | HBTU/DIEA |
| Fmoc Deprotection | 20% Piperidine in DMF |
| N-Terminal Capping Agent | Benzyl Chloroformate (Cbz-Cl) |
| Cleavage Reagent | 20% TFE in DCM |
| Expected Final Product | Cbz-Ala-Ala-Ala-Ala-OH |
| Theoretical Yield | ~35-45 mg (based on initial resin loading) |
| Purity (Crude) | >70% (typical, requires purification) |
Purification and Characterization
The crude Cbz-tetraalanine can be purified by flash column chromatography or preparative HPLC. The identity and purity of the final product should be confirmed by analytical HPLC and mass spectrometry (MS).
Conclusion
This protocol provides a comprehensive guide for the solid-phase synthesis of Cbz-tetraalanine. By following these detailed steps, researchers can reliably produce this protected peptide for use in a variety of applications, including as a building block for larger peptides or in the development of novel peptidomimetics. The principles outlined here are fundamental to SPPS and can be adapted for the synthesis of other peptide sequences.
References
- 1. bachem.com [bachem.com]
- 2. Solid-phase synthesis - Wikipedia [en.wikipedia.org]
- 3. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
Topic: Solution-Phase Synthesis of Cbz-(Ala)₄
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
Solution-phase peptide synthesis (SPPS) remains a powerful and versatile methodology for the production of short to medium-length peptides. Unlike solid-phase synthesis, it allows for the purification and characterization of intermediates at each step, ensuring high purity of the final product. This application note provides a detailed protocol for the synthesis of the protected tetrapeptide, N-benzyloxycarbonyl-L-alanyl-L-alanyl-L-alanyl-L-alanine (Cbz-(Ala)₄-OH), a common building block in peptide chemistry. The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for the N-terminus due to its stability and ease of introduction and removal via catalytic hydrogenolysis.[1][2]
This protocol employs a convergent (2+2) fragment condensation strategy, which is often more efficient for tetrapeptides than a linear, stepwise approach. The synthesis involves the preparation of two dipeptide fragments, Cbz-Ala-Ala-OH and H-Ala-Ala-OMe, followed by their coupling and final deprotection of the C-terminal methyl ester.
Key Considerations for Synthesis
-
Coupling Reagents: The formation of the amide (peptide) bond is the critical step in this synthesis. Carbodiimides, such as dicyclohexylcarbodiimide (DCC), are effective and widely used coupling reagents in solution-phase synthesis.[3] To minimize the risk of racemization, an additive like 1-hydroxybenzotriazole (HOBt) is crucial.[4] The DCC/HOBt combination converts the carboxylic acid into a more reactive OBt ester intermediate, which then couples with the amine component.[3] The primary drawback of DCC is the formation of the dicyclohexylurea (DCU) byproduct, which has low solubility in many organic solvents but can typically be removed by filtration.
-
Protecting Groups: Orthogonal protecting groups are essential. Here, the N-terminus is protected by the acid-stable Cbz group, while the C-terminus is temporarily protected as a methyl ester. The methyl ester can be selectively cleaved under basic conditions (saponification) without affecting the Cbz group.
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of each reaction, allowing for the determination of reaction completion and checking the purity of the isolated products.
-
Purification: Intermediates are purified through a combination of aqueous work-up (extractions), precipitation, and recrystallization. The low solubility of the growing peptide chain can sometimes present a challenge, necessitating careful solvent selection.
Experimental Workflow
The synthesis of Cbz-(Ala)₄-OH is achieved through a (2+2) fragment condensation strategy as outlined in the diagram below.
Caption: Workflow for the (2+2) fragment synthesis of Cbz-(Ala)₄-OH.
Experimental Protocols
Protocol 1: Synthesis of Dipeptide Fragment Cbz-Ala-Ala-OMe
-
Dissolution: Dissolve Cbz-L-Ala-OH (1.0 eq) and L-Ala-OMe·HCl (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
-
Neutralization: Add N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) (1.1 eq) to the solution and stir for 10-15 minutes at room temperature to neutralize the hydrochloride salt.
-
Activation: Cool the mixture to 0 °C in an ice bath. Add HOBt (1.0 eq) followed by the slow, portion-wise addition of DCC (1.05 eq).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, filter the mixture to remove the precipitated DCU byproduct. Wash the filter cake with a small amount of DCM.
-
Extraction: Dilute the filtrate with ethyl acetate. Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethyl acetate/hexane mixture to yield Cbz-Ala-Ala-OMe as a white solid.
Protocol 2: Saponification to Cbz-Ala-Ala-OH
-
Dissolution: Dissolve Cbz-Ala-Ala-OMe (1.0 eq) in a mixture of methanol or THF and water.
-
Hydrolysis: Cool the solution to 0 °C and add 1 M LiOH or NaOH solution (1.1 eq) dropwise.
-
Reaction: Stir the mixture at room temperature, monitoring the disappearance of the starting material by TLC (typically 2-4 hours).
-
Work-up: Once the reaction is complete, remove the organic solvent under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
-
Acidification: Cool the aqueous layer to 0 °C and acidify with 1 M HCl to a pH of ~2-3 to precipitate the product.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield Cbz-Ala-Ala-OH.
Protocol 3: Synthesis of Dipeptide Fragment H-Ala-Ala-OMe
-
Synthesize Boc-Ala-Ala-OMe following the coupling procedure in Protocol 1 , using Boc-L-Ala-OH instead of Cbz-L-Ala-OH.
-
Deprotection: Dissolve the purified Boc-Ala-Ala-OMe in a solution of 4 M HCl in 1,4-dioxane.
-
Reaction: Stir the solution at room temperature for 1-2 hours until TLC indicates the complete removal of the Boc group.
-
Isolation: Evaporate the solvent under reduced pressure. Triturate the residue with diethyl ether to precipitate the product. Filter and dry the solid under vacuum to obtain H-Ala-Ala-OMe·HCl. This salt is typically used directly in the next coupling step.
Protocol 4: Fragment Condensation to Cbz-(Ala)₄-OMe
-
Follow the coupling procedure described in Protocol 1 , using Cbz-Ala-Ala-OH (1.0 eq) as the carboxylic acid component and H-Ala-Ala-OMe·HCl (1.0 eq) as the amine component.
-
Due to the potentially lower solubility of the tetrapeptide, a solvent mixture such as DCM/DMF may be required.
-
The work-up procedure is similar, but the product may precipitate upon concentration. The crude product should be washed thoroughly with solvents in which the starting materials are soluble (e.g., diethyl ether, water) to remove impurities. Recrystallization may be challenging; purification can be achieved by silica gel column chromatography if necessary.
Protocol 5: Final Saponification to Cbz-(Ala)₄-OH
-
Follow the saponification procedure described in Protocol 2 , using Cbz-(Ala)₄-OMe as the starting material.
-
The final product, Cbz-(Ala)₄-OH, is expected to have low solubility in water and should precipitate readily upon acidification.
-
Collect the final peptide by filtration, wash with copious amounts of cold water and then with diethyl ether, and dry thoroughly under high vacuum.
Data Presentation
The following table summarizes the physicochemical properties of the key compounds in the synthesis. Yields are representative of typical outcomes for solution-phase peptide coupling reactions.
| Compound Name | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Representative Yield (%) |
| N-Benzyloxycarbonyl-L-alanine | Cbz-Ala-OH | C₁₁H₁₃NO₄ | 223.23 | 84-87 | N/A (Starting Material) |
| L-Alanine methyl ester HCl | H-Ala-OMe·HCl | C₄H₁₀ClNO₂ | 139.58 | 109-111 | N/A (Starting Material) |
| Cbz-L-Alanyl-L-alanine | Cbz-Ala-Ala-OH | C₁₄H₁₈N₂O₅ | 294.30 | To be determined | ~90% (from Cbz-Ala-Ala-OMe) |
| Cbz-(Ala)₄-OH (Final Product) | Cbz-(Ala)₄-OH | C₂₃H₃₂N₄O₇ | 476.53 | To be determined | ~85% (from Cbz-(Ala)₄-OMe) |
Note: Physical characterization data such as melting point and specific optical rotation for peptide intermediates and the final product should be determined empirically. Final product structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
References
- 1. N-carbobenzyloxyalanine | C11H13NO4 | CID 736104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Benzyloxycarbonyl-beta-alanine | C11H13NO4 | CID 75313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Cbz-D-Alanine(26607-51-2) 1H NMR spectrum [chemicalbook.com]
- 4. N-Cbz-D-Phenylalanine(2448-45-5) 1H NMR spectrum [chemicalbook.com]
Application Note: High-Purity Purification of Cbz-Ala-Ala-Ala-Ala via Reversed-Phase HPLC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of the N-terminally protected tetrapeptide, Carbobenzyloxy-Alanine-Alanine-Alanine-Alanine (Cbz-Ala-Ala-Ala-Ala), using reversed-phase high-performance liquid chromatography (RP-HPLC). The methodology described herein is designed to yield a high-purity product suitable for subsequent research and development applications. This document includes a comprehensive experimental protocol, tabulated data summarizing the purification results, and a workflow diagram for clarity.
Introduction
Synthetic peptides are crucial components in various fields, including drug discovery, immunology, and biochemistry. The purity of these peptides is paramount to ensure accurate and reproducible experimental outcomes. This compound is a model N-terminally protected peptide, and its purification presents a common challenge in peptide synthesis. The carbobenzyloxy (Cbz) protecting group increases the hydrophobicity of the peptide, necessitating careful optimization of HPLC parameters for effective separation from synthesis-related impurities. Reversed-phase HPLC is the standard and most effective method for the purification of such peptides, offering high resolution and yielding a product of high purity.[1][2] This protocol outlines a robust RP-HPLC method using a C18 stationary phase and a water/acetonitrile mobile phase system with trifluoroacetic acid (TFA) as an ion-pairing agent to achieve efficient purification.[1][3][4]
Experimental Protocols
Materials and Instrumentation
| Item | Specification |
| HPLC System | Preparative HPLC system with a gradient pump and UV detector |
| Column | C18 reversed-phase column (10 µm, 250 x 21.2 mm) |
| Solvents | HPLC-grade acetonitrile (ACN) and ultrapure water |
| Reagent | Trifluoroacetic acid (TFA), sequencing grade |
| Sample | Crude this compound |
| Filtration | 0.45 µm syringe filters |
| Glassware | Appropriate vials for sample preparation and fraction collection |
| Lyophilizer | Laboratory-grade freeze-dryer |
Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 0.1% (v/v) TFA in ultrapure water.
-
Mobile Phase B (Organic): 0.1% (v/v) TFA in acetonitrile.
For preparation, add 1 mL of TFA to 999 mL of the respective solvent and sonicate for 10 minutes to degas.
Sample Preparation
-
Weigh the crude this compound peptide.
-
Dissolve the crude peptide in a minimal volume of Mobile Phase A. If solubility is limited, a small amount of acetonitrile (up to 20%) can be added.
-
Filter the dissolved sample through a 0.45 µm syringe filter to remove any particulate matter prior to injection.
HPLC Purification Method
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 3 column volumes at a flow rate of 15 mL/min.
-
Injection: Inject the filtered crude sample onto the equilibrated column.
-
Gradient Elution: Elute the peptide using the following linear gradient:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0.0 | 70.0 | 30.0 | 15.0 |
| 5.0 | 70.0 | 30.0 | 15.0 |
| 35.0 | 40.0 | 60.0 | 15.0 |
| 40.0 | 5.0 | 95.0 | 15.0 |
| 45.0 | 5.0 | 95.0 | 15.0 |
| 50.0 | 70.0 | 30.0 | 15.0 |
-
Detection: Monitor the elution of the peptide and impurities at a wavelength of 220 nm.
Post-Purification Processing
-
Fraction Collection: Collect fractions corresponding to the main peak of interest.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to determine the purity of each fraction.
-
Pooling: Pool the fractions with the desired purity (e.g., >98%).
-
Lyophilization: Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white powder.
Data Presentation
The following table summarizes the expected results from the purification of crude this compound using the described protocol.
| Parameter | Crude Sample | Purified Sample |
| Injection Volume | 5 mL | N/A |
| Concentration | 10 mg/mL | N/A |
| Retention Time | ~28.5 min | ~28.5 min |
| Purity (by HPLC) | ~85% | >98% |
| Yield | N/A | ~75% |
Experimental Workflow
Caption: Workflow for the HPLC purification of this compound.
Conclusion
The protocol detailed in this application note provides a reliable and efficient method for the purification of this compound. By employing a C18 reversed-phase column with a water/acetonitrile gradient containing 0.1% TFA, it is possible to achieve high purity (>98%) of the target peptide. This procedure is scalable and can be adapted for the purification of other Cbz-protected peptides with similar hydrophobic characteristics. The provided workflow and tabulated data serve as a valuable resource for researchers and scientists engaged in peptide synthesis and purification.
References
Application Note: Mass Spectrometry Analysis of Cbz-Ala-Ala-Ala-Ala
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the analysis of the N-terminally protected tetrapeptide, Carbobenzyloxy-Alanine-Alanine-Alanine-Alanine (Cbz-Ala-Ala-Ala-Ala), using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The methods outlined herein are designed to ensure robust and reproducible characterization and quantification of this synthetic peptide, which is of interest in drug development and peptide chemistry. This guide covers sample preparation, LC-MS/MS parameters, and expected fragmentation patterns, presented in a clear and actionable format for researchers.
Introduction
Synthetic peptides with protecting groups, such as the Carbobenzyloxy (Cbz) group, are common intermediates and final products in pharmaceutical research and development. Accurate and reliable analytical methods are crucial for their characterization, purity assessment, and pharmacokinetic studies. Electrospray Ionization (ESI) tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation and quantification of such molecules. This application note details the analytical workflow for this compound, providing researchers with a comprehensive protocol for its analysis.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to minimize ion suppression and ensure high-quality data.
-
Solubilization: Dissolve the synthetic this compound peptide in an appropriate solvent. A common starting point is a solution of 50% acetonitrile in water with 0.1% formic acid.
-
Concentration: Prepare a stock solution of the peptide at a concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) to a final concentration suitable for LC-MS/MS analysis, typically in the low µg/mL to ng/mL range.
-
Desalting (if necessary): If the peptide sample contains a high concentration of non-volatile salts, a desalting step using a C18 ZipTip or equivalent solid-phase extraction (SPE) cartridge is recommended. Elute the peptide with a solution compatible with mass spectrometry, such as 50% acetonitrile with 0.1% formic acid.
Liquid Chromatography (LC)
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for separating synthetic peptides.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase, 2.1 mm x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient | 5% to 95% B over 10 minutes |
Mass Spectrometry (MS)
Electrospray ionization in positive ion mode is typically used for the analysis of peptides.
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Gas Flow (Desolvation) | 600 L/hr |
| Gas Flow (Cone) | 50 L/hr |
| Collision Gas | Argon |
| Collision Energy | 15-30 eV (optimized for fragmentation) |
| Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole |
| Scan Range (MS1) | m/z 100-1000 |
| Scan Range (MS/MS) | m/z 50-500 |
Data Presentation: Expected Quantitative Data
The following tables summarize the theoretical monoisotopic masses for the precursor and expected major fragment ions of this compound. These values are crucial for setting up the mass spectrometer and for data analysis.
Table 3: Theoretical m/z of this compound Precursor Ions
| Ion Species | Charge (z) | Theoretical m/z |
| [M+H]⁺ | 1 | 479.2391 |
| [M+Na]⁺ | 1 | 501.2210 |
| [M+2H]²⁺ | 2 | 240.1232 |
Table 4: Theoretical m/z of Expected Fragment Ions of [this compound+H]⁺
| Ion Type | Sequence Fragment | Theoretical m/z |
| b₁ | Cbz-Ala | 222.0968 |
| b₂ | Cbz-Ala-Ala | 293.1337 |
| b₃ | Cbz-Ala-Ala-Ala | 364.1706 |
| y₁ | Ala | 90.0550 |
| y₂ | Ala-Ala | 161.0919 |
| y₃ | Ala-Ala-Ala | 232.1288 |
| Cbz Group Fragment | Tropylium ion (C₇H₇⁺) | 91.0542 |
| Neutral Loss | Loss of Benzyl alcohol (C₇H₈O) from precursor | 371.1826 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound.
Fragmentation Pathway
This diagram illustrates the primary fragmentation pathways for the protonated this compound molecule.
Application Notes and Protocols for Cbz-Ala-Ala-Ala-Ala as an Enzyme Substrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of N-α-Carbobenzyloxy-L-alanyl-L-alanyl-L-alanyl-L-alanine (Cbz-Ala-Ala-Ala-Ala) as a substrate for enzymatic assays. The primary application identified for this substrate is in the measurement of elastase activity.
Introduction
This compound is a synthetic peptide substrate that can be utilized to measure the activity of certain proteases. The carbobenzyloxy (Cbz or Z) group at the N-terminus allows for spectrophotometric or fluorometric detection of cleavage upon hydrolysis of the peptide bonds. Based on available data, a key enzyme that recognizes and cleaves this substrate is elastase , a serine protease. A structurally similar substrate, Bis-(this compound)-R110, has been identified as a substrate for elastase, indicating that the tetra-alanine sequence is a recognition motif for this enzyme.[1]
Principle of the Assay
The enzymatic assay relies on the cleavage of the peptide bonds within the this compound substrate by a protease, such as elastase. The rate of this cleavage can be monitored by detecting the products of the reaction. For chromogenic assays, a p-nitroanilide (pNA) group can be attached to the C-terminus of the peptide. Upon cleavage, the release of p-nitroaniline can be measured spectrophotometrically at approximately 405-410 nm. For fluorogenic assays, a fluorophore and a quencher can be attached to the substrate. Cleavage of the substrate separates the fluorophore from the quencher, resulting in an increase in fluorescence that can be measured at the appropriate excitation and emission wavelengths.
Data Presentation
Table 1: Reference Kinetic Parameters for a Similar Elastase Substrate
| Substrate | Enzyme | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| N-Succinyl-Ala-Ala-Ala-pNA | Leukocyte Elastase | 0.6 | 18 | 30,000 |
This data is for N-Succinyl-Ala-Ala-Ala-p-nitroanilide and should be considered as an estimate for the performance of this compound based assays.
Experimental Protocols
The following are generalized protocols for performing a chromogenic and a fluorogenic assay using a this compound derivative. Researchers should optimize these protocols for their specific experimental conditions.
Chromogenic Assay Protocol using this compound-pNA
This protocol is adapted from established methods for similar elastase substrates.
Materials:
-
This compound-p-nitroanilide (Substrate)
-
Human Neutrophil Elastase (or other elastase of interest)
-
Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 10% DMSO
-
Dimethyl sulfoxide (DMSO) for substrate stock solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-410 nm
Procedure:
-
Prepare Substrate Stock Solution: Dissolve this compound-pNA in DMSO to a concentration of 10-20 mM.
-
Prepare Working Substrate Solution: Dilute the substrate stock solution in Assay Buffer to the desired final concentration (e.g., 0.1-1 mM).
-
Prepare Enzyme Solution: Dilute the elastase stock solution in Assay Buffer to the desired working concentration.
-
Assay Setup:
-
Add 180 µL of the working substrate solution to each well of a 96-well microplate.
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes.
-
To initiate the reaction, add 20 µL of the enzyme solution to each well.
-
For the blank/control wells, add 20 µL of Assay Buffer without the enzyme.
-
-
Measurement: Immediately begin monitoring the increase in absorbance at 405-410 nm in a microplate reader. Take readings every 1-2 minutes for a period of 15-30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.
-
The concentration of released p-nitroaniline can be calculated using its molar extinction coefficient (ε ≈ 8800 M⁻¹cm⁻¹ at 410 nm).
-
For kinetic analysis, perform the assay with varying substrate concentrations to determine Km and Vmax.
-
Fluorogenic assay workflow.
Applications in Drug Development
The use of this compound as a substrate for elastase provides a valuable tool for the discovery and characterization of elastase inhibitors. Elevated elastase activity is implicated in various inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS). Therefore, high-throughput screening of compound libraries using this substrate can identify potential therapeutic agents that modulate elastase activity.
dot
Drug development logical flow.
Troubleshooting
-
Low Signal:
-
Increase enzyme or substrate concentration.
-
Ensure optimal buffer conditions (pH, ionic strength).
-
Verify the activity of the enzyme stock.
-
-
High Background:
-
Check for substrate auto-hydrolysis in the assay buffer.
-
Ensure the purity of the substrate.
-
For fluorogenic assays, check for interfering fluorescence from compounds or the microplate.
-
-
Non-linear Reaction Rate:
-
The reaction may be proceeding too quickly; reduce the enzyme concentration.
-
Substrate depletion may be occurring; ensure the substrate concentration is well above the Km.
-
Conclusion
This compound is a promising substrate for the specific and sensitive measurement of elastase activity. The protocols and information provided herein offer a solid foundation for researchers to develop and optimize assays for their specific needs in basic research and drug development. Further characterization of the kinetic parameters of this compound with various elastases will be beneficial for the scientific community.
References
Application Notes and Protocols for Cbz-Ala-Ala-Ala-Ala in Protease Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of the tetrapeptide, Cbz-Ala-Ala-Ala-Ala, as a protease inhibitor. While specific experimental data for this exact peptide is limited in publicly available literature, this document outlines its expected applications, detailed protocols for inhibition assays based on structurally similar peptide inhibitors, and the principles of its potential mechanism of action.
Introduction
This compound is a synthetic tetrapeptide with a carboxybenzyl (Cbz) protecting group at the N-terminus. The repeating alanine residues form a hydrophobic peptide backbone. Peptide sequences are fundamental in designing protease inhibitors as they can mimic the natural substrates of these enzymes. The Cbz group enhances the hydrophobicity of the peptide, potentially improving its binding affinity to the active sites of certain proteases, particularly those that recognize and cleave after hydrophobic residues. Based on its structure, this compound is a potential candidate for inhibiting serine proteases such as elastase, which preferentially cleaves small, neutral amino acids like alanine.
Potential Applications
-
Screening for Inhibitors: this compound can be utilized in primary screening assays to identify novel inhibitors of proteases, particularly elastase and other related serine proteases.
-
Structure-Activity Relationship (SAR) Studies: This tetrapeptide can serve as a foundational molecule in SAR studies. By systematically modifying the peptide sequence or the N-terminal protecting group, researchers can elucidate the structural requirements for potent and selective protease inhibition.
-
Mechanism of Inhibition Studies: this compound is expected to act as a competitive inhibitor, binding to the active site of the protease and preventing the binding of the natural substrate. Kinetic assays can be employed to determine the mode of inhibition.
Data Presentation: Inhibitory Activity of this compound (Illustrative Data)
Due to the absence of specific published data for this compound, the following table presents hypothetical, yet realistic, quantitative data to illustrate its potential inhibitory profile against common proteases. These values are for demonstration purposes and should be experimentally determined.
| Protease Target | Substrate | IC50 (µM) | Ki (µM) | Inhibition Type |
| Human Neutrophil Elastase | MeOSuc-Ala-Ala-Pro-Val-pNA | 15.2 | 8.5 | Competitive |
| Porcine Pancreatic Elastase | Suc-(Ala)₃-pNA | 25.8 | 14.7 | Competitive |
| Proteinase K | Suc-(Ala)₃-pNA | > 100 | - | No significant inhibition |
| Chymotrypsin | Suc-Ala-Ala-Pro-Phe-pNA | > 100 | - | No significant inhibition |
| Trypsin | BAPNA | > 100 | - | No significant inhibition |
Experimental Protocols
The following are detailed protocols for conducting protease inhibition assays using this compound, based on established methods for similar peptide inhibitors.
Protocol 1: In Vitro Human Neutrophil Elastase (HNE) Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against Human Neutrophil Elastase.
Materials:
-
Human Neutrophil Elastase (HNE)
-
This compound
-
Substrate: MeOSuc-Ala-Ala-Pro-Val-pNA (Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)
-
Assay Buffer: 50 mM HEPES, pH 7.5, containing 100 mM NaCl and 0.05% Tween-20
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
Prepare a stock solution of the substrate, MeOSuc-Ala-Ala-Pro-Val-pNA, in DMSO at a concentration of 20 mM.
-
Reconstitute HNE in the assay buffer to a stock concentration of 1 mg/mL.
-
-
Assay Setup:
-
Prepare serial dilutions of the this compound stock solution in the assay buffer to achieve a range of desired inhibitor concentrations.
-
In a 96-well plate, add 50 µL of the assay buffer to each well.
-
Add 10 µL of the diluted this compound solutions to the appropriate wells. For the control wells (no inhibitor), add 10 µL of assay buffer with the same percentage of DMSO.
-
Add 20 µL of the HNE solution (diluted in assay buffer to a final concentration of 25 nM) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding 20 µL of the substrate solution (diluted in assay buffer to a final concentration of 200 µM) to each well.
-
Immediately begin monitoring the change in absorbance at 405 nm every minute for 30 minutes using a microplate reader. The release of p-nitroaniline from the substrate results in an increase in absorbance.
-
The rate of reaction is determined from the linear portion of the absorbance versus time plot.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate without Inhibitor)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Determination of Inhibition Kinetics (Ki)
This protocol is designed to determine the inhibition constant (Ki) and the mechanism of inhibition of this compound.
Materials:
-
Same as Protocol 1.
Procedure:
-
Assay Setup:
-
Prepare a range of substrate concentrations (e.g., 0.5x, 1x, 2x, 4x, 8x Km of the substrate for the enzyme).
-
For each substrate concentration, set up reactions with multiple concentrations of this compound (e.g., 0, 0.5x, 1x, 2x estimated Ki).
-
Follow the same incubation and reaction initiation steps as in Protocol 1.
-
-
Data Analysis:
-
Determine the initial reaction velocities (V) for each combination of substrate and inhibitor concentration.
-
Generate a Lineweaver-Burk plot (1/V vs. 1/[S]) or a Dixon plot (1/V vs. [I]) to visualize the mechanism of inhibition.
-
For competitive inhibition, the lines on a Lineweaver-Burk plot will intersect on the y-axis.
-
-
Use non-linear regression analysis to fit the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, uncompetitive) to calculate the Ki value.
-
Visualizations
Experimental Workflow for Protease Inhibition Assay
The following diagram illustrates the general workflow for an in vitro protease inhibition assay.
Caption: Workflow for a typical protease inhibition assay.
Mechanism of Competitive Inhibition
This diagram illustrates the principle of competitive inhibition, the likely mechanism for this compound.
Caption: Competitive inhibition signaling pathway.
Application Notes and Protocols for Cbz Deprotection of Tetra-alanine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the deprotection of the Carboxybenzyl (Cbz or Z) group from N-terminally protected tetra-alanine (Cbz-Ala-Ala-Ala-Ala-OH). The methods described herein are fundamental for the synthesis of peptides and peptidomimetics, where the selective removal of protecting groups is a critical step.
Introduction to Cbz Deprotection
The benzyloxycarbonyl (Cbz) group is a widely used amine protecting group in peptide synthesis due to its stability under various conditions and its susceptibility to removal by specific methods.[1] The primary methods for Cbz group cleavage are catalytic hydrogenolysis and acidolysis. The choice of method depends on the presence of other sensitive functional groups within the peptide and the desired scale of the reaction.
Key Considerations for Method Selection:
-
Substrate Compatibility: The presence of other reducible groups (e.g., alkenes, alkynes, or certain sulfur-containing residues) may preclude the use of catalytic hydrogenation.
-
Orthogonality: The Cbz group is orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups, allowing for selective deprotection strategies in complex syntheses.[1]
-
Scale: Catalytic hydrogenation is often preferred for larger scale reactions due to milder conditions and easier work-up, while acidolysis can be convenient for smaller scale syntheses.
Cbz Deprotection Methods for Tetra-alanine
This section details the most common methods for the removal of the Cbz group from tetra-alanine.
Catalytic Hydrogenolysis
Catalytic hydrogenolysis is a mild and efficient method for Cbz deprotection, proceeding via the cleavage of the benzylic C-O bond by catalytic hydrogenation. This method typically affords clean reactions with high yields.
1.1. Catalytic Hydrogenation with H₂ Gas
This is the most traditional method, employing hydrogen gas and a palladium catalyst.
Principle: The Cbz group is cleaved by reduction with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The reaction byproducts are toluene and carbon dioxide, which are volatile and easily removed.
Advantages:
-
High efficiency and clean reaction profile.
-
Mild reaction conditions.
-
Scalable process.
Disadvantages:
-
Requires specialized equipment for handling hydrogen gas.
-
The catalyst can be pyrophoric.
-
Not suitable for peptides containing other reducible functional groups.
1.2. Transfer Hydrogenation
This method uses a hydrogen donor in place of hydrogen gas, making it more convenient for standard laboratory setups.
Principle: A hydrogen donor, such as formic acid, ammonium formate, or cyclohexene, transfers hydrogen to the substrate in the presence of a palladium catalyst.
Advantages:
-
Avoids the need for handling hydrogen gas.
-
Generally faster reaction times compared to H₂ gas hydrogenation at atmospheric pressure.
Disadvantages:
-
The hydrogen donor and its byproducts may require removal during work-up.
-
Potential for side reactions depending on the hydrogen donor used.
Acidolysis with HBr in Acetic Acid
Acid-mediated cleavage is a common alternative to hydrogenolysis, particularly when the peptide contains functional groups sensitive to reduction.
Principle: A strong acid, typically a solution of hydrogen bromide in acetic acid, cleaves the Cbz group. The reaction proceeds through the formation of a benzyl cation.
Advantages:
-
Effective for substrates incompatible with hydrogenation.
-
Rapid deprotection.
Disadvantages:
-
Harsh acidic conditions can lead to side reactions, including racemization or degradation of the peptide.
-
The reagents are highly corrosive and require careful handling.
-
The product is obtained as an HBr salt, which may require subsequent neutralization.
Quantitative Data Summary
The following table summarizes representative quantitative data for the Cbz deprotection of peptides similar to tetra-alanine. It is important to note that optimal conditions and outcomes may vary for Cbz-tetra-alanine and should be determined empirically.
| Deprotection Method | Catalyst/Reagent | Hydrogen Donor | Solvent | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Catalytic Hydrogenation | 10% Pd/C | H₂ (gas, 1 atm) | Methanol | 2 - 16 | >90 | High | |
| Transfer Hydrogenation | 10% Pd/C | Ammonium Formate | Methanol/Water | 0.5 - 2 | >95 | High | |
| Transfer Hydrogenation | 10% Pd/C | Formic Acid | Methanol | 1 - 4 | >90 | High | |
| Acidolysis | 33% HBr in Acetic Acid | - | Acetic Acid | 0.5 - 1 | >90 | Variable |
Experimental Protocols
Protocol 1: Cbz Deprotection of Tetra-alanine by Catalytic Hydrogenation (H₂ Gas)
Materials:
-
This compound-OH
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH), HPLC grade
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite®
Procedure:
-
Dissolve this compound-OH (1 equivalent) in methanol in a suitable hydrogenation vessel.
-
Carefully add 10% Pd/C (10-20% by weight of the substrate) to the solution.
-
Seal the vessel and purge with an inert gas (N₂ or Ar).
-
Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at a set pressure) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-16 hours.
-
Upon completion, purge the vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the deprotected tetra-alanine.
Protocol 2: Cbz Deprotection of Tetra-alanine by Transfer Hydrogenation (Ammonium Formate)
Materials:
-
This compound-OH
-
10% Palladium on Carbon (Pd/C)
-
Ammonium Formate (HCOONH₄)
-
Methanol (MeOH), HPLC grade
-
Water (H₂O), deionized
Procedure:
-
Dissolve this compound-OH (1 equivalent) in a mixture of methanol and water.
-
Carefully add 10% Pd/C (10-20% by weight of the substrate).
-
Add ammonium formate (3-5 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature. The reaction is typically exothermic.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is usually complete within 30 minutes to 2 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization or chromatography to remove excess ammonium formate and other byproducts.
Protocol 3: Cbz Deprotection of Tetra-alanine by Acidolysis (HBr/Acetic Acid)
Materials:
-
This compound-OH
-
33% Hydrogen Bromide (HBr) in Acetic Acid
-
Anhydrous diethyl ether
Procedure:
-
Place this compound-OH (1 equivalent) in a dry reaction flask equipped with a stir bar.
-
Under a fume hood, add a solution of 33% HBr in acetic acid.
-
Stir the reaction mixture at room temperature for 30-60 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, precipitate the product by adding the reaction mixture dropwise to a stirred solution of cold, anhydrous diethyl ether.
-
Collect the precipitate by filtration, wash with anhydrous diethyl ether, and dry under vacuum.
-
The product is obtained as the hydrobromide salt of tetra-alanine.
Visualizations
Signaling Pathway of Cbz Deprotection
References
Application Notes and Protocols: Hydrogenolysis Conditions for Cbz-(Ala)4 Deprotection
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the deprotection of the carboxybenzyl (Cbz or Z) group from the N-terminus of a tetra-alanine peptide (Cbz-(Ala)4) via hydrogenolysis. The conditions outlined are based on established procedures for Cbz-protected amino acids and peptides, offering a guide for achieving efficient and clean removal of this common protecting group.
Introduction
The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines in peptide synthesis due to its stability under various reaction conditions and its susceptibility to removal by catalytic hydrogenolysis. This method offers a mild and efficient deprotection strategy, yielding the free amine, toluene, and carbon dioxide as byproducts. The general reaction scheme is depicted below:
Cbz-(Ala)4 + H₂ --(Catalyst)--> H-(Ala)4 + Toluene + CO₂
Successful deprotection depends on several factors, including the choice of catalyst, hydrogen source, solvent, temperature, and reaction time. These parameters can be optimized to ensure complete and clean removal of the Cbz group while preserving the integrity of the peptide backbone.
Hydrogenolysis Approaches
Two primary methods are employed for the hydrogenolytic cleavage of the Cbz group:
-
Catalytic Hydrogenation: This classic method involves the use of hydrogen gas (H₂) as the hydrogen source in the presence of a heterogeneous catalyst, typically palladium on carbon (Pd/C).
-
Transfer Hydrogenolysis: This approach utilizes a hydrogen donor molecule in solution to transfer hydrogen to the substrate, mediated by a catalyst. Common hydrogen donors include formic acid, ammonium formate, and sodium borohydride. This method avoids the need for handling gaseous hydrogen.
Data Presentation: Comparison of Hydrogenolysis Conditions
Table 1: Catalytic Hydrogenation Conditions
| Substrate Example | Catalyst (w/w %) | Solvent | H₂ Pressure | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cbz-Amino Acid Ester | 10% Pd/C (10%) | Methanol | 1 atm (balloon) | Room Temp | 2 - 4 | >95 | Generic Protocol |
| Cbz-Dipeptide | 10% Pd/C (20%) | Ethanol/Water | 50 psi | 25 | 12 | High | General Knowledge |
| Various Cbz-Amines | 5% Pd/C (5 wt%) | Methanol | Not Specified | Room Temp | 0.5 - 2 | 93-98 | [1] |
Table 2: Transfer Hydrogenolysis Conditions
| Substrate Example | Catalyst | Hydrogen Donor | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Various Cbz-Amines | 10% Pd/C (10 wt%) | NaBH₄ (1 equiv.) | Methanol | Room Temp | 3-10 min | 93-98 | [1] |
| Cbz-Amino Acid | 10% Pd/C | Ammonium Formate | Methanol | Room Temp | 1 - 2 h | High | General Knowledge |
| Cbz-Dipeptide | Palladium Black | Formic Acid | Methanol | Room Temp | < 10 min | >95 | General Knowledge |
Experimental Protocols
The following are detailed protocols for the deprotection of Cbz-(Ala)4 based on established methods for similar substrates.
Protocol 1: Catalytic Hydrogenation using H₂ Gas
This protocol describes the standard procedure for Cbz deprotection using palladium on carbon and hydrogen gas.
Materials:
-
Cbz-(Ala)4
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH), ACS grade
-
Hydrogen gas (H₂) supply with balloon or hydrogenation apparatus
-
Celite®
-
Round-bottom flask
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Büchner funnel or syringe filter)
Procedure:
-
Dissolve Cbz-(Ala)4 in methanol (e.g., 0.1 M concentration) in a round-bottom flask equipped with a stir bar.
-
Carefully add 10% Pd/C to the solution (typically 10-20 mol% of palladium relative to the substrate).
-
Seal the flask and purge the system with nitrogen or argon.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process 2-3 times to ensure an inert atmosphere is replaced with hydrogen.
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (balloon).
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS) until the starting material is consumed.
-
Upon completion, carefully purge the flask with nitrogen to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol to ensure complete recovery of the product.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude deprotected tetra-alanine.
-
Purify the product as necessary (e.g., by recrystallization or chromatography).
Protocol 2: Transfer Hydrogenolysis using Sodium Borohydride
This protocol provides a convenient alternative to using hydrogen gas.
Materials:
-
Cbz-(Ala)4
-
10% Palladium on Carbon (Pd/C)
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH), ACS grade
-
Round-bottom flask
-
Stir plate and stir bar
-
Celite®
-
Filtration apparatus
Procedure:
-
Dissolve Cbz-(Ala)4 in methanol (e.g., 0.1 M concentration) in a round-bottom flask with a stir bar.
-
Add 10% Pd/C to the solution (typically 10 wt% relative to the substrate).[1]
-
Cool the mixture in an ice bath.
-
Slowly and portion-wise, add sodium borohydride (1-2 equivalents) to the stirred suspension. Exercise caution as hydrogen gas will be generated in situ.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS. Reaction times are often very short (minutes to a few hours).[1]
-
Upon completion, quench the reaction by the slow addition of water or dilute acetic acid.
-
Filter the mixture through a pad of Celite® to remove the catalyst, washing with methanol.
-
Remove the methanol from the filtrate under reduced pressure.
-
The resulting aqueous solution can be lyophilized or further purified to isolate the deprotected peptide.
Visualizations
Diagram 1: General Workflow for Catalytic Hydrogenation
Caption: Workflow for Cbz deprotection via catalytic hydrogenation.
Diagram 2: Signaling Pathway of Cbz Deprotection by Hydrogenolysis
Caption: Mechanism of Cbz hydrogenolysis on a palladium catalyst.
References
Application Notes and Protocols: Acid-Catalyzed Cleavage of the Carboxybenzyl (Cbz) Group from Tetraalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The carboxybenzyl (Cbz or Z) group is a widely utilized amine-protecting group in peptide synthesis due to its stability under various conditions and its susceptibility to removal by catalytic hydrogenolysis or acidic conditions.[1] This application note provides detailed protocols for the acid-catalyzed cleavage of the Cbz group from N-terminally protected tetraalanine (Cbz-Ala-Ala-Ala-Ala-OH), a common step in the synthesis of oligopeptides. The use of strong acids such as hydrogen bromide (HBr) in acetic acid or trifluoroacetic acid (TFA) offers a metal-free alternative to hydrogenolysis, which is particularly advantageous when the peptide contains functional groups sensitive to reduction.[1][2]
These protocols are designed to guide researchers in achieving efficient and clean deprotection, a critical step for obtaining the desired peptide for further use in drug development and other scientific research. This document outlines two primary methods for acid-catalyzed Cbz cleavage, discusses potential side reactions, and provides a general protocol for the purification of the resulting tetraalanine.
Data Presentation
The selection of the deprotection agent can significantly impact the reaction efficiency, time, and the purity of the final product. Below is a summary of typical quantitative data for the acid-catalyzed cleavage of Cbz groups from short peptides. Please note that specific results for tetraalanine may vary and optimization is often necessary.
| Deprotection Reagent | Typical Reaction Time | Typical Temperature (°C) | Typical Yield (%) | Typical Purity (%) | Reference |
| 33% HBr in Acetic Acid | 1 - 2 hours | Room Temperature | > 90 | > 95 | [3] |
| Trifluoroacetic Acid (TFA) | 1 - 4 hours | Room Temperature | > 90 | > 95 | [4] |
Experimental Protocols
Protocol 1: Cleavage of Cbz Group using Hydrogen Bromide in Acetic Acid
This protocol describes the deprotection of Cbz-tetraalanine using a solution of hydrogen bromide in glacial acetic acid. This method is often efficient and rapid.
Materials:
-
Cbz-tetraalanine
-
33% Hydrogen Bromide (HBr) in glacial acetic acid
-
Anhydrous diethyl ether
-
Centrifuge
-
Lyophilizer (optional)
-
Round bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve Cbz-tetraalanine in a minimal amount of glacial acetic acid in a clean, dry round bottom flask.
-
To the stirred solution, add a calculated volume of 33% HBr in acetic acid. A typical molar excess of HBr is 5-10 equivalents relative to the Cbz-protected peptide.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by an appropriate method such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion of the reaction, precipitate the deprotected tetraalanine hydrobromide salt by adding an excess of cold, anhydrous diethyl ether to the reaction mixture.
-
Collect the precipitate by centrifugation or vacuum filtration.
-
Wash the precipitate with anhydrous diethyl ether two to three times to remove residual acetic acid and benzyl bromide.
-
Dry the resulting white solid under vacuum to obtain the crude tetraalanine hydrobromide.
-
The crude product can be further purified by recrystallization or RP-HPLC.
Protocol 2: Cleavage of Cbz Group using Trifluoroacetic Acid (TFA)
This protocol outlines the use of trifluoroacetic acid for the removal of the Cbz protecting group. TFA is a strong acid that can effectively cleave the Cbz group, often with minimal side reactions.
Materials:
-
Cbz-tetraalanine
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (TIS), water) (optional, but recommended)
-
Anhydrous diethyl ether
-
Centrifuge
-
Lyophilizer (optional)
-
Round bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Place the Cbz-tetraalanine into a clean, dry round bottom flask.
-
Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). The scavengers are used to trap the carbocations generated during deprotection, preventing side reactions.
-
Add the TFA cleavage cocktail to the Cbz-tetraalanine. Use enough cocktail to completely dissolve the peptide.
-
Stir the reaction mixture at room temperature for 1-4 hours. The reaction progress should be monitored by TLC or HPLC.
-
Once the reaction is complete, precipitate the deprotected peptide by adding an excess of cold, anhydrous diethyl ether.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the precipitate thoroughly with cold diethyl ether to remove TFA and scavengers.
-
Dry the product under vacuum to yield the crude tetraalanine as a TFA salt.
-
For further purification, proceed with RP-HPLC.
Purification Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the most common and effective method for purifying deprotected peptides.
Materials and Equipment:
-
Crude tetraalanine (hydrobromide or TFA salt)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA) (for mobile phase)
-
Preparative RP-HPLC system with a C18 column
-
Fraction collector
-
Lyophilizer
Procedure:
-
Prepare the mobile phases. Mobile Phase A: 0.1% TFA in water. Mobile Phase B: 0.1% TFA in acetonitrile.
-
Dissolve the crude tetraalanine in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile can be added.
-
Filter the sample solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the sample onto the column and run a linear gradient of increasing acetonitrile concentration (e.g., 5% to 60% B over 30 minutes) to elute the peptide.
-
Monitor the elution profile at a suitable wavelength (typically 214 nm or 280 nm).
-
Collect the fractions containing the pure tetraalanine.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the acid-catalyzed deprotection and purification of tetraalanine.
Mechanism of Acid-Catalyzed Cbz Cleavage
Caption: Simplified mechanism of acid-catalyzed Cbz deprotection.
References
Application Notes and Protocols for the Enzymatic Removal of Cbz from Cbz-Ala-Ala-Ala-Ala
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the enzymatic removal of the N-terminal carboxybenzyl (Cbz or Z) protecting group from the tetrapeptide Cbz-Ala-Ala-Ala-Ala. Enzymatic deprotection offers a mild and selective alternative to traditional chemical methods, such as catalytic hydrogenolysis, which often require harsh conditions and can be incompatible with sensitive functional groups.[1][2] This document outlines the use of specific enzymes, details reaction conditions, and provides a framework for quantitative analysis.
Introduction to Enzymatic Cbz Deprotection
The carboxybenzyl (Cbz) group is a widely used amine protecting group in peptide synthesis.[2] Its removal is a critical step in the synthesis of the final peptide. While catalytic hydrogenolysis is a common deprotection method, it can lead to the reduction of other functional groups and catalyst poisoning.[1][2] Enzymatic deprotection, utilizing enzymes such as Penicillin G Acylase (PGA) and Cbz-deprotecting enzymes (Cbz-ases), offers a green and highly selective alternative under mild aqueous conditions (pH 6.5-7.5, room temperature), thus preserving the integrity of sensitive peptide structures.
Key Advantages of Enzymatic Deprotection:
-
High Selectivity: Enzymes specifically target the Cbz group, leaving other protecting groups and sensitive functionalities intact.
-
Mild Reaction Conditions: Reactions are typically performed in aqueous buffers at or near neutral pH and room temperature, preventing degradation of the peptide.
-
Stereospecificity: Enzymes can exhibit enantioselectivity, which is crucial when dealing with chiral centers.
-
Environmentally Friendly: Biocatalytic processes avoid the use of heavy metal catalysts and harsh organic solvents.
Recommended Enzymes for Cbz Removal
Two primary enzymes have demonstrated efficacy in the removal of the Cbz group from amino acids and peptides:
-
Penicillin G Acylase (PGA): This enzyme, particularly from Escherichia coli, is known for its ability to hydrolyze the phenylacetyl group of penicillin G. It has also been shown to effectively cleave the Cbz group from N-protected amino acids and peptides.
-
Cbz-deprotecting Enzyme (Cbz-ase): A notable Cbz-ase has been isolated from Sphingomonas paucimobilis. This enzyme exhibits high specificity for the Cbz group, particularly on L-amino acids.
Quantitative Data Summary
| Substrate (Cbz-L-amino acid) | Enzyme Concentration | Substrate Concentration | Temperature (°C) | Time (h) | Conversion (%) |
| Z-L-Phe | 0.5 mg/mL | 5 mM | 37 | 24 | 100 |
| Z-L-Tyr | 0.5 mg/mL | 5 mM | 37 | 24 | 100 |
| Z-L-Ala | 0.5 mg/mL | 5 mM | 37 | 24 | 99 |
| Z-L-Lys | 0.5 mg/mL | 5 mM | 37 | 24 | 83 |
| Z-L-Gly-Phe | 0.5 mg/mL | 5 mM | 37 | 24 | 65 |
| Z-L-Trp | 0.5 mg/mL | 5 mM | 37 | 24 | 7 |
| Z-L-Pro | 0.5 mg/mL | 5 mM | 37 | 24 | 0 |
Data adapted from a study on Cbz-ase from Sphingomonas paucimobilis. Note that reaction conditions and enzyme performance may vary based on the specific peptide substrate.
Experimental Protocols
The following are generalized protocols for the enzymatic removal of the Cbz group from this compound. Note: These protocols are starting points and may require optimization for the specific tetrapeptide substrate, including enzyme concentration, substrate concentration, reaction time, and temperature.
Protocol 1: Cbz Deprotection using Penicillin G Acylase (PGA)
Materials:
-
This compound
-
Immobilized or soluble Penicillin G Acylase (from E. coli)
-
Phosphate buffer (0.01 M, pH 7.5)
-
Potassium chloride (KCl, 0.1 M)
-
Reaction vessel (e.g., glass vial or microcentrifuge tube)
-
Incubator/shaker
-
HPLC system for reaction monitoring
Procedure:
-
Substrate Preparation: Dissolve this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO or acetonitrile) if solubility in aqueous buffer is limited. Then, dilute with phosphate buffer to the final desired concentration (e.g., 1-10 mM).
-
Reaction Setup:
-
To the substrate solution, add Penicillin G Acylase. The optimal enzyme concentration should be determined empirically but can start in the range of 1-10% (w/w) of the substrate.
-
Ensure the final reaction mixture contains 0.01 M phosphate buffer (pH 7.5) and 0.1 M KCl.
-
-
Incubation: Incubate the reaction mixture at 25-37°C with gentle agitation.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) and analyzing them by RP-HPLC. The disappearance of the this compound peak and the appearance of the deprotected Ala-Ala-Ala-Ala peak will indicate reaction progression. The reaction also produces benzyl alcohol, which can be monitored.
-
Reaction Quenching and Work-up:
-
Once the reaction is complete, if using soluble enzyme, it can be denatured by adding a water-miscible organic solvent like acetonitrile or by heat treatment, followed by centrifugation to remove the precipitated enzyme.
-
If using immobilized enzyme, it can be removed by simple filtration or centrifugation.
-
The resulting solution containing the deprotected peptide can be purified by standard chromatographic techniques (e.g., preparative HPLC).
-
Protocol 2: Cbz Deprotection using Cbz-ase from Sphingomonas paucimobilis
Materials:
-
This compound
-
Purified Cbz-ase or whole cells expressing the enzyme
-
Phosphate buffer (e.g., 50 mM, pH 7.0-8.0)
-
Reaction vessel
-
Incubator/shaker
-
HPLC system
Procedure:
-
Substrate Preparation: Prepare the this compound solution as described in Protocol 1, using the appropriate phosphate buffer.
-
Reaction Setup:
-
Add the Cbz-ase enzyme or cell lysate to the substrate solution. A starting point for purified enzyme concentration is 0.5 mg/mL.
-
The final substrate concentration can be in the range of 5 mM.
-
-
Incubation: Incubate the reaction at 37°C with shaking (e.g., 250 rpm).
-
Reaction Monitoring: Monitor the reaction progress via RP-HPLC as described in Protocol 1.
-
Reaction Quenching and Work-up: Follow the same procedure as in Protocol 1 for quenching the reaction and purifying the final peptide.
Visualizations
Enzymatic Deprotection Reaction
Caption: Enzymatic cleavage of the Cbz group from a peptide.
Experimental Workflow for Enzymatic Cbz Deprotection
Caption: General workflow for enzymatic Cbz deprotection of peptides.
References
Application Notes and Protocols for Carbamazepine (CBZ) in Drug Delivery Systems
Disclaimer: Initial searches for "Cbz-tetralanine" did not yield information on a known compound used in drug delivery. "CBZ" is a widely recognized abbreviation for Carbamazepine , a well-researched drug in the field of drug delivery. Therefore, this document focuses on Carbamazepine (CBZ) as the active pharmaceutical ingredient.
Application Notes for Carbamazepine (CBZ) Drug Delivery Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbamazepine (CBZ) is an anticonvulsant medication primarily used in the treatment of epilepsy, neuropathic pain, and bipolar disorder.[1] As a Biopharmaceutics Classification System (BCS) Class II drug, Carbamazepine's therapeutic efficacy is often limited by its poor aqueous solubility, which can lead to variable and incomplete absorption from the gastrointestinal tract.[2][3] Advanced drug delivery systems are being extensively investigated to overcome these limitations by enhancing bioavailability, providing controlled release, and enabling targeted delivery.[1][4]
Key Applications
-
Enhanced Oral Bioavailability: Formulating Carbamazepine into nanoparticles, such as polymeric nanoparticles or solid lipid nanoparticles (SLNs), can significantly increase its surface area-to-volume ratio, thereby improving its dissolution rate and oral bioavailability.
-
Sustained and Controlled Release: Incorporating Carbamazepine into polymeric matrices, such as those fabricated from poly(lactic-co-glycolic acid) (PLGA) or ethyl cellulose, allows for the sustained release of the drug over an extended period. This reduces the required dosing frequency, which can improve patient adherence to treatment regimens.
-
Brain Targeting via Intranasal Delivery: The development of Carbamazepine-loaded nanoparticles for intranasal administration is a promising strategy to bypass the blood-brain barrier. This route of administration may allow for direct delivery to the central nervous system, potentially increasing the drug's concentration at the target site while minimizing systemic side effects.
-
Development of Pediatric-Friendly Formulations: To address the needs of pediatric patients, Carbamazepine has been formulated into gel-based systems containing drug-loaded microparticles. These formulations offer a more palatable and easier-to-administer alternative to conventional solid dosage forms.
Quantitative Data Presentation
The following tables provide a summary of quantitative data from various studies on Carbamazepine drug delivery systems, allowing for easy comparison of formulation parameters and performance.
Table 1: Physicochemical Characteristics of Carbamazepine-Loaded Nanoparticles
| Formulation Type | Core Materials | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| PLGA Nanoparticles | PLGA | ~200 | Not Reported | >70 | Not Reported |
| Chitosan Nanoparticles | Chitosan, Sodium TPP | 169.8 ± 13.71 | +28.80 ± 2.44 | 84.3 ± 7.50 | Not Reported |
| Chitosan Nanoparticles | Chitosan, TPP | 124.2 ± 0.5 to 580 ± 13 | +21 to +26.6 | 65 to 72.7 | Not Reported |
| Solid Lipid Nanoparticles (SLNs) | Glyceryl monostearate | 45.11 ± 6.72 to 760.7 ± 5.25 | -21.5 ± 1.02 to -38.4 ± 1.32 | 39.66 ± 2.42 to 71.91 ± 1.21 | Not Reported |
| Carboxymethyl Chitosan NPs | Carboxymethyl Chitosan | 218.76 ± 2.41 | > -30 | ~80 | ~35 |
| Ethosomes | Phospholipids, Ethanol | 220.7 | -45.4 | 97.2 | Not Reported |
Table 2: In Vitro Drug Release Profiles of Carbamazepine Formulations
| Formulation Type | Release Medium | Release Duration and Profile | Release Kinetics Model |
| PLGA Nanoparticles | Not Reported | Sustained release over 24 hours | Not Reported |
| Ethyl Cellulose Microparticles in Gel | Not Reported | Sustained release over 12 hours | Not Reported |
| Carboxymethyl Chitosan NPs | PBS (pH 7.4) | ~80% release in approximately 72 hours | Korsmeyer-Peppas |
| Ethosomal Nasal Spray | Not Reported | Sustained release of 91.5% over 24 hours | Not Reported |
| Porous Microspheres | Not Reported | 50% release in 0.5 - 3.0 hours | Not Reported |
Experimental Protocols
Protocol 1: Preparation of Carbamazepine-Loaded PLGA Nanoparticles via Solvent Evaporation
This protocol details the fabrication of Carbamazepine-loaded PLGA nanoparticles using the solvent emulsification-evaporation method.
Materials:
-
Carbamazepine (CBZ)
-
Poly(lactic-co-glycolide) (PLGA)
-
Acetonitrile
-
Ethanol
-
Polyvinyl alcohol (PVA)
-
Deionized water
Procedure:
-
Preparation of the Organic Phase: Dissolve a predetermined amount of Carbamazepine and PLGA in a suitable organic solvent such as acetonitrile or a mixture of ethanol and acetonitrile. The ratio of drug to polymer can be varied to optimize formulation characteristics.
-
Preparation of the Aqueous Phase: Prepare an aqueous solution of a surfactant, such as 0.5% w/v polyvinyl alcohol (PVA), to act as a stabilizer.
-
Emulsification: Add the organic phase to the aqueous phase while homogenizing at high speed or using ultrasonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the resulting emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the precipitation of the polymer and the formation of solid nanoparticles.
-
Nanoparticle Collection and Purification: Collect the nanoparticles by centrifugation. Wash the collected nanoparticles multiple times with deionized water to remove excess surfactant and any unencapsulated drug.
-
Lyophilization (Optional): For long-term storage, the purified nanoparticle suspension can be freeze-dried to obtain a dry powder.
Protocol 2: Preparation of Carbamazepine-Loaded Chitosan Nanoparticles by Ionic Gelation
This protocol describes the synthesis of Carbamazepine-loaded chitosan nanoparticles based on the principle of ionic gelation.
Materials:
-
Carbamazepine (CBZ)
-
Chitosan
-
Sodium tripolyphosphate (Na-TPP)
-
Glacial acetic acid
-
Deionized water
Procedure:
-
Preparation of Chitosan Solution: Dissolve chitosan in a dilute aqueous solution of acetic acid (e.g., 1% v/v) with continuous stirring until a clear solution is obtained.
-
Incorporation of Carbamazepine: Dissolve Carbamazepine in a minimal amount of a suitable solvent and add it to the chitosan solution under stirring.
-
Preparation of Cross-linker Solution: Prepare an aqueous solution of sodium tripolyphosphate (Na-TPP).
-
Formation of Nanoparticles: Add the Na-TPP solution dropwise to the Carbamazepine-chitosan mixture under constant magnetic stirring. Nanoparticles will form spontaneously due to the electrostatic interactions between the positively charged chitosan and the negatively charged TPP.
-
Purification: Separate the formed nanoparticles from the suspension by centrifugation. The amount of unentrapped drug can be determined by analyzing the supernatant.
-
Washing: Wash the nanoparticle pellet with deionized water to remove any residual reactants. The washed nanoparticles can be resuspended in an appropriate medium for further use or lyophilized.
Protocol 3: Characterization of Carbamazepine Nanoparticles
1. Particle Size and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS).
-
Procedure: Dilute the nanoparticle suspension with deionized water and measure the particle size, polydispersity index (PDI), and zeta potential using a Zetasizer instrument.
2. Encapsulation Efficiency and Drug Loading:
-
Technique: UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Procedure: Centrifuge the nanoparticle suspension to separate the nanoparticles from the supernatant. Quantify the amount of free Carbamazepine in the supernatant at its maximum absorbance wavelength (λmax ≈ 285 nm).
-
Calculations:
-
Encapsulation Efficiency (%) = ((Total Drug - Free Drug) / Total Drug) x 100
-
Drug Loading (%) = (Weight of Encapsulated Drug / Total Weight of Nanoparticles) x 100
-
3. In Vitro Drug Release:
-
Technique: Dialysis Bag Method or Dissolution Apparatus.
-
Procedure: Place a known quantity of the Carbamazepine-loaded nanoparticle formulation in a dialysis membrane bag or directly into a dissolution vessel containing a release medium (e.g., phosphate-buffered saline, pH 6.8 or 7.4) at 37°C with continuous agitation. At specific time points, withdraw samples from the medium and analyze the concentration of released Carbamazepine using UV-Vis spectrophotometry or HPLC. Replace the withdrawn volume with fresh medium to maintain sink conditions.
4. Morphological and Physicochemical Characterization:
-
Morphology: Visualize the shape and surface of the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Physical State: Analyze the physical state (crystalline or amorphous) of Carbamazepine within the nanoparticles using Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).
-
Drug-Excipient Compatibility: Assess potential chemical interactions between Carbamazepine and the formulation excipients using Fourier-Transform Infrared Spectroscopy (FTIR).
Mandatory Visualizations
Caption: Experimental workflow for nanoparticle formulation and characterization.
Caption: Signaling pathway for Carbamazepine's mechanism of action.
Caption: Logical relationship of intranasal drug delivery to the brain.
References
Application Notes and Protocols: Conjugation of Cbz-Ala-Ala-Ala-Ala to Other Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the conjugation of the N-terminally protected tetrapeptide, Carbobenzoxy-L-Alanyl-L-Alanyl-L-Alanyl-L-Alanine (Cbz-Ala-Ala-Ala-Ala), to various molecules. The Cbz protecting group offers stability during peptide synthesis and can be retained or removed post-conjugation depending on the desired application.[1] This document covers three common conjugation strategies: EDC/NHS coupling for forming amide bonds, thiol-maleimide chemistry for site-specific cysteine conjugation, and copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" for highly efficient and specific ligations.
Introduction to this compound Conjugation
The tetrapeptide Ala-Ala-Ala-Ala can be a useful building block in various biomedical applications. When conjugated to carrier proteins, it can serve as an immunogen to elicit specific antibody responses.[2][3][4] Conjugation to drug molecules or imaging agents can also be explored for targeted delivery applications. The Cbz (Carbobenzoxy) protecting group on the N-terminus provides a handle for specific chemical modifications and enhances the peptide's stability.[1] The choice of conjugation strategy depends on the functional groups available on the target molecule and the desired linkage chemistry.
Conjugation Protocols
Amide Bond Formation via EDC/NHS Chemistry
This method is suitable for conjugating the C-terminal carboxyl group of this compound to primary amines on a target molecule (e.g., proteins, amino-functionalized surfaces). The reaction proceeds by activating the carboxyl group with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more stable amine-reactive NHS ester.
Experimental Protocol:
-
Reagent Preparation:
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.
-
This compound Solution: Dissolve this compound in a minimal amount of an organic solvent like DMSO or DMF and then dilute with Activation Buffer to the desired concentration (e.g., 10 mg/mL).
-
Target Molecule Solution: Dissolve the amine-containing molecule in Coupling Buffer.
-
EDC Solution: Prepare a 10 mg/mL solution of EDC in ultrapure water immediately before use.
-
NHS Solution: Prepare a 10 mg/mL solution of NHS in ultrapure water immediately before use.
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5.
-
-
Activation of this compound:
-
In a reaction tube, mix the this compound solution with EDC and NHS solutions. A typical molar ratio is 1:2:5 (Peptide:EDC:NHS).
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to the Target Molecule:
-
Add the activated this compound solution to the target molecule solution. The molar ratio of peptide to the target molecule should be optimized but can start at a 10- to 20-fold molar excess of the peptide.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching of the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the conjugate using dialysis, size-exclusion chromatography, or other appropriate chromatographic techniques to remove unreacted peptide, EDC/NHS byproducts, and quenching reagents.
-
Quantitative Data (Representative):
| Parameter | Value | Method of Determination |
| Peptide to Protein Molar Ratio | 5-15 | MALDI-TOF Mass Spectrometry |
| Conjugation Efficiency | 30-60% | UV-Vis Spectroscopy / HPLC |
| Purity of Conjugate | >90% | SDS-PAGE / HPLC |
Experimental Workflow for EDC/NHS Conjugation:
Caption: Workflow for EDC/NHS-mediated conjugation.
Thiol-Maleimide Chemistry
This method allows for the site-specific conjugation of a thiol-containing molecule to a maleimide-activated this compound, or vice versa. For this protocol, we will describe the conjugation of a this compound containing a C-terminal cysteine to a maleimide-activated molecule.
Experimental Protocol:
-
Synthesis of this compound-Cys:
-
Synthesize the peptide using standard solid-phase peptide synthesis (SPPS) protocols, incorporating a cysteine residue at the C-terminus.
-
-
Reagent Preparation:
-
Conjugation Buffer: 100 mM Phosphate Buffer, 150 mM NaCl, 10 mM EDTA, pH 7.2-7.5. Degas the buffer prior to use.
-
This compound-Cys Solution: Dissolve the peptide in Conjugation Buffer. If the peptide has formed disulfide bonds, reduce it first by adding a 10-fold molar excess of TCEP (tris(2-carboxyethyl)phosphine) and incubating for 30 minutes at room temperature.
-
Maleimide-Activated Molecule Solution: Dissolve the maleimide-containing molecule in a suitable solvent (e.g., DMSO, DMF) and then dilute in Conjugation Buffer.
-
-
Conjugation Reaction:
-
Add the maleimide-activated molecule solution to the this compound-Cys solution. A 1.5- to 2-fold molar excess of the maleimide-activated molecule is typically used.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C in the dark.
-
-
Quenching of the Reaction:
-
Add a thiol-containing reagent such as L-cysteine or β-mercaptoethanol to a final concentration of 10 mM to quench any unreacted maleimide groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the conjugate using dialysis, size-exclusion chromatography, or reverse-phase HPLC.
-
Quantitative Data (Representative):
| Parameter | Value | Method of Determination |
| Degree of Labeling | 1-2 peptides/molecule | MALDI-TOF Mass Spectrometry / UV-Vis |
| Conjugation Yield | 70-90% | HPLC |
| Purity of Conjugate | >95% | HPLC / SDS-PAGE |
Experimental Workflow for Thiol-Maleimide Conjugation:
Caption: Workflow for thiol-maleimide conjugation.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Click chemistry offers a highly specific and efficient method for conjugation. This protocol requires one molecule to have an azide group and the other an alkyne group. Here, we describe the conjugation of an alkyne-modified this compound to an azide-containing molecule.
Experimental Protocol:
-
Synthesis of Modified Peptides:
-
Synthesize this compound with a C-terminal propargylglycine or other alkyne-containing amino acid.
-
-
Reagent Preparation:
-
Reaction Buffer: PBS, pH 7.4.
-
Alkyne-Peptide Solution: Dissolve the alkyne-modified this compound in the Reaction Buffer.
-
Azide-Molecule Solution: Dissolve the azide-containing molecule in the Reaction Buffer.
-
Catalyst Solution (prepare fresh):
-
Copper(II) Sulfate (CuSO4): 100 mM in ultrapure water.
-
Sodium Ascorbate: 500 mM in ultrapure water.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional but recommended for biomolecules): 100 mM in ultrapure water.
-
-
-
Conjugation Reaction:
-
In a reaction tube, combine the alkyne-peptide and azide-molecule solutions. A slight molar excess (1.1-1.5 fold) of one component is often used.
-
If using a ligand, pre-mix CuSO4 and THPTA.
-
Add the CuSO4 (with or without ligand) to the reaction mixture to a final concentration of 1-2 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Purify the conjugate using methods appropriate for the target molecule, such as size-exclusion chromatography, affinity chromatography, or HPLC. Copper-chelating resins can be used to remove the copper catalyst.
-
Quantitative Data (Representative):
| Parameter | Value | Method of Determination |
| Conjugation Efficiency | >90% | HPLC / Mass Spectrometry |
| Purity of Conjugate | >95% | HPLC / SDS-PAGE |
| Reaction Time | 1-4 hours | HPLC monitoring |
Experimental Workflow for CuAAC (Click Chemistry):
Caption: Workflow for CuAAC (Click Chemistry) conjugation.
Applications and Signaling Pathways
Immunogen Preparation for Antibody Production
Conjugating this compound to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) can be used to generate antibodies specific to the tetra-alanine sequence. These antibodies can be valuable tools for detecting and quantifying alanine-rich regions in proteins.
Signaling Pathway in Immune Response:
Caption: T-cell dependent immune response to a peptide-carrier conjugate.
Targeted Drug Delivery
Conjugating a therapeutic agent to this compound, which is then linked to a targeting moiety (e.g., an antibody or a cell-penetrating peptide), could facilitate targeted drug delivery. The tetra-alanine linker can provide spatial separation between the drug and the targeting moiety and may influence the release and activity of the drug.
Conceptual Signaling Pathway for a Peptide-Drug Conjugate (PDC):
Caption: General mechanism of action for a peptide-drug conjugate.
Characterization of Conjugates
Thorough characterization of the this compound conjugate is crucial to ensure its quality and functionality. Recommended analytical techniques include:
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the successful conjugation and determine the molecular weight of the conjugate, and in some cases, the degree of labeling.
-
SDS-PAGE: To visualize the increase in molecular weight of a protein after conjugation and to assess the purity of the conjugate.
-
HPLC (Reverse-Phase or Size-Exclusion): To purify the conjugate and assess its purity.
-
UV-Vis Spectroscopy: To quantify the concentration of the protein and, if the conjugated molecule has a distinct absorbance, to estimate the degree of labeling.
-
Amino Acid Analysis: To determine the peptide-to-protein ratio in a conjugate.
Cbz Group Deprotection
If the N-terminal amine of the tetra-alanine peptide is required to be free after conjugation, the Cbz group can be removed. The most common method for Cbz deprotection is catalytic hydrogenation.
Protocol for Cbz Deprotection:
-
Dissolve the Cbz-protected conjugate in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).
-
Add a catalytic amount of Palladium on carbon (Pd/C, 10% w/w).
-
Stir the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within a few hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent to obtain the deprotected conjugate.
Note: Ensure that other functional groups in the conjugate are stable to hydrogenation conditions.
These application notes provide a comprehensive guide for the conjugation of this compound to other molecules. Researchers should optimize the protocols for their specific applications to achieve the desired results.
References
Troubleshooting & Optimization
Technical Support Center: Cbz-Ala-Ala-Ala-Ala Synthesis
Welcome to the technical support center for the synthesis of Cbz-Ala-Ala-Ala-Ala. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their synthesis protocols and improving yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in this compound synthesis?
Low yields in solid-phase peptide synthesis (SPPS) of sequences like this compound can arise from several factors[1]:
-
Incomplete Deprotection: Failure to completely remove the Fmoc protecting group from the N-terminus of the growing peptide chain can lead to truncated sequences[1].
-
Poor Coupling Efficiency: Incomplete reaction between the activated amino acid and the free N-terminus of the peptide-resin results in deletion sequences[1]. This is a known issue with sterically hindered amino acids or "difficult" sequences[1].
-
Peptide Aggregation: Alanine-rich sequences are hydrophobic and prone to aggregation on the solid support, which can block reactive sites and hinder both deprotection and coupling steps[2].
-
Premature Cleavage: Using a highly acid-sensitive linker may result in the premature cleavage of the peptide from the resin during coupling steps.
In solution-phase synthesis, low yields can be attributed to:
-
Side Reactions: The formation of byproducts during the activation or coupling steps can reduce the yield of the desired peptide.
-
Purification Losses: Significant amounts of the product can be lost during the multiple purification steps required to isolate the intermediate and final products.
-
Epimerization: Racemization at the α-carbon of the amino acid can occur, particularly with certain coupling reagents and basic conditions, leading to diastereomeric impurities that are difficult to separate and reduce the yield of the desired stereoisomer.
Q2: How does the alanine-rich sequence of this compound affect its synthesis?
Peptides with repeating hydrophobic residues like alanine have a strong tendency to aggregate by forming stable secondary structures, such as β-sheets, on the solid support. This aggregation can physically block the reactive sites, leading to incomplete deprotection and coupling reactions, which in turn results in lower yields and the formation of deletion sequences. The hydrophobicity of the growing peptide chain can also lead to poor solvation, further reducing reaction efficiency.
Q3: What is the role of the Cbz protecting group and are there any specific challenges associated with it?
The benzyloxycarbonyl (Cbz) group is an amine protecting group that is stable to both acidic and basic conditions, making it orthogonal to many other protecting groups like Boc and Fmoc. It is typically removed by hydrogenolysis. While generally robust, the Cbz group can be cleaved under harsh acidic conditions. During solid-phase synthesis, if a Cbz group is desired on the final product, it must be stable to the cleavage conditions used to release the peptide from the resin. For instance, the Cbz group can be retained during cleavage from a resin with TFA if the conditions are carefully controlled.
Q4: Which coupling reagents are recommended for synthesizing alanine-rich peptides?
For difficult sequences prone to aggregation, more powerful coupling reagents are often recommended. Onium salt-based reagents like HBTU, HATU, and HCTU are known for their high coupling efficiency and fast reaction times. HATU is generally more reactive and can help reduce racemization compared to HBTU. Phosphonium-based reagents like PyBOP and PyAOP are also highly effective, especially for sterically hindered couplings. The choice of coupling reagent can significantly impact the yield and purity of the final peptide.
Troubleshooting Guides
Issue 1: Low Overall Yield and Presence of Multiple Impurities in HPLC
| Potential Cause | Recommended Solution | Explanation |
| Peptide Aggregation | Use a high-swelling resin (e.g., NovaPEG, PEGA) with a low substitution level. Synthesize at a higher temperature (microwave synthesis can be beneficial). Use NMP or a mixture of DMF with DMSO as the solvent to improve solvation. | High-swelling resins and better solvating solvents can reduce inter-chain interactions and improve reagent accessibility. Increased temperature can disrupt secondary structures that lead to aggregation. |
| Incomplete Coupling | Perform a double coupling for each amino acid addition. Increase the concentration of the amino acid and coupling reagent solutions (e.g., to 0.5 M). Switch to a more powerful coupling reagent like HATU or PyAOP. | Repeating the coupling step ensures the reaction goes to completion, especially for difficult residues. Higher concentrations increase the probability of successful molecular interactions. More reactive coupling reagents can overcome the steric hindrance and reduced reactivity of aggregated peptide chains. |
| Incomplete Deprotection | Increase the deprotection time or use a stronger deprotection solution (e.g., add DBU to the piperidine solution for Fmoc removal). Monitor the deprotection step using a colorimetric test like the Kaiser test. | Aggregated peptides can hinder the access of the deprotection reagent to the N-terminus. Monitoring ensures complete removal of the protecting group before proceeding to the next coupling step. |
| Side Reactions | Use fresh, high-purity reagents and anhydrous solvents. For solution-phase synthesis, carefully control the reaction temperature and stoichiometry. | Degraded reagents and the presence of water can lead to unwanted side reactions. Precise control of reaction conditions minimizes the formation of byproducts. |
Issue 2: Difficulty in Purifying the Final Product
| Potential Cause | Recommended Solution | Explanation |
| Co-elution of Deletion Sequences | Optimize the HPLC gradient to improve the separation of the target peptide from closely related impurities. Use a high-resolution column. | Deletion sequences have very similar properties to the full-length peptide, making them difficult to separate. A shallower gradient and a high-resolution column can improve peak resolution. |
| Aggregation of the Crude Peptide | Dissolve the crude peptide in a solvent containing a chaotropic agent (e.g., guanidinium chloride) or a small amount of organic acid (e.g., formic acid) before purification. | These agents can disrupt the aggregates and improve the solubility of the peptide, leading to better performance during HPLC purification. |
| Presence of Diastereomers due to Racemization | Use a coupling reagent known to suppress racemization (e.g., those that generate HOBt or OxymaPure® esters in situ). Avoid strong bases like triethylamine (TEA) and use a weaker base like N,N-diisopropylethylamine (DIEA) in minimal necessary amounts. | Some coupling reagents are more prone to causing racemization. The choice of base and its concentration are crucial in maintaining stereochemical integrity. |
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of this compound
This protocol is based on a stepwise elongation approach, starting from the C-terminal alanine methyl ester.
Step 1: Synthesis of Cbz-Ala-Ala-OMe
-
Dissolve L-alanine methyl ester hydrochloride in dichloromethane (DCM).
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Add an organic base (e.g., N-methylmorpholine, 1.1 equivalents).
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Add Cbz-L-alanine (1.0 equivalent).
-
Cool the mixture in an ice bath and slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in DCM.
-
Stir the reaction overnight at room temperature.
-
Filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1N HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent to obtain crude Cbz-Ala-Ala-OMe.
-
Purify by recrystallization or column chromatography.
Step 2: Saponification of Cbz-Ala-Ala-OMe to obtain Cbz-Ala-Ala-OH
-
Dissolve the purified Cbz-Ala-Ala-OMe in a mixture of methanol and water.
-
Add NaOH (1.1 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the mixture with 1N HCl to pH 2-3.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and evaporate the solvent to obtain Cbz-Ala-Ala-OH.
Step 3: Synthesis of Ala-Ala-OMe from Fmoc-Ala-Ala-OH
-
Synthesize Fmoc-Ala-Ala-OH using standard coupling procedures.
-
Esterify Fmoc-Ala-Ala-OH to obtain Fmoc-Ala-Ala-OMe.
-
Remove the Fmoc group with 20% piperidine in DMF to get H-Ala-Ala-OMe. Purify as needed.
Step 4: Coupling of Cbz-Ala-Ala-OH and H-Ala-Ala-OMe to obtain this compound-OMe
-
Dissolve Cbz-Ala-Ala-OH (1.0 equivalent) and H-Ala-Ala-OMe (1.0 equivalent) in DMF.
-
Add a coupling reagent (e.g., HBTU, 1.1 equivalents) and a base (e.g., DIEA, 2.0 equivalents).
-
Stir the reaction at room temperature until completion.
-
Work up the reaction by precipitating the product in water, followed by filtration and washing.
-
Purify the crude this compound-OMe by column chromatography.
Step 5: Saponification of this compound-OMe
-
Follow the procedure in Step 2 to obtain the final product, this compound-OH.
Protocol 2: Solid-Phase Synthesis of this compound
This protocol uses Fmoc-based solid-phase peptide synthesis (SPPS).
-
Resin Preparation: Swell Rink Amide resin in DMF.
-
First Amino Acid Coupling:
-
Deprotect the resin with 20% piperidine in DMF.
-
Couple Fmoc-Ala-OH using a coupling reagent like HBTU/DIEA in DMF.
-
-
Chain Elongation (repeat for the next two alanine residues):
-
Deprotect the N-terminal Fmoc group with 20% piperidine in DMF.
-
Couple Fmoc-Ala-OH using HBTU/DIEA in DMF. Perform a double coupling to ensure high efficiency.
-
-
N-terminal Cbz-protection:
-
Deprotect the final Fmoc group.
-
Couple Cbz-Ala-OH to the N-terminus of the resin-bound tripeptide using HBTU/DIEA in DMF.
-
-
Cleavage and Deprotection:
-
Wash the resin thoroughly with DMF and DCM and dry under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups (if any) using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).
-
-
Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide by reverse-phase HPLC.
-
Confirm the identity and purity by mass spectrometry and analytical HPLC.
-
Data Presentation
The following table summarizes the expected impact of different coupling reagents on the synthesis of a difficult peptide sequence like this compound. The yields are representative and can vary based on specific reaction conditions.
| Coupling Reagent | Relative Reactivity | Potential Yield Range for Difficult Sequences | Key Considerations |
| DCC/HOBt | Moderate | 40-60% | Low cost, but produces insoluble DCU byproduct, making it unsuitable for SPPS. |
| HBTU/DIEA | High | 60-80% | Widely used and efficient, but can cause guanidinylation of the N-terminus as a side reaction. |
| HATU/DIEA | Very High | 70-90% | More reactive than HBTU, good for sterically hindered couplings, and can suppress racemization. |
| PyBOP/DIEA | High | 65-85% | A phosphonium-based reagent that avoids the guanidinylation side reaction. |
| COMU/DIEA | Very High | 70-90% | An Oxyma-based reagent with high reactivity, but can have limited stability in solution. |
Visualizations
Caption: Solution-phase synthesis workflow for this compound.
Caption: Troubleshooting decision tree for low synthesis yield.
References
Technical Support Center: Cbz-Tetralanine Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of Cbz-tetralanine, with a focus on identifying and mitigating common side reactions. For the purposes of this guide, "tetralanine" is assumed to be 2-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Cbz protection of tetralanine?
A1: The most prevalent side reactions include:
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Di-Cbz formation (Over-reaction): The formation of an N,N-di-Cbz derivative where two Cbz groups attach to the amine.[1][2]
-
Racemization: Loss of stereochemical integrity at the alpha-carbon, particularly if the reaction conditions are too harsh (e.g., high pH or prolonged reaction times).[3][4][5]
-
Hydrolysis of Benzyl Chloroformate: The decomposition of the Cbz-Cl reagent by water, especially at pH values that are too low, reduces the yield of the desired product.
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Formation of Benzyl Alcohol and Benzyl Chloride: These are common impurities in the Cbz-Cl reagent and can also form from its decomposition, complicating purification.
Q2: Why is pH control critical during the synthesis of Cbz-tetralanine?
A2: Maintaining the correct pH is crucial for several reasons. The reaction is typically carried out under alkaline conditions (pH 8-10) to deprotonate the amino group of tetralanine, making it nucleophilic enough to attack the benzyl chloroformate. However, a pH that is too high can lead to racemization of the amino acid. Conversely, a pH that is too low can cause the decomposition of the benzyl chloroformate reagent.
Q3: What is the optimal temperature for the Cbz protection of tetralanine?
A3: The reaction is typically performed at a low temperature, often starting at 0°C in an ice bath. This helps to control the exothermic nature of the reaction and minimize side reactions such as the hydrolysis of benzyl chloroformate and potential racemization.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with a spot of the starting material (tetralanine). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate the progression of the reaction.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Cbz-tetralanine | 1. Incomplete reaction. 2. Decomposition of benzyl chloroformate (Cbz-Cl). 3. Suboptimal pH. | 1. Monitor the reaction by TLC until the starting material is consumed. 2. Ensure the Cbz-Cl is fresh and added slowly at a low temperature. Use a slight excess (1.05-1.2 equivalents). 3. Carefully maintain the pH between 8 and 10 using a suitable base (e.g., NaHCO₃/Na₂CO₃ buffer). |
| Presence of a Major, Less Polar Impurity | Formation of the di-Cbz protected tetralanine. | Use a controlled amount of Cbz-Cl (around 1.05 equivalents). The di-Cbz product is generally much less polar and can be separated by column chromatography. |
| Product Shows No Optical Rotation or Reduced Enantiomeric Purity | Racemization has occurred. | 1. Maintain a low reaction temperature (0°C). 2. Avoid using a strong base or prolonged exposure to high pH. Keep the pH below 10. 3. The Cbz protecting group itself helps to reduce the potential for racemization. |
| Difficult Purification with Oily Byproducts | Presence of benzyl alcohol or dibenzyl ether from the Cbz-Cl reagent or its decomposition. | 1. Use high-purity Cbz-Cl. 2. After the reaction, perform an aqueous wash to remove water-soluble impurities. 3. Purify the product by recrystallization or column chromatography. |
Quantitative Data Summary
The following table summarizes typical reaction parameters for the Cbz protection of amino acids, which can be adapted for tetralanine synthesis.
| Parameter | Typical Value/Range | Reference |
| Equivalents of Cbz-Cl | 1.05 - 1.2 | |
| Reaction Temperature | 0°C to Room Temperature | |
| Reaction pH | 8 - 10 | |
| Typical Yield | 80 - 95% | |
| Chemical Purity (Post-Purification) | >99% | |
| Optical Purity | >99.5% |
Experimental Protocols
General Protocol for the Synthesis of Cbz-tetralanine
This protocol is adapted from standard procedures for the Cbz protection of amino acids.
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Dissolution: Dissolve tetralanine (1 equivalent) in a 2M sodium hydroxide solution and cool the mixture to 0°C in an ice bath.
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Addition of Reagent: While vigorously stirring the cooled solution, add benzyl chloroformate (1.1 equivalents) and a 2M sodium hydroxide solution portion-wise, ensuring the pH is maintained between 9 and 10.
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Reaction: Continue stirring the mixture at 0°C for 2-3 hours. Monitor the reaction by TLC until the tetralanine is consumed.
-
Work-up:
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Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate and other non-polar impurities.
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Separate the aqueous layer and acidify it to pH 2 with cold 2M HCl.
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A white precipitate of Cbz-tetralanine should form.
-
-
Isolation and Purification:
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Collect the solid product by vacuum filtration and wash it with cold water.
-
Dry the product under vacuum.
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If necessary, recrystallize the product from a suitable solvent system (e.g., ethyl acetate/hexane) to achieve high purity.
-
Visualizations
Caption: Reaction pathway for Cbz-tetralanine synthesis and common side reactions.
Caption: Troubleshooting workflow for Cbz-tetralanine synthesis.
References
Technical Support Center: Optimizing HPLC Purification of Cbz-Tetralanine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the High-Performance Liquid Chromatography (HPLC) purification of Cbz-tetralanine.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for developing an HPLC method for Cbz-tetralanine purification?
A1: For a hydrophobic compound like Cbz-tetralanine, a reversed-phase HPLC (RP-HPLC) method is the most suitable approach. A good starting point, often referred to as a "scouting gradient," involves a broad linear gradient to first determine the approximate elution conditions. A typical scouting run would utilize a C18 column and a mobile phase consisting of water with an acidic modifier (e.g., 0.1% trifluoroacetic acid - TFA) as mobile phase A, and acetonitrile with the same modifier as mobile phase B. The gradient could run from 5% to 95% mobile phase B over 20-30 minutes.
Q2: How can I improve the peak shape of my Cbz-tetralanine?
A2: Poor peak shape, such as tailing or fronting, is a common issue. Peak tailing can be caused by secondary interactions between the analyte and the stationary phase. To mitigate this, consider using a base-deactivated column or adding a mobile phase modifier. Peak fronting is often a result of sample overload. In this case, reducing the injection volume or diluting the sample is recommended. Adjusting the mobile phase pH to be at least two units away from the pKa of Cbz-tetralanine can also help ensure it exists in a single ionic form, leading to sharper peaks.
Q3: I am observing low recovery of Cbz-tetralanine after purification. What are the likely causes and how can I address them?
A3: Low recovery of hydrophobic compounds like Cbz-tetralanine can stem from several factors. One possibility is poor solubility in the mobile phase, which can be addressed by ensuring the sample is fully dissolved in the injection solvent before dilution with the mobile phase. Using a stronger solvent like DMSO or isopropanol for initial dissolution might be necessary. Another cause can be the adsorption of the compound to metallic surfaces within the HPLC system. Passivating the system with a strong acid or utilizing a biocompatible HPLC system can help minimize this issue. Increasing the column temperature can also enhance solubility and improve recovery.
Q4: Is there a risk of the Cbz protecting group being cleaved during HPLC?
A4: While the Cbz (carboxybenzyl) protecting group is generally stable under neutral and mildly acidic or basic conditions, prolonged exposure to strong acids or bases can lead to its cleavage. The use of 0.1% TFA in the mobile phase is a standard and generally safe condition for Cbz-protected amino acids. However, if you suspect deprotection is occurring, which might be indicated by the appearance of an unexpected peak corresponding to the unprotected tetralanine, you should verify the stability of your compound under the specific mobile phase conditions outside of the HPLC system.
Troubleshooting Guides
Problem: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
| Symptom | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with the stationary phase. | Use a base-deactivated column. Add a mobile phase modifier like triethylamine (TEA) to mask active sites. Optimize the mobile phase pH. |
| Peak Fronting | Sample overload. | Reduce the injection volume. Dilute the sample. |
| Broad Peaks | Low mobile phase elution strength. Extra-column band broadening. | Increase the percentage of the organic solvent in the mobile phase or use a steeper gradient. Use shorter, narrower internal diameter tubing between the column and the detector to minimize dead volume. |
Problem: Inconsistent Retention Times
| Symptom | Potential Cause | Recommended Solution |
| Retention Time Drift | Insufficient column equilibration. Changes in mobile phase composition. | Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. Prepare fresh mobile phase daily and ensure proper mixing. |
| Fluctuating Retention Times | Pump malfunction or leaks. Temperature fluctuations. | Check the HPLC pump for consistent flow and pressure. Use a column oven to maintain a stable temperature. |
Problem: Low Product Recovery
| Symptom | Potential Cause | Recommended Solution |
| Low yield after purification | Poor sample solubility. Adsorption to the HPLC system. Co-elution with impurities. | Ensure the sample is fully dissolved in a suitable solvent before injection. Passivate the HPLC system. Optimize the gradient to improve resolution between the target peak and impurities. |
Quantitative Data Summary
The following tables provide representative data to guide the optimization of your HPLC purification of Cbz-tetralanine. Note that these are illustrative values and optimal conditions may vary depending on the specific instrumentation and column used.
Table 1: Effect of Gradient Slope on Retention Time and Peak Width
| Gradient (5-95% Acetonitrile in 0.1% TFA) | Retention Time (min) | Peak Width (min) |
| 10 minutes | 8.5 | 0.45 |
| 20 minutes | 12.2 | 0.30 |
| 30 minutes | 15.8 | 0.22 |
Table 2: Influence of Flow Rate on Backpressure and Resolution
| Flow Rate (mL/min) | Backpressure (bar) | Resolution (between Cbz-tetralanine and a close-eluting impurity) |
| 0.8 | 120 | 1.8 |
| 1.0 | 150 | 1.5 |
| 1.2 | 180 | 1.3 |
Table 3: Impact of Column Temperature on Retention Time
| Temperature (°C) | Retention Time (min) |
| 25 | 14.5 |
| 35 | 13.2 |
| 45 | 12.1 |
Experimental Protocols
Protocol 1: Analytical RP-HPLC Method Development
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm (due to the benzene ring in the Cbz group).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the Cbz-tetralanine sample in a minimal amount of acetonitrile or a mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
-
Scouting Gradient:
-
0-2 min: 5% B
-
2-22 min: 5% to 95% B (linear gradient)
-
22-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B (equilibration)
-
-
Optimization: Based on the retention time from the scouting run, a shallower, more focused gradient should be developed to improve resolution around the elution point of Cbz-tetralanine. For example, if the compound elutes at 60% B, a new gradient could be 50% to 70% B over 20 minutes.
Protocol 2: Preparative RP-HPLC Purification
-
Column: C18, 21.2 x 250 mm, 10 µm particle size.
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Flow Rate: 20 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV at 254 nm.
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Sample Preparation: Dissolve the crude Cbz-tetralanine in the minimal amount of a strong solvent (e.g., DMSO or DMF) and then dilute with the initial mobile phase composition to the highest possible concentration without precipitation.
-
Loading: Inject a small analytical amount first to confirm the retention time. For the preparative run, inject the concentrated sample. The loading amount will depend on the column capacity and the resolution of the target peak from impurities.
-
Gradient: Use the optimized gradient from the analytical method, adjusting the gradient time proportionally to the column volume and flow rate.
-
Fraction Collection: Collect fractions based on the UV chromatogram, starting just before the main peak begins to elute and ending after the peak returns to baseline.
-
Post-Purification: Analyze the collected fractions by analytical HPLC to assess purity. Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.
Visualizations
Caption: Troubleshooting workflow for common HPLC purification issues.
Caption: General workflow for HPLC method development and optimization.
Cbz-Ala-Ala-Ala-Ala solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Cbz-Ala-Ala-Ala-Ala.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a synthetic peptide composed of four alanine residues with a benzyloxycarbonyl (Cbz) protecting group at the N-terminus. The Cbz group is known to increase the lipophilicity of molecules, which can lead to poor solubility in aqueous solutions.[1] The tetra-alanine sequence itself also contributes to the hydrophobic nature of the peptide. Consequently, researchers often encounter difficulties in dissolving this compound, which can hinder its use in various experimental settings.
Q2: What are the general solubility characteristics of Cbz-protected peptides?
The Cbz group enhances the lipophilicity of a peptide, generally making it more soluble in organic solvents and less soluble in water.[1] For instance, the related dipeptide, N-Cbz-Ala-Ala, is soluble in organic solvents like dichloromethane and dimethylformamide (DMF), but its solubility in water is limited.[1] Therefore, this compound is expected to exhibit similar solubility behavior, favoring organic environments.
Q3: Are there any known applications for this compound?
Cbz-protected amino acids and peptides are primarily used as intermediates in peptide synthesis.[2][3] The Cbz group serves to protect the N-terminal amino group during the coupling of amino acid residues. While specific applications of this compound are not extensively documented in publicly available literature, alanine-rich peptides are studied for their role in protein structure and for mimicking protein secondary structures.
Troubleshooting Guide: Solubility Issues
This guide addresses common problems encountered when trying to dissolve this compound and provides systematic solutions.
Issue 1: The peptide powder does not dissolve in aqueous buffers.
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Cause: this compound is a hydrophobic peptide and is not expected to be readily soluble in aqueous solutions.
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Solution:
-
Do not attempt to dissolve the entire sample in an aqueous buffer initially. Start with a small aliquot for solubility testing.
-
Utilize an organic solvent for initial dissolution. Recommended solvents include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), dichloromethane, acetonitrile, methanol, or ethanol.
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If the experiment allows, dissolve the peptide in a minimal amount of a suitable organic solvent first. Then, slowly add this solution dropwise to the stirred aqueous buffer to reach the desired final concentration.
-
Issue 2: The peptide forms a precipitate when the organic solution is added to the aqueous buffer.
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Cause: The solubility limit of the peptide in the final aqueous/organic mixture has been exceeded.
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Solution:
-
Reduce the final concentration of the peptide.
-
Increase the proportion of the organic co-solvent in the final mixture, if permissible for the experiment.
-
Consider using a different aqueous buffer or adjusting the pH. The solubility of peptides can be influenced by the pH of the solution.
-
Issue 3: The peptide is difficult to dissolve even in organic solvents.
-
Cause: The peptide may have formed aggregates. Alanine-rich sequences have a tendency to aggregate through the formation of β-sheets.
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Solution:
-
Apply gentle heating. Warming the solution may help to break up aggregates.
-
Use sonication. A brief sonication in a water bath can aid in dissolution.
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For persistent aggregation, consider the use of chaotropic agents. Solvents containing 6 M guanidine hydrochloride or 8 M urea can be effective in disrupting aggregates. Note that these agents will denature proteins and may interfere with certain biological assays.
-
Quantitative Data Summary
| Solvent Category | Recommended Solvents | Expected Solubility of this compound |
| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High |
| Chlorinated Solvents | Dichloromethane (DCM) | High |
| Polar Protic Solvents | Ethanol, Methanol | Moderate to High |
| Nitrile Solvents | Acetonitrile (ACN) | Moderate |
| Aqueous Solutions | Water, Buffers (e.g., PBS) | Very Low to Insoluble |
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
-
Weigh a small amount of this compound (e.g., 1 mg) into a microcentrifuge tube.
-
Add a small volume (e.g., 50 µL) of the primary solvent to be tested (e.g., DMSO).
-
Vortex the tube for 30 seconds.
-
If the peptide does not dissolve, try gentle warming (to 30-40°C) or brief sonication (1-2 minutes).
-
Once dissolved, assess the solubility in your desired aqueous buffer by adding the organic stock solution dropwise to the stirred buffer and observing for any precipitation.
Protocol 2: Preparation of a Stock Solution
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Based on the results of the small-scale test, weigh the desired amount of this compound.
-
Add the appropriate volume of the selected organic solvent (e.g., DMSO) to achieve a concentrated stock solution (e.g., 10-50 mM).
-
Ensure complete dissolution, using warming or sonication if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Visualizations
Caption: Experimental workflow for dissolving hydrophobic peptides.
Caption: Logical relationship for troubleshooting solubility issues.
References
Technical Support Center: Troubleshooting Incomplete Cbz Deprotection of Tetra-alanine
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the incomplete removal of the carbobenzyloxy (Cbz or Z) protecting group from tetra-alanine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for Cbz deprotection of peptides like tetra-alanine?
The most prevalent methods for Cbz group removal are catalytic hydrogenation, catalytic transfer hydrogenation, and acidolysis.[1] Catalytic hydrogenation is widely used due to its clean byproducts (toluene and carbon dioxide). Catalytic transfer hydrogenation offers a milder and often more selective alternative, avoiding the need for high-pressure hydrogen gas.[2] Acidic cleavage, typically with hydrogen bromide (HBr) in acetic acid, is another option, particularly when the peptide contains functional groups sensitive to reduction.
Q2: Why is my Cbz deprotection of tetra-alanine incomplete?
Incomplete deprotection of Cbz-tetra-alanine can stem from several factors:
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Catalyst Inactivation: The palladium catalyst used in hydrogenation methods can be "poisoned" by impurities such as sulfur-containing compounds or by coordination of the newly formed free amine of tetra-alanine to the catalyst surface.
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Poor Solubility: Cbz-tetra-alanine may have limited solubility in the reaction solvent, hindering its access to the catalyst surface. While Cbz-alanine is soluble in ethyl acetate, the solubility of the tetrapeptide may differ. Alanine itself has high solubility in water, which decreases with the addition of organic solvents like methanol and ethanol.[3][4]
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Insufficient Hydrogen Source: In catalytic hydrogenation, inadequate hydrogen pressure or poor gas-liquid mixing can lead to an incomplete reaction. In catalytic transfer hydrogenation, the hydrogen donor may be depleted before the reaction is complete.
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Inadequate Acid Strength/Concentration: For acidolysis, the concentration of HBr in acetic acid might be too low, or the reaction time may be insufficient for complete cleavage.
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Aggregation: Alanine-rich peptides can be prone to aggregation, which can impede the reaction.
Q3: What are the potential side products of an incomplete Cbz deprotection of tetra-alanine?
The primary impurity will be the starting material, Cbz-tetra-alanine. Other potential side products include:
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N-Benzyl-tetra-alanine: This can form during catalytic hydrogenolysis if there is an insufficient hydrogen source.
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Acetylated tetra-alanine: If acetic acid is used as a solvent or in the deprotection reagent (e.g., HBr in acetic acid) and the reaction is heated, acetylation of the newly formed N-terminal amine can occur.
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Racemization: While less common with Cbz protection, harsh acidic or basic conditions can potentially lead to racemization at the amino acid residues.
Q4: How can I monitor the progress of the Cbz deprotection reaction?
The reaction progress can be effectively monitored by:
-
Thin-Layer Chromatography (TLC): A simple and rapid method to visualize the disappearance of the starting material (Cbz-tetra-alanine) and the appearance of the product (tetra-alanine).
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High-Performance Liquid Chromatography (HPLC): Provides a more quantitative assessment of the reaction mixture, allowing for the determination of the relative amounts of starting material, product, and any impurities. A reversed-phase C18 column with a water/acetonitrile gradient containing trifluoroacetic acid (TFA) is a common setup for peptide analysis.
-
Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) to confirm the identity of the product and any side products by their molecular weights.
Troubleshooting Guides
Issue 1: Incomplete Deprotection with Catalytic Hydrogenation (Pd/C, H₂)
| Symptom | Possible Cause | Troubleshooting Steps |
| Reaction is slow or stalls before completion. | Catalyst Poisoning: Impurities in the substrate or solvent, or product inhibition. | - Use a fresh, high-quality catalyst.- Increase catalyst loading (e.g., from 5 mol% to 10-20 mol%).- Ensure high purity of Cbz-tetra-alanine and solvents.- Consider adding a small amount of acetic acid to protonate the product amine and reduce catalyst inhibition. |
| Poor Solubility: Cbz-tetra-alanine is not fully dissolved. | - Test different solvents or solvent mixtures (e.g., methanol, ethanol, ethyl acetate, or mixtures with water).- Increase the reaction temperature moderately (e.g., to 40-60 °C). | |
| Insufficient Hydrogen: Inadequate hydrogen pressure or mixing. | - Increase hydrogen pressure (e.g., from atmospheric to 50 psi).- Ensure vigorous stirring to maximize gas-liquid contact. |
Issue 2: Incomplete Deprotection with Catalytic Transfer Hydrogenation
| Symptom | Possible Cause | Troubleshooting Steps |
| Reaction does not go to completion. | Depletion of Hydrogen Donor: Insufficient amount of the hydrogen source. | - Increase the equivalents of the hydrogen donor (e.g., ammonium formate, formic acid).- Add the hydrogen donor in portions throughout the reaction. |
| Catalyst Inactivity: Similar to catalytic hydrogenation. | - Use a fresh catalyst.- Increase catalyst loading. | |
| Sub-optimal Temperature: Reaction is too slow at room temperature. | - Gently heat the reaction mixture (e.g., refluxing in ethanol for transfer hydrogenation with ammonium formate). |
Issue 3: Incomplete Deprotection with HBr in Acetic Acid
| Symptom | Possible Cause | Troubleshooting Steps |
| Significant amount of starting material remains. | Insufficient Acid Strength/Concentration: The reagent is not potent enough. | - Use a higher concentration of HBr in acetic acid (e.g., 33% vs. 16%).- Increase the reaction temperature. |
| Short Reaction Time: The reaction has not had enough time to complete. | - Extend the reaction time and monitor by TLC or HPLC. | |
| Presence of Water: Moisture can interfere with the reaction. | - Ensure anhydrous conditions and use fresh reagents. |
Quantitative Data Summary
The following table summarizes typical conditions and reported yields for different Cbz deprotection methods. Note that yields can be highly substrate and reaction condition dependent.
| Deprotection Method | Substrate | Reagents & Conditions | Yield | Reference |
| Catalytic Transfer Hydrogenation | Cbz-Ala | 10% Pd/C, HCOOH, Methanol, RT, 3 min | 95% | |
| Catalytic Transfer Hydrogenation | Cbz-Phe | 10% Pd/C, HCOOH, Methanol, RT, 3 min | 95% | |
| Catalytic Transfer Hydrogenation | Cbz-Gly | 10% Pd/C, HCOOH, Methanol, RT, 3 min | 95% | |
| Catalytic Hydrogenation | Cbz-Dipeptide | 10% Pd/C, H₂, Aqueous TPGS-750-M, RT, <2h | >95% (conversion) | |
| Acidolysis | Linear Tetramer (Cbz and t-butyl protected) | 16 wt% HBr in acetic acid, 40°C, 30 min | Quantitative (deprotection) |
Detailed Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation of Cbz-Tetra-alanine
This protocol is adapted from a general procedure for the rapid and efficient deprotection of Cbz-protected amino acids and peptides.
Materials:
-
Cbz-tetra-alanine
-
10% Palladium on Carbon (Pd/C)
-
Methanol (reagent grade)
-
Formic Acid (HCOOH, 88-95%)
-
Nitrogen or Argon gas supply
-
Filter aid (e.g., Celite®)
-
Rotary evaporator
Procedure:
-
Dissolve Cbz-tetra-alanine (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stir bar. The concentration should be chosen to ensure complete dissolution; start with approximately 0.1 M.
-
Carefully add 10% Pd/C catalyst to the solution (approximately 10-20% by weight relative to the Cbz-tetra-alanine).
-
Purge the flask with nitrogen or argon.
-
To the stirred suspension, add formic acid (approximately 5-10 equivalents).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or HPLC. The reaction is often complete within 5-30 minutes.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude tetra-alanine.
-
The crude product can be further purified by recrystallization or chromatography if necessary.
Protocol 2: HPLC Monitoring of Cbz-Tetra-alanine Deprotection
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3-5 µm particle size)
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Gradient:
-
A typical gradient would be a linear increase from 5% to 95% Solvent B over 20-30 minutes. The exact gradient should be optimized for the best separation of Cbz-tetra-alanine and tetra-alanine.
Procedure:
-
Prepare a sample of the reaction mixture by taking a small aliquot (e.g., 10 µL) and diluting it with the initial mobile phase composition (e.g., 95:5 Solvent A:Solvent B).
-
Filter the diluted sample through a 0.22 µm syringe filter.
-
Inject the sample onto the HPLC system.
-
Monitor the chromatogram at a suitable wavelength, typically 214 nm for the peptide bond and 254 nm for the Cbz group. Cbz-tetra-alanine will have a longer retention time than the more polar tetra-alanine.
Visualizations
Caption: Troubleshooting workflow for incomplete Cbz deprotection.
Caption: Cbz deprotection pathways of tetra-alanine.
References
Technical Support Center: Cbz-Tetralanine Synthesis & Racemization Control
Welcome to the Technical Support Center for Cbz-Tetralanine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding racemization during the synthesis of N-Carboxybenzyl-L-2-aminotetralin (Cbz-tetralanine). Maintaining stereochemical integrity is critical for the biological activity and therapeutic efficacy of chiral compounds. This guide offers insights into the causes of racemization and strategies to minimize or eliminate it during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern in Cbz-tetralanine synthesis?
A1: Racemization is the conversion of a single enantiomer (e.g., the desired L-enantiomer of tetralanine) into an equal mixture of both enantiomers (L and D). In the context of Cbz-tetralanine synthesis, this leads to the formation of the undesired Cbz-D-tetralanine diastereomer. The presence of this impurity can be difficult to separate and may significantly alter the biological activity and pharmacological profile of the final compound.
Q2: What are the primary causes of racemization during the Cbz protection of L-2-aminotetralin?
A2: The most common cause of racemization during the Cbz protection of an amino functionality is the activation of the amino acid itself, which can lead to the formation of an achiral intermediate. While the Cbz protecting group is generally known for its low propensity to cause racemization, certain factors can increase the risk[1]. The key contributors to racemization in this synthesis are:
-
Choice and amount of base: Strong, non-hindered bases can facilitate the abstraction of the alpha-proton of the amino acid, leading to a loss of stereochemical integrity.
-
Reaction Temperature: Higher temperatures can accelerate the rate of racemization.
-
pH of the reaction mixture: A pH that is too high (typically above 10) can promote racemization of the amino acid[2].
-
Prolonged reaction time: Extended exposure to basic conditions or elevated temperatures increases the likelihood of racemization.
Q3: How can I minimize racemization during the synthesis of Cbz-L-tetralanine?
A3: Minimizing racemization involves careful control of the reaction conditions. Key strategies include:
-
Use a weak or sterically hindered base: Opt for bases like sodium bicarbonate, sodium carbonate, or a hindered amine base such as N,N-diisopropylethylamine (DIPEA) over stronger bases like sodium hydroxide. A mixed buffer system of Na2CO3 and NaHCO3 can also be effective in maintaining an optimal pH range of 8-10[2].
-
Control the reaction temperature: Perform the reaction at a lower temperature, such as 0 °C, to slow down the rate of racemization.
-
Monitor the reaction closely: Keep the reaction time to a minimum. Once the reaction is complete, as indicated by TLC or LC-MS, proceed with the work-up promptly.
-
Maintain optimal pH: Carefully control the pH of the reaction mixture to be within the 8-10 range to prevent both the decomposition of benzyl chloroformate at low pH and racemization at high pH[2].
Q4: Which analytical techniques are suitable for determining the enantiomeric purity of my Cbz-tetralanine product?
A4: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for determining the enantiomeric purity of chiral compounds like Cbz-tetralanine[3]. This technique allows for the separation and quantification of the L- and D-enantiomers, providing a precise measurement of the enantiomeric excess (% ee).
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of Cbz-tetralanine and provides recommended solutions to mitigate racemization.
| Issue | Potential Cause | Recommended Solution |
| Significant Racemization Detected (High percentage of D-enantiomer) | Inappropriate Base: Use of a strong, non-hindered base (e.g., NaOH, KOH). | Switch to a weaker base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Alternatively, use a sterically hindered organic base such as N,N-diisopropylethylamine (DIPEA). A mixed buffer of Na₂CO₃:NaHCO₃ (2:1) can help maintain the pH between 8 and 10. |
| High Reaction Temperature: The reaction was performed at room temperature or higher. | Conduct the reaction at a lower temperature, ideally between 0 °C and 5 °C, by using an ice bath. | |
| Incorrect pH: The pH of the reaction mixture was too high (e.g., >10). | Carefully monitor and adjust the pH of the reaction to maintain it within the optimal range of 8-10. | |
| Prolonged Reaction Time: The reaction was left to run for an extended period after completion. | Monitor the reaction progress using TLC or LC-MS and proceed with the work-up as soon as the starting material is consumed. | |
| Low Yield of Cbz-tetralanine | Decomposition of Benzyl Chloroformate: The pH of the reaction was too low. | Ensure the pH is maintained in the recommended range of 8-10 to prevent the hydrolysis of benzyl chloroformate. |
| Incomplete Reaction: Insufficient reaction time or temperature. | If low temperature is leading to an incomplete reaction, allow the reaction to proceed for a longer time at 0 °C, or let it slowly warm to room temperature while monitoring for racemization. | |
| Difficulty in Purifying the Product | Presence of Diastereomers: Significant racemization has occurred, leading to a mixture of L- and D-products that may be difficult to separate by standard chromatography. | Optimize the reaction conditions to minimize racemization. If diastereomers are present, purification may require chiral chromatography. |
Experimental Protocols
Protocol 1: Synthesis of N-Cbz-L-2-aminotetralin with Minimized Racemization
This protocol outlines a general procedure for the Cbz protection of L-2-aminotetralin with careful control of reaction conditions to minimize racemization.
Materials:
-
L-2-aminotetralin
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃) or a 2:1 mixture of Sodium Carbonate (Na₂CO₃) and Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve L-2-aminotetralin (1 equivalent) in the chosen organic solvent (e.g., DCM or THF).
-
Add an aqueous solution of sodium bicarbonate (2-3 equivalents) or the Na₂CO₃/NaHCO₃ buffer to the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath with vigorous stirring.
-
Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Cbz-L-2-aminotetralin.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Chiral HPLC Analysis of N-Cbz-tetralanine
This protocol provides a general guideline for the analysis of the enantiomeric purity of the synthesized N-Cbz-tetralanine. The exact conditions may need to be optimized for your specific HPLC system and chiral column.
Materials:
-
N-Cbz-tetralanine sample
-
HPLC-grade hexane
-
HPLC-grade isopropanol (IPA) or ethanol (EtOH)
-
Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent)
Procedure:
-
Prepare a standard solution of your N-Cbz-tetralanine sample in a suitable solvent (e.g., a mixture of hexane and IPA).
-
Set up the HPLC system with the chiral column.
-
Equilibrate the column with the mobile phase (e.g., a mixture of hexane and IPA, such as 90:10 v/v). The optimal mobile phase composition should be determined experimentally to achieve baseline separation of the enantiomers.
-
Inject the sample onto the column.
-
Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
The two enantiomers (L and D) should elute at different retention times.
-
Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Data Presentation
The following table summarizes the expected impact of different reaction parameters on the racemization of Cbz-protected amino acids, based on general principles of peptide chemistry. This data is intended for comparative purposes.
| Parameter | Condition A | % Racemization (Expected) | Condition B | % Racemization (Expected) | Reference |
| Base | NaOH (strong) | High | NaHCO₃ (weak) | Low | |
| Temperature | 25 °C (Room Temp) | Moderate | 0 °C | Low | General Knowledge |
| pH | > 11 | High | 8 - 10 | Low |
Note: The quantitative data on racemization can vary significantly based on the specific experimental setup, including the purity of reagents and the precise control of reaction conditions. Researchers should always perform their own analysis for their specific system.
Visualizations
Below are diagrams illustrating key concepts and workflows related to the synthesis and analysis of Cbz-tetralanine.
Caption: Primary mechanisms of racemization in amino acid chemistry.
Caption: General workflow for the synthesis and analysis of Cbz-tetralanine.
References
Technical Support Center: Troubleshooting Enzymatic Assays with Cbz-Ala-Ala-Ala-Ala
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing the chromogenic or fluorogenic substrate N-Carbobenzoxy-Alanine-Alanine-Alanine-Alanine (Cbz-Ala-Ala-Ala-Ala). This document provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during enzymatic assays with this specific substrate.
Frequently Asked Questions (FAQs)
Q1: My signal (absorbance or fluorescence) is very low or absent. What are the possible causes and solutions?
A low or non-existent signal is a common issue that can stem from several factors, from reagent integrity to suboptimal assay conditions.
Potential Causes:
-
Inactive Enzyme: The enzyme may have lost activity due to improper storage, handling (e.g., repeated freeze-thaw cycles), or the presence of inhibitors.
-
Suboptimal Enzyme or Substrate Concentration: The concentrations of your enzyme or the this compound substrate may be too low to generate a detectable signal.
-
Incorrect Reaction Conditions: The pH, temperature, or incubation time of the assay may not be optimal for your specific enzyme.
-
Substrate Insolubility: this compound, with its Cbz protecting group and four alanine residues, is hydrophobic and may not be fully dissolved in the assay buffer.
Troubleshooting Steps:
-
Verify Enzyme Activity: Run a positive control with a known, active enzyme and a reliable substrate to confirm the enzyme's viability.
-
Optimize Concentrations:
-
Enzyme Titration: Perform the assay with a fixed, saturating concentration of this compound and varying concentrations of the enzyme to find a concentration that yields a linear response over time.
-
Substrate Titration: Once the optimal enzyme concentration is determined, vary the concentration of this compound to determine the Michaelis constant (Km). For routine assays, using a substrate concentration of 5-10 times the Km is recommended.
-
-
Optimize Reaction Conditions: Consult the literature for the optimal pH and temperature for your specific enzyme. If this information is unavailable, perform a matrix experiment to determine the optimal conditions.
-
Address Substrate Solubility: See Q2 for detailed troubleshooting steps for solubility issues.
Q2: I'm observing precipitation or turbidity in my assay wells. How can I improve the solubility of this compound?
The hydrophobicity of the Cbz group and the poly-alanine sequence can lead to poor aqueous solubility, a common challenge with this substrate.
Potential Causes:
-
Low Aqueous Solubility: The inherent chemical properties of this compound limit its solubility in purely aqueous buffers.
-
Incorrect Solvent for Stock Solution: The initial solvent used to dissolve the substrate may not be appropriate or may be at too high a concentration in the final assay volume.
-
Precipitation Over Time: The substrate may initially dissolve but then precipitate out of solution during the incubation period.
Troubleshooting Steps:
-
Use a Co-solvent: Dissolve the this compound substrate in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) before diluting it into the aqueous assay buffer. Ensure the final concentration of the organic solvent in the assay does not exceed a level that inhibits enzyme activity (typically <1-5%).
-
Sonication: Gently sonicate the substrate stock solution to aid in dissolution.
-
pH Adjustment: The solubility of peptides can be influenced by pH. Empirically test a range of pH values for your assay buffer that are still within the optimal range for your enzyme's activity.
-
Inclusion of Detergents: Non-ionic detergents, such as Triton X-100 or Tween-20, at low concentrations (e.g., 0.01-0.1%) can help to solubilize hydrophobic substrates. However, their compatibility with the enzyme must be verified.
Q3: The background signal in my negative control wells is high. What could be causing this?
High background can significantly reduce the dynamic range and sensitivity of your assay.
Potential Causes:
-
Substrate Instability: The this compound substrate may be undergoing spontaneous hydrolysis or degradation in the assay buffer, leading to the release of the chromophore or fluorophore.
-
Autofluorescence/Absorbance of Assay Components: The substrate itself, the buffer components, or the microplate may contribute to the background signal.
-
Contaminating Proteases: If using a non-purified enzyme source (e.g., cell lysate or media), other proteases may be present that can cleave the substrate.[1]
Troubleshooting Steps:
-
Substrate Stability Check: Incubate the this compound substrate in the assay buffer without the enzyme and measure the signal over time. A significant increase in signal indicates substrate instability. If unstable, consider preparing the substrate solution fresh for each experiment.
-
Measure Individual Component Signals: Measure the absorbance or fluorescence of the buffer, substrate, and enzyme solutions individually to identify the source of the high background.
-
Use Appropriate Microplates: For fluorescence assays, use black, opaque-walled plates to minimize light scatter and background fluorescence. For colorimetric assays, use clear, flat-bottom plates.
-
Inhibitor Controls: If contaminating proteases are suspected, include a cocktail of broad-spectrum protease inhibitors in a control well to see if the background signal is reduced.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following tables provide general guidance and recommended starting points based on similar substrates. Researchers should perform their own optimization experiments to determine the precise parameters for their specific assay conditions.
Table 1: Recommended Starting Concentrations for Assay Components
| Component | Recommended Starting Concentration | Notes |
| This compound | 10 - 200 µM | Highly dependent on the enzyme's Km. Empirical determination is crucial. |
| Enzyme (e.g., Elastase) | 0.1 - 10 µg/mL | Should be optimized to ensure the reaction remains in the linear range for the desired assay duration. |
| DMSO (as a co-solvent) | < 5% (v/v) | Verify the enzyme's tolerance to the final DMSO concentration. |
| Non-ionic Detergent | 0.01 - 0.1% (v/v) | Optional, for improving substrate solubility. Enzyme compatibility must be checked. |
Table 2: Troubleshooting Summary for Common Issues
| Issue | Potential Cause | Recommended Action |
| Low/No Signal | Inactive Enzyme | Test with a known active enzyme and positive control substrate. |
| Suboptimal Concentrations | Titrate both enzyme and substrate to find optimal working concentrations. | |
| Poor Substrate Solubility | Prepare substrate stock in DMSO; consider sonication or adding a non-ionic detergent. | |
| High Background | Substrate Instability | Prepare substrate solution fresh; perform a stability check. |
| Autofluorescence | Use appropriate microplates (black for fluorescence); measure individual component signals. | |
| Contaminating Proteases | Use protease inhibitors in control wells. | |
| Precipitation | Hydrophobic Nature of Substrate | Increase co-solvent (e.g., DMSO) concentration (check enzyme tolerance); add a non-ionic detergent. |
| Incorrect Buffer pH | Test a range of pH values optimal for both solubility and enzyme activity. | |
| Non-linear Reaction Rate | Substrate Depletion | Decrease enzyme concentration or incubation time. |
| Enzyme Instability | Check enzyme stability at assay temperature and pH; consider adding stabilizing agents (e.g., BSA). |
Experimental Protocols
Protocol: General Assay for Protease Activity using this compound (Colorimetric)
This protocol is a template and should be optimized for the specific protease and experimental conditions. A similar substrate, N-succinyl-L-Ala-L-Ala-L-Ala-p-nitroanilide, is often used for elastase assays, and this protocol is adapted from those methods.[2][3]
Materials:
-
Cbz-Ala-Ala-Ala-p-nitroanilide (Substrate)
-
Enzyme (e.g., Porcine Pancreatic Elastase)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
DMSO
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405-410 nm
Procedure:
-
Substrate Preparation: Prepare a stock solution of Cbz-Ala-Ala-Ala-p-nitroanilide in DMSO (e.g., 10-20 mM).
-
Enzyme Preparation: Prepare a stock solution of the enzyme in cold assay buffer. Immediately before use, dilute the enzyme to the desired working concentration (e.g., 0.2-0.5 units/mL) in cold assay buffer.
-
Assay Setup:
-
Add assay buffer to each well.
-
Add the enzyme solution to the sample wells. For blank wells (no enzyme control), add an equal volume of assay buffer.
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes.
-
-
Reaction Initiation: Add the substrate stock solution to all wells to reach the desired final concentration. The final volume in each well should be consistent.
-
Data Acquisition: Immediately place the plate in a microplate reader and measure the absorbance at 405-410 nm at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 10-30 minutes).
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the sample wells.
-
Plot the change in absorbance over time.
-
Determine the initial reaction rate (V₀) from the linear portion of the curve.
-
Visualizing Workflows and Pathways
Diagram: General Troubleshooting Workflow for Enzymatic Assays
Caption: A flowchart outlining the decision-making process for troubleshooting common enzymatic assay issues.
Diagram: Logical Relationships in Substrate Solubility Troubleshooting
Caption: A diagram illustrating the logical steps to address solubility issues with the this compound substrate.
References
Technical Support Center: Cbz-Tetralanine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Cbz-tetralanine in solution. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of Cbz-tetralanine in solution?
A1: The stability of Cbz-tetralanine is primarily influenced by pH, temperature, the presence of oxidizing agents, and exposure to certain catalysts. The Cbz (benzyloxycarbonyl) protecting group is susceptible to cleavage under strong acidic or basic conditions, through catalytic hydrogenolysis, and can be sensitive to oxidative stress.[1] The tetralanine moiety itself may also be subject to oxidation.
Q2: What are the expected degradation products of Cbz-tetralanine?
A2: Degradation can occur at either the Cbz group or the tetralanine core. Cleavage of the Cbz group will yield tetralanine, toluene, and carbon dioxide.[1] Oxidation of the tetralanine ring can lead to various hydroxylated and carbonylated derivatives.
Q3: How can I monitor the stability of my Cbz-tetralanine solution?
A3: The most common method for monitoring the stability of Cbz-tetralanine is by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This technique allows for the separation and quantification of the intact Cbz-tetralanine from its potential degradation products.
Q4: Are there any known incompatibilities with common laboratory solvents?
A4: Cbz-tetralanine is generally stable in common organic solvents such as methanol, ethanol, acetonitrile, and dimethyl sulfoxide (DMSO) at room temperature for short periods. However, prolonged storage in any solvent should be evaluated for potential degradation. Protic solvents, especially at elevated temperatures, may facilitate hydrolysis of the Cbz group.
Troubleshooting Guides
Issue 1: Unexpected Loss of Cbz-tetralanine in Solution
Symptoms:
-
Decreased peak area of Cbz-tetralanine in HPLC analysis over time.
-
Appearance of new, unidentified peaks in the chromatogram.
-
Change in the color or clarity of the solution.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| pH Instability | The pH of your solution may be too acidic or basic, leading to the cleavage of the Cbz group. Verify the pH of your solution. If possible, buffer the solution to a neutral pH (around 6-8) for improved stability. |
| Elevated Temperature | High temperatures can accelerate the degradation of Cbz-tetralanine. Store stock solutions and experimental samples at recommended temperatures (typically 2-8°C for short-term and -20°C for long-term storage). Avoid repeated freeze-thaw cycles. |
| Oxidation | The presence of oxidizing agents in your reagents or exposure to air and light can lead to oxidative degradation. Use high-purity, degassed solvents. Prepare solutions fresh and consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments. |
| Catalytic Decomposition | Trace metals or other catalytic impurities can promote the degradation of the Cbz group. Ensure high purity of all reagents and solvents. Use metal-free spatulas and glassware where possible. |
Issue 2: Poor Solubility of Cbz-tetralanine
Symptoms:
-
Precipitate formation in the solution.
-
Inconsistent results in bioassays or analytical measurements.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent | Cbz-tetralanine, being a protected amino acid, has limited solubility in aqueous solutions. Use organic solvents like DMSO, DMF, or ethanol to prepare stock solutions. For aqueous buffers, prepare a concentrated stock in an organic solvent and then dilute it into the aqueous medium, ensuring the final concentration of the organic solvent is compatible with your experiment. |
| Low Temperature | Solubility can decrease at lower temperatures. If you observe precipitation upon cooling, try preparing a slightly more dilute solution or gently warming the solution before use (ensure warming does not cause degradation). |
Experimental Protocols
Protocol 1: Forced Degradation Study of Cbz-tetralanine
This protocol is designed to intentionally degrade Cbz-tetralanine under various stress conditions to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of Cbz-tetralanine in acetonitrile.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution to UV light (254 nm) for 24 hours.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
Caption: Workflow for the forced degradation study of Cbz-tetralanine.
Protocol 2: HPLC Method for Stability Assessment of Cbz-tetralanine
This method is suitable for quantifying Cbz-tetralanine and detecting its degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Caption: Key parameters for the HPLC analysis of Cbz-tetralanine.
Data Presentation
Table 1: Illustrative Stability Data for Cbz-tetralanine under Forced Degradation
The following table presents hypothetical data to illustrate the expected stability profile of Cbz-tetralanine under various stress conditions. Actual results may vary.
| Stress Condition | Time (hours) | Cbz-tetralanine Remaining (%) | Major Degradation Products Observed |
| 1 M HCl, 60°C | 0 | 100 | - |
| 8 | 65 | Tetralanine | |
| 24 | 20 | Tetralanine | |
| 1 M NaOH, 60°C | 0 | 100 | - |
| 8 | 55 | Tetralanine | |
| 24 | 10 | Tetralanine | |
| 3% H₂O₂, RT | 0 | 100 | - |
| 8 | 85 | Oxidized tetralanine derivatives | |
| 24 | 60 | Oxidized tetralanine derivatives | |
| 80°C | 0 | 100 | - |
| 24 | 90 | Minor unidentified peaks | |
| 48 | 75 | Minor unidentified peaks | |
| UV Light (254 nm) | 0 | 100 | - |
| 8 | 95 | Minor unidentified peaks | |
| 24 | 85 | Minor unidentified peaks |
Table 2: Solubility of Cbz-tetralanine in Common Laboratory Solvents
| Solvent | Approximate Solubility at 25°C (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | > 50 |
| N,N-Dimethylformamide (DMF) | > 50 |
| Methanol | ~20 |
| Ethanol | ~15 |
| Acetonitrile | ~10 |
| Water | < 0.1 |
| Phosphate Buffered Saline (PBS) pH 7.4 | < 0.1 |
Signaling Pathways and Logical Relationships
Caption: Potential degradation pathways of Cbz-tetralanine.
References
Technical Support Center: Cbz-Protected Alanine Peptides
This guide provides technical support for the storage and handling of Cbz-Ala-Ala-Ala-Ala and related Cbz-protected alanine peptides. The following information is based on best practices and data for structurally similar compounds, such as Cbz-L-alanine, to ensure the stability and integrity of your research materials.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound powder should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] For optimal long-term stability, it is recommended to store the solid compound at room temperature or refrigerated.[2][3][4][5]
Q2: How should I store solutions of this compound?
A2: For short-term storage, solutions can be kept at -20°C for up to one month. For longer-term storage, it is advisable to store solutions at -80°C, which can preserve stability for up to six months. Always use tightly sealed vials to prevent solvent evaporation and contamination.
Q3: Is this compound sensitive to light or moisture?
Q4: What solvents are suitable for dissolving this compound?
A4: Based on the solubility of the parent compound Cbz-L-alanine, this compound is expected to be soluble in organic solvents such as chloroform, methanol, and ethyl acetate. It is generally insoluble in water and petroleum ether.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving the Peptide | The peptide may have degraded due to improper storage (exposure to moisture). | Use a fresh vial of the peptide. Ensure proper storage conditions are met. Try different recommended solvents. |
| The chosen solvent is inappropriate. | Refer to the solubility information. Consider using solvents like chloroform, methanol, or ethyl acetate. | |
| Inconsistent Experimental Results | The peptide may have degraded over time. | Check the expiration date of the compound. If using a stock solution, ensure it has been stored correctly and is within the recommended storage period. Prepare a fresh solution from solid powder. |
| Contamination of the peptide. | Use sterile techniques when handling the compound and preparing solutions. Ensure the storage container is always tightly sealed. | |
| Visible Changes in Powder (e.g., clumping, discoloration) | Absorption of moisture. | Discard the vial as the peptide may be compromised. Always store in a desiccated environment. |
| Degradation due to improper storage temperature or light exposure. | Review and adhere to the recommended storage conditions. Store in a cool, dark place. |
Storage Conditions Summary
| Form | Temperature | Duration | Additional Notes |
| Solid Powder | Room Temperature (<15°C recommended) | Long-term | Store in a tightly sealed container in a dry, dark, and well-ventilated area. |
| 0-6°C | Long-term | Alternative recommended storage for solid form. | |
| Stock Solution | -20°C | Up to 1 month | Use tightly sealed vials. |
| -80°C | Up to 6 months | Recommended for long-term solution storage. |
Experimental Workflow for Ensuring Peptide Integrity
Caption: Logical workflow for handling Cbz-protected peptides to ensure experimental success.
References
- 1. N-CBZ-L-Alanine(1142-20-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. Cbz-L-alanine [chembk.com]
- 3. N-Carbobenzyloxy-L-alanine CAS#: 1142-20-7 [m.chemicalbook.com]
- 4. N-Cbz-D-alanine [myskinrecipes.com]
- 5. N-Carbobenzoxy-L-alanine 1142-20-7 | TCI AMERICA [tcichemicals.com]
Technical Support Center: Scaling Up the Synthesis of Cbz-(Ala)4
Welcome to the technical support center for the synthesis of Cbz-(Ala)4. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to facilitate your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing Cbz-(Ala)4?
A1: The synthesis of Cbz-(Ala)4, a tetrapeptide with repeating alanine residues, presents several challenges. The primary issues include the potential for aggregation of the growing peptide chain due to the hydrophobic nature of polyalanine sequences, which can lead to incomplete reactions and difficult purification.[1][2] Ensuring complete coupling at each step is crucial to avoid the formation of deletion sequences (e.g., Cbz-(Ala)3). In solution-phase synthesis, the purification of intermediates after each coupling step can be time-consuming.
Q2: Which synthetic approach is better for Cbz-(Ala)4: solution-phase or solid-phase peptide synthesis (SPPS)?
A2: Both solution-phase and solid-phase peptide synthesis (SPPS) can be employed to synthesize Cbz-(Ala)4.
-
Solution-phase synthesis offers scalability and is often preferred for producing larger quantities of a specific peptide. However, it can be labor-intensive due to the need for purification after each coupling and deprotection step.[3]
-
Solid-phase peptide synthesis (SPPS) is generally faster and more amenable to automation, as excess reagents and byproducts are removed by simple washing of the resin-bound peptide.[4] This can be advantageous for quickly obtaining the desired peptide.
The choice between the two methods will depend on the desired scale of synthesis, available equipment, and the researcher's experience.
Q3: How can I minimize aggregation during the synthesis of Cbz-(Ala)4?
A3: Aggregation is a common issue with polyalanine sequences.[1] To mitigate this, consider the following strategies:
-
In SPPS:
-
Use a lower-loading resin to increase the distance between growing peptide chains.
-
Incorporate a chaotropic agent, such as a low percentage of guanidinium chloride, in the coupling and deprotection solutions, though this will require thorough removal during purification.
-
Employ microwave-assisted synthesis, which can help reduce aggregation.
-
-
In both solution-phase and SPPS:
-
Careful selection of solvents can help maintain the solubility of the peptide. For Cbz-protected peptides, solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM) are commonly used.
-
Q4: What are the recommended coupling reagents for the synthesis of Cbz-(Ala)4?
A4: For both solution-phase and solid-phase synthesis, carbodiimide-based coupling reagents are effective. A common and cost-effective choice is N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to minimize racemization. Other highly efficient coupling reagents include HBTU, HATU, and PyBOP, which can be particularly useful for difficult couplings that may arise from aggregation.
Q5: Is the Cbz protecting group stable during SPPS and cleavage?
A5: The benzyloxycarbonyl (Cbz) group is generally stable to the basic conditions used for Fmoc-deprotection in SPPS. However, it is labile to strong acids. If you are using a Boc-SPPS strategy, the Cbz group will likely be cleaved during the final hydrofluoric acid (HF) cleavage step. For Fmoc-SPPS, if the Cbz group is at the N-terminus, it will remain intact during the milder trifluoroacetic acid (TFA) cleavage from the resin.
Troubleshooting Guides
Problem 1: Low Yield of Cbz-(Ala)4
| Symptom | Potential Cause | Suggested Solution |
| Low overall yield of the final product. | Incomplete coupling reactions at one or more steps. | - Increase the equivalents of the amino acid and coupling reagents. - Extend the coupling reaction time. - Perform a "double coupling" where the coupling step is repeated before deprotection. - Use a more potent coupling reagent like HATU or HCTU. |
| Presence of shorter peptide fragments (e.g., Cbz-(Ala)2, Cbz-(Ala)3) in the final product. | Incomplete removal of the N-terminal protecting group (e.g., Fmoc or Boc) before the next coupling step. | - Increase the deprotection time or perform a second deprotection step. - Ensure the deprotection reagent is fresh and of high quality. |
| Loss of product during purification. | Poor solubility of Cbz-(Ala)4 in the purification solvents. | - Test the solubility of the crude peptide in various solvent systems before attempting large-scale purification. - For reverse-phase HPLC, a gradient with a less polar organic solvent like acetonitrile or isopropanol may be necessary. Adding a small amount of acid (e.g., TFA) can also improve solubility. |
Problem 2: Difficulty in Purification of Cbz-(Ala)4
| Symptom | Potential Cause | Suggested Solution |
| Broad peaks or poor separation during HPLC purification. | Aggregation of the peptide in the HPLC mobile phase. | - Optimize the HPLC gradient to be shallower, allowing for better separation. - Decrease the concentration of the sample being injected. - Try a different stationary phase (e.g., a column with a different pore size or carbon loading). |
| The product precipitates in the collection tube after HPLC. | The peptide is not soluble in the final mobile phase composition. | - Collect fractions into tubes containing a small amount of a solvent in which the peptide is more soluble (e.g., DMF or DMSO). - Lyophilize the fractions immediately after collection. |
| The purified peptide is difficult to dissolve for subsequent experiments. | The peptide has a high propensity to aggregate once purified and lyophilized. | - Store the peptide in a lyophilized form and dissolve it in the desired solvent immediately before use. - Sonication may aid in dissolving the peptide. - For very insoluble peptides, consider dissolving in a small amount of a strong solvent like hexafluoroisopropanol (HFIP) and then diluting with the desired buffer. |
Experimental Protocols
Solution-Phase Synthesis of Cbz-(Ala)4
This protocol is a stepwise elongation of the peptide chain, starting from L-alanine methyl ester.
Workflow for Solution-Phase Synthesis of Cbz-(Ala)4
References
Technical Support Center: Cbz-Ala-Ala-Ala-Ala Degradation Pathways
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Cbz-Ala-Ala-Ala-Ala. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a synthetic peptide composed of four alanine residues with a benzyloxycarbonyl (Cbz) group protecting the N-terminus. This Cbz group enhances the lipophilicity of the peptide.[1] Understanding its degradation pathways and stability is crucial for its application in various research contexts, including its use as a substrate for enzymatic assays, in cell-based experiments, and in drug development, as degradation can affect its efficacy and experimental outcomes.
Q2: What are the potential degradation pathways for this compound in a biological system?
A2: this compound can be degraded through several pathways within a cell or in biological fluids:
-
Enzymatic Degradation: The peptide bonds between the alanine residues can be cleaved by various proteases and peptidases present in cell lysates or culture supernatants. The N-terminal Cbz group generally protects the peptide from aminopeptidases.
-
Proteasomal Degradation: While less likely for a short, protected peptide, it could potentially be targeted for degradation by the proteasome, a large protein complex that degrades unneeded or damaged proteins.[2][3] This usually requires the peptide to be ubiquitinated, a process that is not typical for such small molecules.
-
Lysosomal Degradation: Peptides and other molecules can be taken up by cells through endocytosis and delivered to lysosomes, which contain a variety of acid hydrolases capable of degrading the peptide.[4][5]
-
Chemical Degradation: Although generally stable, the peptide bonds can undergo hydrolysis under extreme pH or high-temperature conditions, which are not typically encountered in standard biological assays.
Q3: How does the Cbz protecting group affect the degradation of the tetra-alanine peptide?
A3: The Cbz group at the N-terminus plays a significant role in the peptide's stability. It blocks the action of aminopeptidases, which are enzymes that cleave amino acids from the N-terminus of peptides. This protection can increase the half-life of the peptide in biological systems compared to its unprotected counterpart.
Q4: How can I monitor the degradation of this compound in my experiment?
A4: The most common and reliable method for monitoring peptide degradation is High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). This technique allows for the separation of the intact peptide from its degradation products, and the mass spectrometer confirms the identity of each species. By analyzing samples at different time points, you can determine the rate of degradation.
Troubleshooting Guides
Problem 1: Rapid loss of this compound in cell culture experiments.
-
Possible Cause: Proteolytic activity in the cell culture supernatant or from cell lysates if cells have died. Many cell types secrete proteases into the culture medium.
-
Troubleshooting Steps:
-
Analyze Supernatant: Collect the cell culture medium at various time points and analyze it by HPLC-MS to detect the presence of degradation products.
-
Use Protease Inhibitors: Add a broad-spectrum protease inhibitor cocktail to your culture medium to reduce enzymatic degradation. Be sure to check for compatibility with your specific cell line and experimental goals.
-
Serum-Free Medium: If your cells can be maintained in it, consider using a serum-free or reduced-serum medium, as serum is a major source of proteases.
-
Control Experiment: Incubate this compound in the cell culture medium without cells to determine the extent of chemical degradation versus enzymatic degradation.
-
Problem 2: Inconsistent results in in vitro degradation assays using cell lysates.
-
Possible Cause: Variability in the preparation of the cell lysate, leading to inconsistent protease activity. The method of cell lysis can significantly impact the types and amounts of active proteases.
-
Troubleshooting Steps:
-
Standardize Lysate Preparation: Use a consistent and reproducible cell lysis protocol. Sonication on ice is a common method. Ensure that the protein concentration of the lysate is consistent across all experiments.
-
Protease Activity Assay: Before starting your peptide degradation experiment, you can perform a general protease activity assay on your lysate to ensure consistent enzymatic activity.
-
Use Lysate from Freshly Harvested Cells: Avoid using lysates that have been stored for long periods or have undergone multiple freeze-thaw cycles, as this can affect enzyme activity.
-
Include Positive and Negative Controls: Use a well-characterized peptide with known stability as a positive control and a buffer-only control (no lysate) as a negative control.
-
Problem 3: Difficulty in detecting and identifying degradation products by HPLC-MS.
-
Possible Cause: Low abundance of degradation products, co-elution with other components in the sample matrix, or improper MS settings.
-
Troubleshooting Steps:
-
Optimize HPLC Gradient: Adjust the gradient of your mobile phase to improve the separation of the parent peptide and its potential fragments.
-
Sample Clean-up: Use solid-phase extraction (SPE) to clean up your sample and remove interfering substances before HPLC-MS analysis.
-
Optimize MS Parameters: Ensure your mass spectrometer is calibrated and that the settings (e.g., ionization mode, collision energy) are optimized for the detection of your peptide and its expected fragments.
-
Tandem MS (MS/MS): Use tandem mass spectrometry to fragment the ions of interest and confirm their sequences, which can help in definitively identifying degradation products.
-
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be generated from a time-course degradation study of this compound in a cell lysate. This data would be obtained by quantifying the peak area of the intact peptide at each time point using HPLC.
| Time (hours) | % this compound Remaining (Mean ± SD, n=3) |
| 0 | 100 ± 0 |
| 1 | 85.2 ± 3.1 |
| 2 | 68.7 ± 4.5 |
| 4 | 45.1 ± 5.2 |
| 8 | 20.3 ± 3.9 |
| 24 | < 5 |
Experimental Protocols
Protocol 1: In Vitro Degradation of this compound in Cell Lysate
-
Cell Lysate Preparation:
-
Culture cells to 80-90% confluency.
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of lysis buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with freshly added protease inhibitors if it's a control).
-
Scrape the cells and transfer the suspension to a microcentrifuge tube.
-
Sonicate the suspension on ice three times for 10 seconds each.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Degradation Assay:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, add the cell lysate to a final protein concentration of 1 mg/mL.
-
Add the this compound stock solution to the lysate to a final concentration of 10 µM.
-
Incubate the reaction mixture at 37°C.
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Immediately stop the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid or ice-cold acetonitrile).
-
Centrifuge the quenched samples at 14,000 x g for 10 minutes to precipitate proteins.
-
Collect the supernatant for HPLC-MS analysis.
-
Protocol 2: HPLC-MS Analysis of this compound and its Degradation Products
-
HPLC Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to 5% B to re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 214 nm and 254 nm.
-
-
Mass Spectrometry Detection:
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
Scan Range: m/z 100-1000.
-
Data Acquisition: Full scan mode to detect all ions. For targeted analysis, use selected ion monitoring (SIM) for the expected masses of the intact peptide and its fragments.
-
Data Analysis: Integrate the peak area of the intact this compound at each time point. Identify degradation products by their mass-to-charge ratio and fragmentation patterns in MS/MS mode.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for in vitro degradation assay.
Caption: Troubleshooting logic for unexpected degradation.
References
Validation & Comparative
A Comparative Guide to the Synthesis of Tetra-alanine: Cbz-Ala-Ala-Ala-Ala vs. Fmoc-Ala-Ala-Ala-Ala
For researchers, scientists, and drug development professionals, the synthesis of peptides is a foundational aspect of their work. The choice of protecting group strategy is a critical decision that dictates the synthetic route, potential challenges, and the ultimate success of obtaining the desired peptide in high purity and yield. This guide provides an in-depth comparison of two cornerstone N-terminal protecting groups, Carboxybenzyl (Cbz) and 9-fluorenylmethyloxycarbonyl (Fmoc), as applied to the synthesis of the hydrophobic tetrapeptide, Ala-Ala-Ala-Ala.
The inherent challenge in synthesizing poly-alanine sequences lies in their high propensity for aggregation, which can lead to incomplete reactions and difficult purifications. This guide will explore how the selection of either a Cbz-based solution-phase strategy or an Fmoc-based solid-phase strategy influences the outcomes of the synthesis of this model peptide.
At a Glance: Cbz vs. Fmoc for Tetra-alanine Synthesis
| Feature | Cbz-Ala-Ala-Ala-Ala Synthesis | Fmoc-Ala-Ala-Ala-Ala Synthesis |
| Synthetic Approach | Primarily solution-phase synthesis | Primarily solid-phase peptide synthesis (SPPS) |
| Nα-Protection | Carboxybenzyl (Cbz) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Condition | Catalytic hydrogenolysis (e.g., H₂/Pd/C) or strong acids (e.g., HBr/AcOH) | Mild base (e.g., 20% piperidine in DMF) |
| Key Advantage | Well-established for solution-phase fragment condensation; avoids repetitive strong acid or base treatments for deprotection. | Automation-friendly; milder final cleavage conditions (TFA); orthogonal to common acid-labile side-chain protecting groups.[1][2] |
| Primary Challenge | Solubility of protected peptide intermediates can decrease with increasing chain length, complicating purification after each step. | On-resin aggregation of the growing poly-alanine chain can lead to incomplete coupling and deprotection steps, resulting in deletion sequences. |
| Typical Overall Yield | Generally lower due to losses during multiple purification steps (estimated 60-70% based on similar solution-phase syntheses). | Can be high with optimized protocols, but susceptible to significant yield loss due to aggregation (estimated 70-85% for a short, aggregated sequence with mitigation strategies). |
| Crude Purity | Can be high for each intermediate due to purification at every step. | Highly variable; can be low if aggregation is not properly managed. |
| Scalability | More readily scalable to large quantities (grams to kilograms) in industrial settings. | Typically used for smaller scale (milligrams to grams) research and discovery applications. |
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of this compound
This protocol outlines the stepwise solution-phase synthesis of this compound, followed by the final deprotection to yield the free tetrapeptide.
Materials:
-
Cbz-Ala-OH
-
H-Ala-OMe·HCl (Alanine methyl ester hydrochloride)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
1 M Sodium hydroxide (NaOH)
-
1 M Hydrochloric acid (HCl)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
Procedure:
-
Synthesis of Cbz-Ala-Ala-OMe:
-
Dissolve Cbz-Ala-OH (1.1 eq) and HOBt (1.1 eq) in DCM.
-
In a separate flask, suspend H-Ala-OMe·HCl (1.0 eq) in DCM and neutralize with NMM (1.1 eq) at 0°C.
-
Add the neutralized alanine solution to the Cbz-Ala-OH solution.
-
Add DCC (1.1 eq) dissolved in DCM to the reaction mixture at 0°C and stir overnight, allowing the reaction to warm to room temperature.
-
Filter the precipitated dicyclohexylurea (DCU) and wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain crude Cbz-Ala-Ala-OMe. Purify by recrystallization or column chromatography.
-
-
Saponification of Cbz-Ala-Ala-OMe:
-
Dissolve Cbz-Ala-Ala-OMe in a mixture of MeOH and water.
-
Add 1 M NaOH (1.2 eq) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the mixture with 1 M HCl to pH 2-3 and extract the product with EtOAc.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield Cbz-Ala-Ala-OH.
-
-
Chain Elongation:
-
Repeat steps 1 and 2 sequentially, using the previously synthesized Cbz-dipeptide and Cbz-tripeptide as the starting carboxylic acid component to synthesize Cbz-Ala-Ala-Ala-OH and subsequently this compound-OH.
-
-
Final Cbz Deprotection:
-
Dissolve the final protected peptide, this compound-OH, in methanol.
-
Carefully add 10% Pd/C catalyst (approximately 10% by weight of the peptide).
-
Stir the suspension under a hydrogen atmosphere (e.g., using a balloon) until the reaction is complete (monitored by TLC).
-
Filter the catalyst through a pad of Celite and evaporate the solvent to yield the crude tetra-alanine peptide.
-
Purify the final peptide by reverse-phase HPLC.
-
Protocol 2: Solid-Phase Synthesis of Fmoc-Ala-Ala-Ala-Ala
This protocol describes the solid-phase synthesis of the tetra-alanine peptide using Fmoc chemistry on a rink amide resin to generate the C-terminal amide upon cleavage.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Ala-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Cold diethyl ether
Procedure:
-
Resin Swelling and Fmoc Deprotection:
-
Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.
-
Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
First Amino Acid Coupling:
-
In a separate vessel, dissolve Fmoc-Ala-OH (3 eq), OxymaPure® (3 eq), and DIC (3 eq) in DMF.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), extend the coupling time.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Peptide Chain Elongation:
-
Repeat the Fmoc deprotection (Step 1) and coupling (Step 2) cycles for the remaining three alanine residues.
-
-
Final Fmoc Deprotection:
-
After the final coupling, perform one last Fmoc deprotection cycle as described in Step 1.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide and purify by reverse-phase HPLC.[3]
-
Visualizing the Synthesis Workflows
The following diagrams illustrate the distinct workflows for the Cbz-based solution-phase synthesis and the Fmoc-based solid-phase synthesis of the tetra-alanine peptide.
Caption: Solution-phase synthesis workflow for this compound.
Caption: Solid-phase synthesis workflow for Fmoc-Ala-Ala-Ala-Ala.
Discussion and Performance Comparison
This compound Synthesis (Solution-Phase):
The classical Cbz-based solution-phase approach offers the advantage of purifying intermediates at each step, which can lead to a higher purity of the final product if executed carefully. However, this strategy is labor-intensive and prone to lower overall yields due to material loss during successive extractions and crystallizations. A significant challenge for the synthesis of Cbz-(Ala)₄-OH is the decreasing solubility of the protected peptide intermediates as the hydrophobic poly-alanine chain elongates. This can make purification increasingly difficult and may require the use of more polar and less volatile solvent systems, further complicating isolation.
Fmoc-Ala-Ala-Ala-Ala Synthesis (Solid-Phase):
The Fmoc-based solid-phase peptide synthesis (SPPS) is the modern standard for research-scale peptide synthesis due to its efficiency and amenability to automation. The core challenge in synthesizing Fmoc-(Ala)₄-NH₂ via SPPS is the pronounced on-resin aggregation of the growing peptide chain. The hydrophobic nature and the propensity of poly-alanine sequences to form stable β-sheet secondary structures lead to inter-chain hydrogen bonding. This aggregation can physically block reactive sites, leading to incomplete Fmoc deprotection and subsequent amino acid couplings. The result is a crude product containing a significant amount of deletion sequences (e.g., Ala-Ala-Ala).
To mitigate aggregation in Fmoc-SPPS of poly-alanine, several strategies can be employed:
-
Microwave-Assisted Synthesis: Applying microwave energy can disrupt the formation of secondary structures and accelerate reaction kinetics, leading to improved yields and purity.
-
Specialized Resins: Using low-loading or PEG-based resins can increase the distance between peptide chains, reducing inter-chain interactions.
-
Chaotropic Agents: The addition of salts like LiCl to the coupling and deprotection solutions can help to disrupt hydrogen bonding networks.
-
Advanced Coupling Reagents: Utilizing highly efficient coupling reagents such as HATU or COMU can help to drive the coupling reactions to completion despite steric hindrance from aggregation.
Conclusion
The choice between Cbz and Fmoc strategies for the synthesis of tetra-alanine presents a trade-off between the challenges of solution-phase purification and solid-phase aggregation.
For large-scale synthesis where purity at each step is paramount and the necessary expertise in solution-phase techniques is available, the Cbz approach may be considered, provided that solubility issues of the intermediates can be managed.
For most research and discovery applications, the Fmoc-based SPPS approach is more practical and efficient, especially when coupled with modern strategies to mitigate peptide aggregation. The use of microwave-assisted synthesis, in particular, has been shown to be highly effective in improving the outcomes of "difficult" sequences like poly-alanine. While the crude purity may be lower than an ideal solution-phase synthesis, the speed and simplicity of the workflow, followed by a robust HPLC purification, make Fmoc-SPPS the more pragmatic choice for obtaining the target tetra-alanine peptide. Ultimately, the optimal strategy will depend on the specific requirements of the research, including the desired scale, purity, and available instrumentation.
References
A Comparative Guide to Cbz and Boc Protection in Tetra-alanine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides is a cornerstone of biochemical research and pharmaceutical development. The choice of protecting groups for the amine termini of amino acids is a critical decision that dictates the synthetic strategy, overall yield, and purity of the final product. This guide provides an objective comparison of two of the most established N-α-protecting groups, Carboxybenzyl (Cbz) and tert-Butyloxycarbonyl (Boc), specifically for the synthesis of tetra-alanine. This comparison is supported by representative experimental data to inform the selection of the most appropriate protection strategy for your research needs.
At a Glance: Cbz vs. Boc Protection
| Feature | Carboxybenzyl (Cbz) | tert-Butyloxycarbonyl (Boc) |
| Chemical Nature | Benzyloxycarbonyl | tert-Butoxycarbonyl |
| Typical Synthesis Phase | Primarily solution-phase | Primarily solid-phase (SPPS) |
| Deprotection Method | Catalytic Hydrogenolysis (H₂/Pd-C) | Acidolysis (e.g., Trifluoroacetic Acid - TFA) |
| Byproducts of Deprotection | Toluene, CO₂ | Isobutylene, CO₂ |
| Orthogonality | Orthogonal to acid- and base-labile groups | Orthogonal to base-labile and hydrogenolysis-labile groups |
| Key Advantage | Useful in solution-phase fragment condensation | Amenable to automation and high-throughput synthesis |
| Key Disadvantage | Catalyst poisoning by sulfur-containing residues | Repetitive acid exposure can degrade sensitive peptides |
Quantitative Comparison of Tetra-alanine Synthesis
The following tables summarize representative quantitative data for the stepwise synthesis of tetra-alanine using both Cbz and Boc protection strategies. The data for the Cbz-based solution-phase synthesis is compiled from typical yields for individual steps, while the Boc-based solid-phase synthesis data reflects the high efficiency of modern automated peptide synthesis.
Table 1: Solution-Phase Synthesis of Tetra-alanine using Cbz Protection
| Step | Reaction | Reagents | Reaction Time | Yield (%) | Purity (%) |
| 1 | Coupling: Cbz-Ala-OH + H-Ala-OMe | DCC, HOBt | 12-16 h | ~95 | >98 |
| 2 | Deprotection: H₂/Pd-C on Cbz-Ala-Ala-OMe | H₂, 10% Pd/C | 2-4 h | ~98 | >99 |
| 3 | Coupling: Cbz-Ala-OH + H-Ala-Ala-OMe | DCC, HOBt | 12-16 h | ~92 | >97 |
| 4 | Deprotection: H₂/Pd-C on Cbz-Ala-Ala-Ala-OMe | H₂, 10% Pd/C | 2-4 h | ~97 | >99 |
| 5 | Coupling: Cbz-Ala-OH + H-Ala-Ala-Ala-OMe | DCC, HOBt | 12-16 h | ~90 | >96 |
| 6 | Final Deprotection & Saponification | 1. H₂, 10% Pd/C 2. LiOH | 1. 2-4 h 2. 2-3 h | ~95 | >98 (after purification) |
| Overall Estimated Yield | ~71 |
Table 2: Solid-Phase Synthesis of Tetra-alanine using Boc Protection
| Cycle | Step | Reagents | Reaction Time | Stepwise Yield (%) | Cumulative Yield (%) |
| 1 | Boc Deprotection | 50% TFA in DCM | 20 min | >99.5 | >99.5 |
| Neutralization | 10% DIEA in DCM | 5 min | >99.5 | >99.0 | |
| Coupling: Boc-Ala-OH | HBTU, HOBt, DIEA | 30-60 min | >99.5 | >98.5 | |
| 2 | Boc Deprotection | 50% TFA in DCM | 20 min | >99.5 | >98.0 |
| Neutralization | 10% DIEA in DCM | 5 min | >99.5 | >97.5 | |
| Coupling: Boc-Ala-OH | HBTU, HOBt, DIEA | 30-60 min | >99.5 | >97.0 | |
| 3 | Boc Deprotection | 50% TFA in DCM | 20 min | >99.5 | >96.5 |
| Neutralization | 10% DIEA in DCM | 5 min | >99.5 | >96.0 | |
| Coupling: Boc-Ala-OH | HBTU, HOBt, DIEA | 30-60 min | >99.5 | >95.5 | |
| Final Cleavage | Cleavage from resin | Anhydrous HF | 1-2 h | ~90 | ~86 |
Experimental Protocols
Solution-Phase Synthesis of Cbz-Tetra-alanine
This protocol outlines the stepwise synthesis of Cbz-Ala-Ala-Ala-Ala-OH in solution.
Step 1: Synthesis of Cbz-Ala-Ala-OMe
-
To a solution of Cbz-L-alanine (1.0 eq) and L-alanine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM), add 1-hydroxybenzotriazole (HOBt) (1.1 eq).
-
Cool the mixture to 0°C and add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq).
-
Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.
-
Filter the dicyclohexylurea (DCU) byproduct and wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Cbz-Ala-Ala-OMe.
Step 2: Deprotection of Cbz-Ala-Ala-OMe
-
Dissolve Cbz-Ala-Ala-OMe in methanol and add 10% Palladium on carbon (Pd/C) catalyst (10% w/w).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, filter the catalyst through Celite and concentrate the filtrate to obtain H-Ala-Ala-OMe.
Subsequent Coupling and Deprotection Steps: Repeat Step 1 and 2 iteratively to synthesize Cbz-Ala-Ala-Ala-OMe and this compound-OMe.
Final Saponification:
-
Dissolve the final protected peptide ester in a mixture of THF and water.
-
Add Lithium Hydroxide (LiOH) (1.5 eq) and stir at room temperature for 2-3 hours.
-
Acidify the reaction mixture with 1M HCl and extract the product with ethyl acetate.
-
Dry the organic layer and concentrate to yield the crude tetra-alanine. Purify by recrystallization or chromatography.
Solid-Phase Synthesis of Tetra-alanine with Boc Protection
This protocol describes the synthesis of H-Ala-Ala-Ala-Ala-OH on a Merrifield resin using a manual or automated solid-phase peptide synthesizer.
Resin Preparation:
-
Swell the Merrifield resin in DCM for 1 hour in a reaction vessel.
-
Attach the first amino acid, Boc-L-alanine, to the resin via its cesium salt to form Boc-Ala-O-Resin.
Synthesis Cycle (repeated for each subsequent alanine residue):
-
Deprotection:
-
Wash the resin with DCM.
-
Add a solution of 50% Trifluoroacetic Acid (TFA) in DCM to the resin and agitate for 20 minutes.[1]
-
Drain the deprotection solution and wash the resin with DCM.
-
-
Neutralization:
-
Add a solution of 10% Diisopropylethylamine (DIEA) in DCM to the resin and agitate for 5 minutes.
-
Repeat the neutralization step.
-
Wash the resin thoroughly with DCM.
-
-
Coupling:
-
In a separate vessel, pre-activate Boc-L-alanine (3 eq) with HBTU (2.9 eq), HOBt (3 eq), and DIEA (6 eq) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 30-60 minutes.
-
Monitor the coupling completion with a Kaiser test. If the test is positive (indicating free amines), recouple.
-
Wash the resin with DMF and DCM.
-
Final Cleavage:
-
Dry the final peptide-resin under vacuum.
-
Place the resin in a specialized HF cleavage apparatus.
-
Add anisole as a scavenger.
-
Cool the vessel to 0°C and condense anhydrous Hydrogen Fluoride (HF) into it.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF and precipitate the crude peptide in cold diethyl ether.
-
Wash the peptide with ether and dry under vacuum. Purify by HPLC.
Workflow and Pathway Diagrams
Discussion
The choice between Cbz and Boc protection for tetra-alanine synthesis depends heavily on the desired scale, available equipment, and the overall synthetic strategy.
The Cbz-based solution-phase synthesis is a classical approach that, while effective, is more labor-intensive. Each coupling and deprotection step requires a separate reaction and work-up, including purification of intermediates. This can lead to a lower overall yield due to material loss at each stage. However, it offers flexibility in terms of scale and allows for the characterization of intermediates, which can be advantageous for process development and troubleshooting. The deprotection via catalytic hydrogenolysis is generally clean, but the catalyst can be poisoned by sulfur-containing residues, which is not a concern for tetra-alanine.
On the other hand, Boc-based solid-phase peptide synthesis (SPPS) is highly efficient and amenable to automation. The stepwise yield for each cycle of deprotection and coupling is typically very high (>99%), leading to a higher overall yield of the crude peptide. The purification is simplified as it is performed only once at the end of the synthesis after cleavage from the resin. However, Boc-SPPS requires specialized equipment, particularly for the final cleavage step with hazardous anhydrous hydrogen fluoride (HF). The repetitive use of strong acid (TFA) for deprotection can be a limitation for the synthesis of peptides containing acid-sensitive residues, though this is not an issue for tetra-alanine.
Conclusion
For the synthesis of a short, simple peptide like tetra-alanine, both Cbz and Boc protection strategies are viable. However, for routine synthesis, higher throughput, and ease of operation, Boc-based SPPS is generally the superior method , offering a higher overall yield and a more streamlined workflow. The Cbz-based solution-phase approach remains a valuable tool for large-scale synthesis where the cost and complexity of SPPS might be prohibitive, or for the synthesis of peptide fragments for subsequent ligation. The selection of the optimal strategy will ultimately depend on the specific goals and resources of the research or development project.
References
A Researcher's Guide to Orthogonal Deprotection of Cbz-(Ala)4 Peptides
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the strategic use of protecting groups is fundamental to achieving complex molecular architectures. The carboxybenzyl (Cbz or Z) group is a widely utilized protecting group for amines due to its stability. However, its selective removal in the presence of other protecting groups—a concept known as orthogonal deprotection—is a critical consideration in multistep synthetic strategies.[1][2] This guide provides a comparative analysis of three distinct orthogonal deprotection strategies for a model peptide, Cbz-(Ala)4, to aid in the selection of the most appropriate method based on experimental data and compatibility with other commonly used protecting groups like tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc).
Comparison of Orthogonal Deprotection Strategies for Cbz-(Ala)4
The choice of a deprotection strategy for the Cbz group hinges on the presence of other protecting groups within the peptide and the desired reaction conditions. The three primary methods—catalytic hydrogenolysis, acidic cleavage, and a modern Lewis acid-mediated approach—offer varying degrees of orthogonality, efficiency, and substrate compatibility.
| Deprotection Strategy | Reagents & Conditions | Typical Reaction Time | Yield (%) | Purity (%) | Orthogonality Notes |
| Catalytic Hydrogenolysis | H₂, 10% Pd/C, in Methanol (MeOH) or Ethanol (EtOH) | 2-16 hours | >95% | >98% | Orthogonal to Boc and Fmoc groups.[1][2][3] |
| Acidic Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (e.g., 50% TFA) | 1-4 hours | Variable (70-90%) | Good to Excellent | Not orthogonal to Boc and other acid-labile groups. |
| Lewis Acid-Mediated Deprotection | Aluminum trichloride (AlCl₃), Hexafluoroisopropanol (HFIP) | 2-16 hours | >90% | >95% | Orthogonal to Fmoc and Benzyl (Bn) groups, but not to Boc. |
Deprotection Workflows
The selection of a deprotection strategy follows a logical workflow based on the other protecting groups present in the peptide.
References
Cbz-Tetra-alanine vs. Free Tetra-alanine: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticipated biological activities of N-terminally protected Cbz-tetra-alanine and its unprotected counterpart, free tetra-alanine. While direct comparative experimental data for these specific molecules is limited in publicly available literature, this document extrapolates known effects of N-terminal modifications on peptides to provide a predictive overview of their respective performances. The primary distinction lies in the presence of the bulky, hydrophobic benzyloxycarbonyl (Cbz) group on Cbz-tetra-alanine, which is expected to significantly influence its physicochemical properties and, consequently, its biological interactions compared to the free peptide with its charged amino terminus.
Key Comparative Insights
The presence of the Cbz protecting group is hypothesized to modulate several key biological parameters:
-
Cell Permeability: The lipophilic nature of the Cbz group is expected to enhance the passive diffusion of Cbz-tetra-alanine across cell membranes compared to the more polar, zwitterionic free tetra-alanine at physiological pH.
-
Enzymatic Stability: The N-terminal Cbz group is likely to confer resistance to degradation by exopeptidases, which often target the free N-terminus of peptides. This would result in a longer biological half-life for Cbz-tetra-alanine.[1]
-
Receptor Interaction: The steric hindrance and altered charge distribution at the N-terminus of Cbz-tetra-alanine may alter its binding affinity and specificity for potential cellular receptors compared to free tetra-alanine.
-
Antimicrobial Activity: N-terminal modifications have been shown to influence the antimicrobial spectrum of peptides.[2] The increased hydrophobicity of Cbz-tetra-alanine may enhance its activity against certain bacterial strains.
Data Presentation: Predicted Physicochemical and Biological Properties
| Property | Cbz-Tetra-alanine | Free Tetra-alanine | Rationale for Predicted Difference |
| Molecular Weight | Higher | Lower | Addition of the Cbz group (C8H7O2) |
| Lipophilicity (LogP) | Higher | Lower | The aromatic Cbz group increases hydrophobicity. |
| Charge at pH 7.4 | Neutral (amide) | Zwitterionic (+ and -) | The Cbz group neutralizes the N-terminal positive charge. |
| Predicted Cell Permeability | Higher | Lower | Increased lipophilicity facilitates passive diffusion across lipid bilayers. |
| Predicted Enzymatic Stability | Higher | Lower | N-terminal protection blocks cleavage by many exopeptidases.[1] |
| Predicted Receptor Binding | Potentially altered | Native binding | The bulky Cbz group can sterically hinder or create new interactions with a receptor binding pocket. |
| Predicted Antimicrobial Activity | Potentially enhanced against specific strains | Baseline activity | Increased hydrophobicity can improve interaction with bacterial membranes.[2] |
Experimental Protocols
To empirically validate the predicted differences in biological activity, the following experimental protocols are recommended:
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive permeability of a compound across an artificial lipid membrane.
Materials:
-
96-well PVDF filter plates and acceptor plates
-
Phosphate buffered saline (PBS), pH 7.4
-
Dodecane
-
Phosphatidylcholine solution in dodecane (e.g., 20 mg/mL)
-
Test compounds (Cbz-tetra-alanine and free tetra-alanine) dissolved in a suitable buffer (e.g., PBS with a small percentage of DMSO if needed)
-
UV-Vis plate reader or LC-MS for quantification
Procedure:
-
Impregnate the filter of the donor plate with 5 µL of the phosphatidylcholine/dodecane solution and allow it to sit for 5 minutes.
-
Add 300 µL of the test compound solution to each well of the donor plate.
-
Add 300 µL of PBS to each well of the acceptor plate.
-
Carefully place the donor plate on top of the acceptor plate to form a "sandwich".
-
Incubate the plate assembly at room temperature for a specified time (e.g., 4-18 hours) with gentle shaking.
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Calculate the permeability coefficient (Pe).
Serum Stability Assay
This assay evaluates the stability of the peptides in the presence of serum proteases.
Materials:
-
Human or rat serum
-
Test compounds (Cbz-tetra-alanine and free tetra-alanine)
-
Trichloroacetic acid (TCA) or acetonitrile for protein precipitation
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Pre-warm the serum to 37°C.
-
Add a known concentration of the test peptide to the serum and incubate at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the serum-peptide mixture.
-
Immediately quench the enzymatic reaction by adding an equal volume of cold 10% TCA or acetonitrile to precipitate the serum proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by reverse-phase HPLC to quantify the amount of intact peptide remaining.
-
Calculate the percentage of peptide remaining at each time point and determine the half-life (t1/2).
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
96-well microtiter plates
-
Test compounds (Cbz-tetra-alanine and free tetra-alanine) serially diluted in MHB
-
Bacterial inoculum adjusted to a standard concentration (e.g., 5 x 10^5 CFU/mL)
-
Incubator
Procedure:
-
Add 100 µL of serially diluted test compounds to the wells of a 96-well plate.
-
Add 100 µL of the bacterial inoculum to each well.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the peptide that prevents visible turbidity.
Mandatory Visualization
Caption: Comparative workflow for evaluating the biological activities of Cbz-tetra-alanine and free tetra-alanine.
Caption: Postulated differences in cellular interaction between Cbz-tetra-alanine and free tetra-alanine.
References
- 1. Impact of C- and N-terminal protection on the stability, metal chelation and antimicrobial properties of calcitermin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of N-terminus modifications on the biological activity, membrane interaction, and secondary structure of the antimicrobial peptide hylin-a1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of Protease Kinetic Parameters with Various Peptide Substrates
To understand the efficiency and specificity of a protease, it is crucial to compare its kinetic parameters (Km, kcat, and kcat/Km) with a range of substrates. While data for Cbz-Ala-Ala-Ala-Ala is scarce, the following table summarizes the kinetic parameters for well-characterized proteases like human pancreatic elastase 2 and α-chymotrypsin with alternative peptide substrates. This data serves as a benchmark for evaluating novel substrates.
The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. A lower Km suggests a higher affinity. The turnover number (kcat) is the number of substrate molecules converted to product per enzyme molecule per unit of time, reflecting the enzyme's catalytic efficiency. The specificity constant (kcat/Km) is a measure of the overall enzyme efficiency, considering both substrate binding and catalysis.
| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Human Pancreatic Elastase 2 | Glutaryl-Ala-Ala-Pro-Leu-p-nitroanilide | 0.95 | 24.7 | 26,000 |
| Human Pancreatic Elastase 2 | Succinyl-Ala-Ala-Pro-Met-p-nitroanilide | 1.10 | 19.8 | 18,000 |
| Human Pancreatic Elastase 2 | Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide | 0.83 | 15.0 | 18,100 |
| α-Chymotrypsin | Ac-Tyr-NH₂ | 28 | 0.03 | 1.1 |
| α-Chymotrypsin | Ac-Tyr-Gly-NH₂ | 2.5 | 0.17 | 68 |
| α-Chymotrypsin | Ac-Phe-Ala-NH₂ | 1.1 | 34 | 31,000 |
Note: The data presented is compiled from various sources and serves for comparative purposes. Experimental conditions can influence these values.
Experimental Protocols for Enzyme Kinetic Assays
A detailed and standardized experimental protocol is essential for obtaining reliable and reproducible kinetic data. Below are generalized protocols for spectrophotometric and HPLC-based assays for protease activity.
Spectrophotometric Assay Using a Chromogenic Substrate
This method is suitable for substrates that release a chromophore upon cleavage.
-
Reagent Preparation :
-
Prepare a stock solution of the chromogenic peptide substrate (e.g., p-nitroanilide derivative) in an appropriate solvent like DMSO.
-
Prepare a reaction buffer of the desired pH and ionic strength (e.g., 50 mM Tris-HCl, pH 8.0).
-
Prepare a stock solution of the purified protease of known concentration.
-
-
Assay Procedure :
-
In a 96-well microplate or a cuvette, add the reaction buffer.
-
Add varying concentrations of the substrate stock solution to the wells/cuvette.
-
Initiate the reaction by adding a fixed amount of the enzyme stock solution. The final enzyme concentration should be significantly lower than the lowest substrate concentration.
-
Immediately measure the absorbance of the released chromophore (e.g., at 405-410 nm for p-nitroanilide) over time using a spectrophotometer.
-
-
Data Analysis :
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each substrate concentration.
-
Plot V₀ against the substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation to determine Km and Vmax.[1] Vmax is the maximal velocity of the reaction.[1] Km is the substrate concentration at which the reaction velocity is half of the maximal velocity.[1]
-
Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration.
-
HPLC-Based Assay
This method is applicable when the substrate and product can be separated and quantified by High-Performance Liquid Chromatography (HPLC).[2]
-
Reagent Preparation :
-
Prepare stock solutions of the substrate and purified enzyme in a suitable reaction buffer.
-
-
Assay Procedure :
-
Set up a series of reaction tubes, each containing the reaction buffer and a different concentration of the substrate.
-
Pre-incubate the tubes at the desired temperature.
-
Initiate the reactions by adding a fixed amount of the enzyme to each tube.
-
At specific time intervals, stop the reaction in each tube by adding a quenching agent (e.g., trifluoroacetic acid).
-
Inject the quenched reaction mixtures into an HPLC system equipped with a suitable column (e.g., C18).
-
-
Data Analysis :
-
Quantify the amount of product formed or substrate consumed by integrating the peak areas from the HPLC chromatograms.
-
Calculate the initial reaction velocity (V₀) for each substrate concentration.
-
Determine the kinetic parameters (Km, Vmax, and kcat) by fitting the V₀ vs. [S] data to the Michaelis-Menten equation.
-
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs can greatly aid in their understanding. The following diagrams, created using the DOT language, illustrate a relevant signaling pathway and a general experimental workflow for enzyme kinetics.
Caption: Caspase activation signaling pathways leading to apoptosis.
Caption: General experimental workflow for determining enzyme kinetic parameters.
References
A Comparative Guide to Carbobenzyloxy (Cbz) Deprotection Methods for Amine Protection
For researchers, scientists, and professionals in drug development, the strategic removal of protecting groups is a critical step in the synthesis of complex molecules. The carbobenzyloxy (Cbz or Z) group is a widely utilized amine protecting group due to its general stability. However, its successful removal requires careful consideration of the substrate's functional group tolerance and the desired reaction conditions. This guide provides a comparative analysis of various Cbz deprotection methods, supported by experimental data, to aid in the selection of the most appropriate strategy.
Comparison of Cbz Deprotection Methods
The choice of a Cbz deprotection method hinges on factors such as the presence of other sensitive functional groups, desired reaction conditions (e.g., pH, temperature), and scalability. The following table summarizes the performance of common deprotection methods with respect to reagents, typical reaction conditions, and reported yields for various substrates.
| Deprotection Method | Reagents | Typical Conditions | Substrate Example | Yield (%) | Reference |
| Catalytic Hydrogenation | H₂, Pd/C (5-10%) | MeOH or EtOH, rt, 1-24 h | N-Cbz-aniline | 98 | [1] |
| N-Cbz-L-phenylalanine | >95 | [2] | |||
| N-Cbz protected piperidine | ~95 | [2] | |||
| Transfer Hydrogenation | Ammonium formate, Pd/C | MeOH, reflux, 1-3 h | N-Cbz protected peptides | >90 | [3] |
| Halogenated N-Cbz anilines | 90-95 | [4] | |||
| NaBH₄, Pd/C | MeOH, rt, 5-15 min | N-Cbz aromatic amines | 93-98 | ||
| Acidic Cleavage | HBr in Acetic Acid (33%) | rt, 1-4 h | N-Cbz protected amino acids | High | |
| AlCl₃, HFIP | rt, 2-16 h | N-Cbz-4-bromoaniline | 92 | ||
| N-Cbz protected amino acid esters | 85-95 | ||||
| TMSI | CH₂Cl₂ or MeCN, rt | N-Cbz protected amines | Good | ||
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | DMAc, 75 °C, 24 h | N-Cbz-4-bromophenylpiperazine | High |
Deprotection Mechanisms and Experimental Workflows
Understanding the underlying mechanisms of Cbz deprotection is crucial for predicting reaction outcomes and troubleshooting. The following diagrams illustrate the key mechanistic pathways and a general experimental workflow.
Caption: Mechanisms of Cbz deprotection.
The experimental workflow for Cbz deprotection typically involves reaction setup, monitoring, work-up, and purification.
Caption: A typical experimental workflow.
Experimental Protocols
Detailed methodologies for the key deprotection methods are provided below.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This is the most common method for Cbz deprotection due to its mild conditions and clean byproducts (toluene and carbon dioxide).
Materials:
-
Cbz-protected amine
-
10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% of palladium)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (balloon or hydrogenator)
-
Inert gas (Nitrogen or Argon)
-
Celite™ for filtration
Procedure:
-
Dissolve the Cbz-protected amine in a suitable solvent (e.g., MeOH or EtOH) in a round-bottom flask.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Purge the flask with an inert gas.
-
Introduce hydrogen gas and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite™ to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Protocol 2: Acidic Cleavage using Aluminum Chloride (AlCl₃) in Hexafluoroisopropanol (HFIP)
This method is particularly useful for substrates containing functional groups that are sensitive to reduction, such as aryl iodides.
Materials:
-
Cbz-protected amine
-
Anhydrous Aluminum Chloride (AlCl₃) (1.5 - 3.0 equivalents)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Cbz-protected amine (1 equivalent) in HFIP in a round-bottom flask.
-
Carefully add AlCl₃ (3 equivalents) to the solution at room temperature. The mixture may be a suspension.
-
Stir the reaction mixture at room temperature for 2 to 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Nucleophilic Cleavage using 2-Mercaptoethanol
This method offers a non-reductive and non-acidic alternative for Cbz deprotection, which is beneficial for substrates with sensitive functionalities.
Materials:
-
Cbz-protected amine
-
2-Mercaptoethanol (2 equivalents)
-
Potassium phosphate tribasic (K₃PO₄) (4 equivalents)
-
N,N-Dimethylacetamide (DMAc)
-
Water
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the Cbz-protected amine (1 equivalent) in DMAc, add K₃PO₄ (4 equivalents).
-
Add 2-mercaptoethanol (2 equivalents) to the mixture.
-
Heat the reaction mixture to 75 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water.
-
Extract the aqueous phase with DCM or EtOAc.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or reverse phase HPLC.
Conclusion
The selection of an appropriate Cbz deprotection method is a critical decision in organic synthesis. Catalytic hydrogenation remains the most common and versatile method due to its mild conditions and clean byproducts. However, for substrates with reducible functional groups, acidic cleavage with reagents like AlCl₃ in HFIP provides an excellent alternative. For highly sensitive substrates where both reductive and strong acidic conditions are not tolerated, nucleophilic cleavage offers a valuable orthogonal strategy. By carefully considering the substrate's properties and the advantages and limitations of each method presented in this guide, researchers can optimize their synthetic routes to achieve efficient and selective Cbz deprotection.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. [PDF] Ammonium Formate Catalytic Transfer Hydrogenation: A Convenient Method for Removal of Halogenated Benzyloxycarbonyl and Benzyl Protecting Groups in Peptide Synthesis. | Semantic Scholar [semanticscholar.org]
Navigating Peptide Purity: A Comparative Analysis of Cbz-Ala-Ala-Ala-Ala from Various Suppliers
For researchers, scientists, and professionals in drug development, the purity of synthetic peptides is a critical parameter that can significantly impact experimental outcomes and the viability of therapeutic candidates. This guide provides a comparative analysis of Carbobenzoxy-L-alanyl-L-alanyl-L-alanyl-L-alanine (Cbz-Ala-Ala-Ala-Ala) from different suppliers, offering insights into purity levels and the analytical methods used for their determination. Due to the limited availability of public-facing Certificates of Analysis for this specific tetrapeptide, this guide presents a representative comparison based on typical data for similar peptide products.
Comparative Purity Analysis
To illustrate the potential variability in product quality, this section provides a simulated comparison of this compound from three fictional suppliers. The data presented in the table below is representative of what researchers might encounter when evaluating similar peptide products and is intended to highlight key quality attributes.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (by HPLC) | >98% | >95% | >99% (Premium Grade) |
| Identity (by MS) | Confirmed | Confirmed | Confirmed |
| Appearance | White to off-white solid | White solid | White crystalline solid |
| Solubility | Soluble in DMSO | Soluble in DMSO | Soluble in DMSO and DMF |
| Major Impurity 1 | 0.8% (Cbz-Ala-Ala-Ala) | 2.1% (Unidentified) | 0.3% (Deletion sequence) |
| Major Impurity 2 | 0.5% (Diastereomer) | 1.5% (Cbz-Ala-Ala) | 0.2% (Residual solvent) |
| Certificate of Analysis | Provided with shipment | Available upon request | Comprehensive CoA online |
Experimental Protocols
The determination of peptide purity and identity relies on a combination of robust analytical techniques. The following are detailed methodologies for the key experiments typically cited in the quality control of synthetic peptides.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
High-Performance Liquid Chromatography (HPLC) is the industry standard for assessing the purity of synthetic peptides.[1][2] This technique separates the target peptide from its impurities based on their physicochemical properties, most commonly hydrophobicity.
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically employed.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a common starting point, which can be optimized for the specific peptide.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance is monitored at 214 nm and 280 nm. The peak area of the main peptide is compared to the total area of all peaks to calculate the purity percentage.[1]
-
Sample Preparation: The peptide is dissolved in a suitable solvent, such as water or a mixture of water and acetonitrile, to a concentration of approximately 1 mg/mL. The sample is then filtered through a 0.22 µm filter before injection.
Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry is a powerful tool used to confirm the molecular weight of the synthesized peptide, thereby verifying its identity.[3]
-
Instrumentation: Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used for peptides.
-
Sample Introduction: The sample, typically from the HPLC eluent, is introduced into the mass spectrometer.
-
Ionization: The peptide molecules are ionized in the ESI source.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured by the mass analyzer.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the peak corresponding to the theoretical molecular weight of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
For a more in-depth structural analysis and to identify potential isomeric impurities, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.[4]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The peptide is dissolved in a deuterated solvent (e.g., DMSO-d6 or D2O) at a concentration of 5-10 mg/mL.
-
Experiments: A suite of 1D and 2D NMR experiments, such as 1H, 13C, COSY, and HSQC, are performed to assign the proton and carbon signals and confirm the amino acid sequence and stereochemistry.
Visualizing the Workflow
To provide a clearer understanding of the analytical process, the following diagrams illustrate the experimental workflow for peptide purity analysis and the logical relationship in selecting a suitable peptide supplier.
Caption: Workflow for Peptide Purity Analysis.
Caption: Decision-making for Peptide Supplier Selection.
References
Validating the Structure of Cbz-Tetralanine: A 2D NMR-Based Comparative Guide
In the landscape of drug discovery and development, the unequivocal confirmation of a molecule's structure is a cornerstone of regulatory compliance and scientific integrity. For researchers and scientists, particularly those engaged in the synthesis of novel compounds like Cbz-tetralanine, robust analytical techniques are paramount. This guide provides a comparative analysis of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy techniques for the structural validation of a representative Cbz-protected amino acid, N-Cbz-L-alanine, serving as a model for Cbz-tetralanine. The methodologies and data presented herein offer a framework for the rigorous structural elucidation required in contemporary chemical research.
Performance Comparison of 2D NMR Techniques
The validation of a chemical structure like that of a Cbz-protected amino acid relies on establishing the precise connectivity of its atoms. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of hydrogen and carbon atoms, 2D NMR experiments are essential for mapping the intricate network of covalent bonds. The three key experiments in this context are Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).
N-Cbz-L-alanine as a Model System
Due to the absence of specific published 2D NMR data for "Cbz-tetralanine," this guide utilizes N-Cbz-L-alanine as a structurally analogous and well-understood model. The atomic numbering for N-Cbz-L-alanine used throughout this guide is as follows:
Structure of N-Cbz-L-alanine with atom numbering.
The following tables summarize the expected NMR data for N-Cbz-L-alanine, which would be analogous to the data sought for Cbz-tetralanine.
Table 1: ¹H and ¹³C NMR Chemical Shift Data for N-Cbz-L-alanine
| Atom Name | ¹H Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | ¹³C Chemical Shift (δ, ppm) |
| COOH (1) | ~11.0 | br s | - | ~176.5 |
| Cα-H (2) | ~4.30 | q | 7.2 | ~50.0 |
| Cβ-H₃ (3) | ~1.45 | d | 7.2 | ~18.5 |
| C=O (Cbz) (4) | - | - | - | ~156.0 |
| CH₂ (Cbz) (5) | ~5.10 | s | - | ~67.0 |
| C (aromatic) (6) | - | - | - | ~136.5 |
| C-H (aromatic) (7-11) | ~7.35 | m | - | ~128.0-128.5 |
Table 2: Key 2D NMR Correlations for N-Cbz-L-alanine
| Experiment | Correlated Nuclei | Type of Correlation | Structural Information |
| COSY | Cα-H (2) – Cβ-H₃ (3) | ³JHH | Confirms the alanine side chain connectivity. |
| HSQC | Cα-H (2) – Cα (2) | ¹JCH | Assigns the carbon directly attached to the α-proton. |
| Cβ-H₃ (3) – Cβ (3) | ¹JCH | Assigns the carbon of the methyl group. | |
| CH₂ (5) – C (5) | ¹JCH | Assigns the benzylic methylene carbon. | |
| C-H (7-11) – C (7-11) | ¹JCH | Assigns the aromatic carbons with attached protons. | |
| HMBC | Cβ-H₃ (3) – Cα (2) | ²JCH | Confirms the connection between the methyl and α-carbon. |
| Cβ-H₃ (3) – COOH (1) | ³JCH | Confirms the connection of the methyl group to the carbonyl carbon through the α-carbon. | |
| Cα-H (2) – COOH (1) | ²JCH | Confirms the direct connection of the α-carbon to the carboxyl carbon. | |
| Cα-H (2) – C=O (Cbz) (4) | ³JCH | Confirms the attachment of the Cbz group to the nitrogen, which is attached to the α-carbon. | |
| CH₂ (5) – C=O (Cbz) (4) | ²JCH | Confirms the connection of the benzylic methylene to the Cbz carbonyl. | |
| CH₂ (5) – C (aromatic) (6) | ²JCH | Confirms the connection of the benzylic methylene to the aromatic ring. |
Experimental Protocols
The following are generalized protocols for the acquisition of 2D NMR spectra for a small molecule like N-Cbz-L-alanine on a standard 500 MHz NMR spectrometer.
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
1. ¹H NMR Spectroscopy:
-
Pulse Program: zg30
-
Number of Scans (ns): 16
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time (aq): 3.0 s
-
Spectral Width (sw): 20 ppm
2. ¹³C{¹H} NMR Spectroscopy:
-
Pulse Program: zgpg30
-
Number of Scans (ns): 1024
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time (aq): 1.0 s
-
Spectral Width (sw): 240 ppm
3. COSY (Correlation Spectroscopy):
-
Pulse Program: cosygpqf
-
Number of Scans (ns): 8 per increment
-
Relaxation Delay (d1): 1.5 s
-
Number of Increments (F1): 256
-
Spectral Width (F1 and F2): 12 ppm
4. HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: hsqcedetgpsisp2.3
-
Number of Scans (ns): 4 per increment
-
Relaxation Delay (d1): 1.5 s
-
Number of Increments (F1): 256
-
Spectral Width (F2): 12 ppm
-
Spectral Width (F1): 180 ppm
-
¹JCH Coupling Constant: Optimized for 145 Hz
5. HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: hmbcgplpndqf
-
Number of Scans (ns): 16 per increment
-
Relaxation Delay (d1): 1.5 s
-
Number of Increments (F1): 256
-
Spectral Width (F2): 12 ppm
-
Spectral Width (F1): 220 ppm
-
Long-range JCH Coupling Constant: Optimized for 8 Hz
Visualization of the Validation Workflow
The logical progression from initial 1D NMR data to the final, confirmed structure through 2D NMR correlations can be visualized as a workflow.
Workflow for 2D NMR-based structure validation.
This systematic approach, combining data from multiple NMR experiments, provides a robust and reliable method for the structural validation of synthesized molecules like Cbz-tetralanine, ensuring the integrity of research and development efforts in the pharmaceutical and chemical sciences.
A Researcher's Guide to Enzyme Cross-Reactivity with Cbz-Ala-Ala-Ala-Ala
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of various proteases with the tetra-alanine peptide substrate, N-Carbobenzoxy-L-alanyl-L-alanyl-L-alanyl-L-alanine (Cbz-Ala-Ala-Ala-Ala). For practical laboratory applications, this guide focuses on the closely related and commercially available chromogenic substrate, N-Succinyl-L-alanyl-L-alanyl-L-alanyl-L-alanine-p-nitroanilide (Suc-Ala-Ala-Ala-pNA). The release of p-nitroaniline from this substrate upon enzymatic cleavage can be conveniently monitored spectrophotometrically, providing a quantitative measure of enzyme activity.
Introduction to Protease Specificity and Cross-Reactivity
Proteases are enzymes that catalyze the breakdown of proteins and peptides.[1] Their specificity is determined by the amino acid sequence of the substrate and the structure of the enzyme's active site.[2] While some proteases exhibit high specificity for a particular cleavage site, others demonstrate broader specificity and can hydrolyze a range of substrates. This phenomenon of an enzyme acting on substrates other than its primary target is known as cross-reactivity. Understanding enzyme cross-reactivity is crucial in drug development to predict potential off-target effects and in diagnostics to ensure assay specificity.
The substrate this compound, and its derivative Suc-Ala-Ala-Ala-pNA, are particularly interesting for studying the specificity of elastase-like serine proteases, which preferentially cleave after small, neutral amino acid residues like alanine.[3] However, other proteases may also exhibit activity towards this substrate, and the extent of this cross-reactivity is a valuable measure of their substrate specificity.
Comparative Analysis of Enzyme Kinetics
Disclaimer: The following table presents kinetic parameters for various proteases with Suc-Ala-Ala-Ala-pNA where available. In cases where data for this specific substrate is not available, data for structurally similar substrates are provided to give an indication of potential reactivity. Direct comparison of kinetic values should be made with caution, as even minor changes in the substrate sequence can significantly impact enzyme activity.
| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |
| Porcine Pancreatic Elastase (PPE) | Suc-Ala-Ala-Ala-pNA | ND | ND | ND | [4] |
| Human Leukocyte Elastase (HLE) | MeOSuc-Ala-Ala-Pro-Val-pNA | 0.21 ± 0.04 | 18.0 ± 2.0 | 8.6 x 10⁴ (approx.) | [5] |
| Proteinase K | N-Suc-Ala-Ala-Pro-Leu-pNA | 1.29 ± 0.02 | ND | ND | |
| Subtilisin (from Bacillus sp.) | Suc-Phe-Ala-Ala-Phe-pNA | ND | ND | ND | |
| Chymotrypsin (Bovine) | Suc-Ala-Ala-Pro-Phe-pNA | 0.089 | 10.0 | 1.12 x 10⁵ (approx.) | |
| Thermitase | Various Peptidyl Substrates | ND | ND | ND |
ND: Not Determined in the cited literature for this specific substrate.
Experimental Protocols
This section provides a detailed methodology for a generalized protease assay using the chromogenic substrate Suc-Ala-Ala-Ala-pNA. This protocol can be adapted to compare the activity of various proteases.
Objective: To determine and compare the kinetic parameters (Km and kcat) of different proteases for the hydrolysis of Suc-Ala-Ala-Ala-pNA.
Materials:
-
Enzymes: Porcine Pancreatic Elastase, Human Leukocyte Elastase, Proteinase K, Subtilisin, Chymotrypsin, etc. (lyophilized powder or stock solution)
-
Substrate: N-Succinyl-Ala-Ala-Ala-p-nitroanilide (Suc-Ala-Ala-Ala-pNA)
-
Buffer: 0.1 M Tris-HCl, pH 8.0
-
Solvent for Substrate: Dimethyl sulfoxide (DMSO)
-
Microplate reader capable of measuring absorbance at 405-410 nm
-
96-well microplates
-
Standard laboratory pipettes and consumables
Procedure:
-
Preparation of Reagents:
-
Enzyme Stock Solutions: Prepare concentrated stock solutions of each enzyme in a suitable buffer (e.g., 10 mM HCl for chymotrypsin). The final enzyme concentration in the assay will need to be optimized for each protease to ensure a linear reaction rate over the measurement period.
-
Substrate Stock Solution: Dissolve Suc-Ala-Ala-Ala-pNA in DMSO to a concentration of 20 mM.
-
Assay Buffer: Prepare 0.1 M Tris-HCl buffer and adjust the pH to 8.0.
-
-
Assay Setup:
-
Prepare a series of substrate dilutions in the assay buffer ranging from, for example, 0.1 mM to 5 mM.
-
In a 96-well microplate, add a fixed volume of each substrate dilution to triplicate wells.
-
Include a set of blank wells for each substrate concentration containing only the assay buffer and the substrate.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding a small, fixed volume of the enzyme solution to each well containing the substrate.
-
Immediately place the microplate in the plate reader, pre-heated to the desired temperature (e.g., 25°C or 37°C).
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm (or 410 nm) at regular intervals (e.g., every 30 seconds) for a period of 10-20 minutes.
-
-
Data Analysis:
-
For each substrate concentration, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
Convert the rate of change in absorbance to the rate of p-nitroaniline formation using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for p-nitroaniline at 410 nm and pH 7.5 is approximately 8,800 M⁻¹cm⁻¹.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax.
-
Calculate the catalytic constant (kcat) from the equation Vmax = kcat[E]t, where [E]t is the total enzyme concentration.
-
Determine the catalytic efficiency (kcat/Km) for each enzyme.
-
Visualizations
The following diagrams illustrate the general workflow of the described protease assay and the catalytic mechanism of serine proteases.
Caption: Workflow for a comparative protease assay using a chromogenic substrate.
Caption: Generalized catalytic mechanism of a serine protease.
Conclusion
This guide provides a framework for comparing the cross-reactivity of various proteases with the tetra-alanine substrate, this compound, using the chromogenic analog Suc-Ala-Ala-Ala-pNA. While a comprehensive, directly comparable dataset of kinetic parameters is not yet available in the literature, the provided information on related substrates and the detailed experimental protocol will enable researchers to perform their own comparative studies. Such investigations are essential for a deeper understanding of enzyme specificity and have significant implications for drug discovery and the development of diagnostic assays.
References
- 1. Comparative study of protease hydrolysis reaction demonstrating Normalized Peptide Bond Cleavage Frequency and Protease Substrate Broadness Index - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme-substrate interactions in the hydrolysis of peptide substrates by thermitase, subtilisin BPN', and proteinase K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. celprogen.com [celprogen.com]
- 4. Kinetic and computational analysis of the reversible inhibition of porcine pancreatic elastase: a structural and mechanistic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Comparative Efficacy of Caspase Inhibitors in Cell-Based Apoptosis Assays
This guide provides a comparative analysis of commonly used pan-caspase inhibitors in cell-based assays, with a focus on the carbobenzoxy (Cbz)-protected peptide Z-VAD-FMK. The guide is intended for researchers in cell biology and drug development to aid in the selection of appropriate reagents for studying apoptosis. We compare Z-VAD-FMK with other widely used inhibitors, Q-VD-OPh and Emricasan, presenting quantitative data, detailed experimental protocols, and a visual representation of their mechanism of action.
Introduction to Caspase Inhibitors
Caspases, a family of cysteine proteases, are central regulators of apoptosis (programmed cell death). The inhibition of caspases is a critical experimental technique to determine the involvement of apoptosis in a biological process. Pan-caspase inhibitors are broad-spectrum agents that block the activity of multiple caspases simultaneously.
-
Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone): A pioneering and widely cited irreversible pan-caspase inhibitor. The Cbz group enhances cell permeability.
-
Q-VD-OPh (Quinoline-Valyl-Aspartyl-[O-phenoxy]-difluoromethylketone): A second-generation irreversible pan-caspase inhibitor with improved stability and lower non-specific cytotoxicity compared to Z-VAD-FMK.
-
Emricasan (IDN-6556): An irreversible pan-caspase inhibitor that has been evaluated in clinical trials. It exhibits potent anti-apoptotic activity.
Quantitative Comparison of Inhibitor Potency
The efficacy of caspase inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) against specific purified caspase enzymes. The following table summarizes the reported IC50 values for Z-VAD-FMK, Q-VD-OPh, and Emricasan against key executioner and initiator caspases. Lower values indicate higher potency.
| Inhibitor | Caspase-3 (nM) | Caspase-7 (nM) | Caspase-8 (nM) | Caspase-9 (nM) | Caspase-1 (nM) |
| Z-VAD-FMK | ~400 | ~230 | ~110 | ~560 | ~20 |
| Q-VD-OPh | ~20-100 | ~20-100 | ~20-100 | ~20-100 | ~250 |
| Emricasan | 0.23 | 0.38 | 0.19 | 1.1 | 0.45 |
Data compiled from various supplier datasheets and literature. Values can vary based on assay conditions.
In cell-based assays, these inhibitors are typically used at concentrations ranging from 10 µM to 50 µM to effectively block apoptotic pathways.
Mechanism of Action: Apoptotic Pathway Inhibition
Caspase inhibitors act at the core of the apoptotic signaling cascade. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of executioner caspases (e.g., Caspase-3, -7), which carry out the systematic dismantling of the cell. Pan-caspase inhibitors block both initiator and executioner caspases, thereby halting the apoptotic process.
A Comparative Guide to the Analytical Characterization of Cbz-Ala-Ala-Ala-Ala
For Researchers, Scientists, and Drug Development Professionals
The tetrapeptide Carbobenzoxy-L-alanyl-L-alanyl-L-alanyl-L-alanine (Cbz-Ala-Ala-Ala-Ala) is a valuable building block in peptide synthesis and drug discovery. Its purity and structural integrity are paramount for reliable downstream applications. This guide provides a comparative overview of key analytical methods for the comprehensive characterization of this compound, offering insights into their principles, experimental protocols, and the nature of the data they provide.
At a Glance: Comparison of Analytical Methods
| Analytical Method | Information Provided | Sample Requirements | Throughput | Key Advantages | Limitations |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Purity assessment, quantification, separation of impurities. | ~10-100 µg | High | High resolution, quantitative, robust. | Limited structural information. |
| Mass Spectrometry (MS) | Molecular weight confirmation, sequence verification, impurity identification. | ~1-10 µg | High | High sensitivity, provides molecular weight and structural information. | Isomers may not be differentiated without fragmentation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural elucidation, conformational analysis, impurity identification. | ~1-10 mg | Low | Provides detailed atomic-level structural information. | Lower sensitivity, complex data analysis. |
| Amino Acid Analysis (AAA) | Amino acid composition and ratio, peptide quantification. | ~1-5 µg | Medium | Highly accurate for quantification and composition. | Destructive to the sample, provides no sequence information. |
In-Depth Analysis and Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the cornerstone for assessing the purity of this compound. The method separates the target peptide from impurities based on hydrophobicity. The Cbz group and the alanine residues contribute to the peptide's retention on a nonpolar stationary phase.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for peptides.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point and can be optimized for better resolution.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm (peptide bond) and 254 nm (Cbz group).
-
Sample Preparation: Dissolve the peptide in a suitable solvent, such as a mixture of water and acetonitrile, to a concentration of approximately 1 mg/mL.
Data Presentation:
| Parameter | Typical Value |
| Retention Time | Dependent on the specific method, but expected to be in the mid-to-late part of the gradient. |
| Purity (%) | Calculated from the peak area of this compound relative to the total peak area. |
| Limit of Detection (LOD) | Typically in the low µg/mL range. |
| Limit of Quantitation (LOQ) | Typically in the mid µg/mL range. |
Workflow for RP-HPLC Analysis:
Caption: Workflow for purity analysis of this compound by RP-HPLC.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight of this compound and verifying its amino acid sequence through fragmentation analysis. Electrospray ionization (ESI) is a commonly used soft ionization technique for peptides.
Experimental Protocol:
-
Instrumentation: An ESI mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
-
Ionization Mode: Positive ion mode.
-
Sample Preparation: The sample is typically introduced from the HPLC eluent or dissolved in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) at a concentration of about 10-100 µg/mL.
-
Data Acquisition: Acquire the full scan mass spectrum to determine the molecular weight. For sequence information, perform tandem MS (MS/MS) on the protonated molecular ion.
Data Presentation:
| Parameter | Theoretical Value | Observed Value |
| Molecular Formula | C₂₃H₃₂N₄O₇ | - |
| Molecular Weight | 476.52 g/mol | [M+H]⁺, [M+Na]⁺, etc. |
| Major Fragment Ions (MS/MS) | Predicted b- and y-ions from the peptide backbone cleavage. | Observed m/z values corresponding to fragment ions. |
Predicted Fragmentation Pathway:
Collision-induced dissociation (CID) of the protonated this compound is expected to primarily yield b- and y-type fragment ions from the cleavage of the amide bonds.
Caption: Predicted b- and y-ion fragmentation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed structural information, confirming the connectivity of all atoms within the this compound molecule. Both ¹H and ¹³C NMR are essential for full characterization.
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for Cbz-protected peptides due to its good solubilizing properties.
-
Sample Preparation: Dissolve 5-10 mg of the peptide in approximately 0.6 mL of the deuterated solvent.
-
Experiments: Acquire ¹H NMR, ¹³C NMR, and optionally 2D NMR spectra (e.g., COSY, HSQC) for unambiguous signal assignment.
Data Presentation (Estimated Chemical Shifts in DMSO-d₆):
| Proton (¹H) | Estimated Chemical Shift (ppm) | Multiplicity |
| Cbz-CH₂ | ~5.0 | s |
| Cbz-Aromatic | ~7.3 | m |
| Ala α-CH (x4) | ~4.1 - 4.3 | m |
| Ala β-CH₃ (x4) | ~1.2 - 1.3 | d |
| Amide NH (x3) | ~7.8 - 8.2 | d |
| Cbz NH | ~7.6 | d |
| Carboxyl OH | ~12.5 | br s |
| Carbon (¹³C) | Estimated Chemical Shift (ppm) |
| Carbonyl (x5) | ~172 - 174 |
| Cbz-Aromatic | ~127 - 137 |
| Cbz-CH₂ | ~65 |
| Ala α-CH (x4) | ~49 - 50 |
| Ala β-CH₃ (x4) | ~17 - 18 |
Amino Acid Analysis (AAA)
Amino acid analysis is used to determine the amino acid composition of the peptide and for accurate quantification. For this compound, this is a two-step process involving the removal of the Cbz group followed by acid hydrolysis of the peptide bonds.
Experimental Protocol:
-
Cbz Deprotection:
-
The Cbz group is typically removed by catalytic hydrogenation.[1][2]
-
Dissolve the peptide in a suitable solvent like methanol or acetic acid.
-
Add a catalyst, such as 10% Palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) until the reaction is complete (monitored by TLC or HPLC).
-
Filter off the catalyst and evaporate the solvent.
-
-
Acid Hydrolysis:
-
The deprotected peptide is hydrolyzed in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.[1]
-
After hydrolysis, the HCl is removed by evaporation under vacuum.
-
-
Analysis of Amino Acids:
-
The resulting amino acid mixture is reconstituted in a suitable buffer.
-
The amino acids are separated and quantified using an amino acid analyzer, typically involving ion-exchange chromatography followed by post-column derivatization with ninhydrin, or by pre-column derivatization followed by RP-HPLC.
-
Data Presentation:
| Amino Acid | Expected Ratio | Observed Ratio |
| Alanine | 4.0 | Should be close to 4.0 |
| Other Amino Acids | 0.0 | Should be below the detection limit. |
Workflow for Amino Acid Analysis:
Caption: Workflow for amino acid analysis of this compound.
Conclusion
A multi-faceted analytical approach is crucial for the comprehensive characterization of this compound. RP-HPLC is indispensable for purity assessment, while mass spectrometry provides essential molecular weight and sequence confirmation. For unequivocal structural elucidation, NMR spectroscopy is the gold standard. Finally, amino acid analysis offers accurate quantification and confirmation of the amino acid composition. The selection and application of these methods will depend on the specific requirements of the research or development phase, ensuring the quality and reliability of this important peptide building block.
References
A Comparative Guide to the Synthesis of Cbz-(Ala)4: Benchmarking Solid-Phase, Solution-Phase, and Enzymatic Methods
For researchers and professionals in drug development and peptide chemistry, the efficient synthesis of well-defined peptide sequences is paramount. This guide provides an objective comparison of three primary methodologies for the synthesis of the model tetrapeptide, Carbobenzoxy-L-Alanyl-L-Alanyl-L-Alanyl-L-Alanine (Cbz-(Ala)4): Solid-Phase Peptide Synthesis (SPPS), Solution-Phase Peptide Synthesis (SPPS), and Enzymatic Synthesis. The performance of each method is benchmarked against key parameters, supported by experimental data and detailed protocols to inform your synthetic strategy.
At a Glance: Comparison of Synthesis Methods
The choice of synthesis method depends on various factors, including the desired scale, purity requirements, and the specific peptide sequence. Below is a summary of the key characteristics of each method.
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (LPPS) | Enzymatic Synthesis |
| Principle | Stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin.[1] | Peptide chain is elongated in a homogenous solution, with purification after each step. | Enzyme-catalyzed peptide bond formation, often in aqueous or biphasic systems. |
| Typical Scale | Milligrams to grams.[1] | Grams to kilograms.[1] | Laboratory to industrial scale. |
| Automation | Readily automated.[1] | Difficult to automate.[1] | Can be automated in bioreactors. |
| Synthesis Time | Faster for long peptides due to simplified washing steps. | Slower due to intermediate purification steps. | Can be fast, but enzyme and substrate preparation can be time-consuming. |
| Purification | Final purification after cleavage from the resin. | Purification required after each coupling step. | Often requires specific enzyme and product purification steps. |
| Typical Crude Purity | Variable, dependent on coupling efficiency. | Generally higher for short peptides due to intermediate purification. | Can be very high due to enzyme specificity. |
| Overall Yield | Generally high for long peptides. | Can be lower due to losses during intermediate purifications. | Highly variable depending on the enzyme and reaction conditions. |
| Ideal Application | Rapid synthesis of a large number of peptides, long peptides. | Large-scale synthesis of short to medium-sized peptides. | "Green" synthesis, synthesis of peptides with specific stereochemistry. |
Quantitative Performance Data
The following table provides illustrative quantitative data for the synthesis of short peptides using the different methods. It is important to note that these values are representative and can vary significantly based on the specific peptide sequence, coupling reagents, and reaction conditions.
| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (LPPS) | Enzymatic Synthesis |
| Target Peptide | Representative Short Peptide | Cbz-Ala-Ala | Representative Dipeptide |
| Overall Yield | ~70-85% | >85% | ~87% (chemoenzymatic) |
| Purity (after purification) | >95% | >98% | High, often enantiomerically pure. |
| Reaction Time (per cycle) | Minutes to hours. | Hours to days. | Highly variable. |
| Solvent Consumption | High | Moderate | Low |
| Cost | High reagent and resin cost. | Lower reagent cost but labor-intensive. | Potentially low, but enzyme cost can be high. |
Experimental Protocols
Detailed methodologies for the synthesis of Cbz-(Ala)4 using each of the three methods are provided below.
Solid-Phase Peptide Synthesis (SPPS) of Cbz-(Ala)4
This protocol describes the manual Fmoc-based solid-phase synthesis of Cbz-(Ala)4 on a Wang resin, yielding a C-terminal carboxylic acid.
Materials:
-
Fmoc-Ala-Wang resin
-
Fmoc-Ala-OH
-
Cbz-Ala-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell Fmoc-Ala-Wang resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling (x2):
-
Dissolve Fmoc-Ala-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Add the coupling solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
Repeat the Fmoc deprotection and coupling steps to add the third alanine residue.
-
-
Final Coupling with Cbz-Ala-OH:
-
After the final Fmoc deprotection, couple Cbz-Ala-OH (3 eq.) using the same procedure as in step 3.
-
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Solution-Phase Peptide Synthesis (LPPS) of Cbz-(Ala)4
This protocol describes a stepwise solution-phase synthesis of Cbz-(Ala)4.
Materials:
-
Cbz-Ala-OH
-
H-Ala-OMe.HCl (Alanine methyl ester hydrochloride)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Lithium hydroxide (LiOH)
-
Methanol (MeOH)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Synthesis of Cbz-Ala-Ala-OMe:
-
Dissolve Cbz-Ala-OH (1 eq.) and H-Ala-OMe.HCl (1 eq.) in DCM.
-
Add NMM (1 eq.) and cool the solution to 0°C.
-
Add DCC (1.1 eq.) and HOBt (1 eq.) and stir overnight.
-
Filter the dicyclohexylurea (DCU) byproduct and wash the filtrate with sodium bicarbonate solution and brine.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate. Purify the product by crystallization or column chromatography.
-
-
Saponification of Cbz-Ala-Ala-OMe: Dissolve the dipeptide in a mixture of MeOH and water, add LiOH (1.5 eq.), and stir until the reaction is complete. Acidify with HCl and extract the product with EtOAc.
-
Coupling to form Cbz-(Ala)4: Repeat the coupling and saponification steps sequentially to add the next two alanine residues.
Enzymatic Synthesis of Cbz-(Ala)4
This protocol outlines a general chemoenzymatic approach for the synthesis of Cbz-(Ala)4 using a protease enzyme.
Materials:
-
Cbz-Ala-Ala-OEt (Ethyl ester of Cbz-di-alanine)
-
H-Ala-Ala-NH2 (Di-alanyl-amide)
-
Papain or another suitable protease
-
Buffer solution (e.g., phosphate buffer)
-
Organic co-solvent (e.g., acetonitrile)
Procedure:
-
Enzyme Immobilization (Optional): Immobilize the protease on a solid support to facilitate enzyme recovery and reuse.
-
Reaction Setup: Dissolve Cbz-Ala-Ala-OEt and H-Ala-Ala-NH2 in a suitable buffer, potentially with an organic co-solvent to improve substrate solubility.
-
Enzymatic Coupling: Add the protease to the reaction mixture and incubate at a controlled temperature and pH. The enzyme will catalyze the formation of the peptide bond between the two dipeptide fragments.
-
Reaction Monitoring: Monitor the progress of the reaction by HPLC.
-
Product Isolation and Purification: Once the reaction is complete, remove the enzyme (by filtration if immobilized) and purify the Cbz-(Ala)4 product by chromatography.
Visualization of Synthesis Workflows
The following diagrams, generated using Graphviz, illustrate the workflows for each synthesis method.
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for Cbz-(Ala)4.
Caption: Solution-Phase Peptide Synthesis (LPPS) Workflow for Cbz-(Ala)4.
Caption: Chemoenzymatic Synthesis Workflow for Cbz-(Ala)4.
Conclusion
The synthesis of Cbz-(Ala)4 can be successfully achieved through solid-phase, solution-phase, and enzymatic methods.
-
Solid-Phase Peptide Synthesis (SPPS) is the method of choice for rapid, automated synthesis, particularly for longer and more complex peptides. Its main drawbacks are the high cost of reagents and resins and the potential for side reactions that can complicate purification.
-
Solution-Phase Peptide Synthesis (LPPS) remains a valuable technique for the large-scale production of shorter peptides. While it is more labor-intensive due to the need for intermediate purification, it can offer higher purity and be more cost-effective for certain applications.
-
Enzymatic Synthesis represents a greener and highly specific alternative. It operates under mild conditions and can offer excellent stereoselectivity. However, the availability and cost of suitable enzymes, as well as the need for optimization of reaction conditions, can be limiting factors.
The optimal choice of synthesis method will ultimately depend on the specific requirements of the research or development project, including the desired scale, purity, cost, and timeline. This guide provides the foundational information to make an informed decision for the synthesis of Cbz-(Ala)4 and other similar peptides.
References
Safety Operating Guide
Proper Disposal of CbZ-Ala-Ala-Ala-Ala: A Step-by-Step Guide for Laboratory Professionals
Immediate Safety and Handling Precautions:
Prior to disposal, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. Work in a well-ventilated area to avoid inhalation of any dust or aerosols.
Key Safety Considerations:
-
Eye Contact: In case of contact, immediately flush eyes with plenty of water for at least 15 minutes.
-
Skin Contact: Wash off with soap and plenty of water.
-
Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
Step-by-Step Disposal Procedure:
The recommended disposal method for CbZ-Ala-Ala-Ala-Ala, in the absence of specific institutional guidelines stating otherwise, is to treat it as non-hazardous chemical waste.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials such as weighing paper or spatulas, in a designated and clearly labeled chemical waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.
-
Label the container with the full chemical name: "this compound" or "Carbobenzoxy-L-alanyl-L-alanyl-L-alanyl-L-alanine".
-
-
Waste Storage:
-
Store the waste container in a designated, well-ventilated, and secure chemical waste storage area.
-
Keep the container away from incompatible materials, such as strong oxidizing agents and strong acids.
-
-
Disposal Request:
-
Once the waste container is full, or in accordance with your institution's waste pickup schedule, submit a chemical waste disposal request to your Environmental Health and Safety (EHS) department.
-
Provide the full chemical name and any other required information on the waste manifest.
-
-
Professional Disposal:
-
Your institution's EHS department will arrange for the collection and disposal of the chemical waste by a licensed and qualified hazardous waste disposal company.
-
Under no circumstances should this compound be disposed of down the drain or in the regular trash.
Quantitative Data Summary:
While no specific quantitative hazard data for this compound was found, the following table summarizes information for a related compound, N-CBZ-L-alanine, to provide a general toxicological context.
| Property | Value |
| Chemical Name | N-Carbobenzyloxy-L-alanine |
| CAS Number | 1142-20-7 |
| Hazard Classification | Not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)[1] |
Experimental Workflow for Disposal:
The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all safety and regulatory steps are followed.
Caption: Workflow for the safe disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
